Product packaging for Isopropyl 2-methylbutyrate(Cat. No.:CAS No. 66576-71-4)

Isopropyl 2-methylbutyrate

Cat. No.: B1580992
CAS No.: 66576-71-4
M. Wt: 144.21 g/mol
InChI Key: DIRDKDDFAMNBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl 2-methylbutanoate, also known as 1-methylethyl 2-methylbutanoate or fema 3699, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopropyl 2-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl 2-methylbutanoate has been primarily detected in urine. Within the cell, isopropyl 2-methylbutanoate is primarily located in the cytoplasm. Isopropyl 2-methylbutanoate has a sweet, ethereal, and fruity taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1580992 Isopropyl 2-methylbutyrate CAS No. 66576-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRDKDDFAMNBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047550
Record name Isopropyl 2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid
Record name Butanoic acid, 2-methyl-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

140.00 to 144.00 °C. @ 727.00 mm Hg
Record name Isopropyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble (in ethanol)
Record name Isopropyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.855
Record name Isopropyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

66576-71-4
Record name Isopropyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66576-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066576714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl 2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3429OS9G6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isopropyl 2-methylbutyrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl 2-Methylbutyrate: Structure, Properties, and Scientific Applications

Introduction

This compound is a branched-chain fatty acid ester recognized for its potent fruity aroma, reminiscent of apple, pear, and banana.[1][2][3] While its primary commercial value lies in the flavor and fragrance industries, its unique molecular architecture provides a compelling case study for researchers and formulation scientists.[1][4][5] This guide offers a detailed examination of the compound's chemical and physical properties, moving beyond descriptive data to explore the underlying structural determinants, relevant analytical protocols, and key reactivity pathways. The content is structured to provide drug development professionals and researchers with a foundational understanding of the molecule's behavior, from bench-scale synthesis to its application as an excipient or synthetic intermediate.

Molecular Structure and Identification

The physicochemical and organoleptic properties of this compound are a direct consequence of its molecular structure. Understanding this structure is fundamental to predicting its behavior in various chemical environments.

Chemical Identity

Precise identification is critical for regulatory compliance and scientific reproducibility. The compound is registered under several international identifiers.

IdentifierValueSource
IUPAC Name propan-2-yl 2-methylbutanoate[4][6]
CAS Number 66576-71-4[1][7][8]
Molecular Formula C₈H₁₆O₂[1][4][7]
Molecular Weight 144.21 g/mol [1][8][9]
FEMA Number 3699[4][8]
InChI Key DIRDKDDFAMNBNY-UHFFFAOYSA-N[4][10][11]
SMILES CCC(C)C(=O)OC(C)C[4]
Synonyms Isopropyl 2-methylbutanoate, 2-Methylbutyric acid isopropyl ester[1][10][11]
Structural Elucidation

This compound is the ester formed from the condensation of 2-methylbutanoic acid and isopropyl alcohol.[11] Its structure is characterized by two key features that dictate its properties:

  • Ester Functional Group: The C(=O)O linkage is a polar region within an otherwise non-polar molecule. This group acts as a hydrogen bond acceptor but not a donor, influencing its solubility and volatility.[7]

  • Branched Alkyl Chains: Both the acid and alcohol portions of the ester are branched. This steric hindrance around the ester linkage provides a degree of protection against hydrolysis compared to linear esters. Furthermore, the branching lowers the boiling point relative to its linear isomer (e.g., n-octanoic acid) by disrupting efficient intermolecular packing. A critical feature is the presence of a chiral center at the C2 position of the butanoate moiety, meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[4]

2D Structural Representation

G cluster_reactants Reactants cluster_products Crude Products reactant1 2-Methylbutanoic Acid reaction Reaction Vessel (Heated to Reflux) reactant1->reaction reactant2 Isopropanol (Excess) reactant2->reaction catalyst H₂SO₄ Catalyst catalyst->reaction dean_stark Water Removal (Dean-Stark) reaction->dean_stark Equilibrium product This compound reaction->product byproduct Water (H₂O) dean_stark->byproduct purification Purification (Distillation) product->purification final_product Pure Isopropyl 2-Methylbutyrate purification->final_product

References

An In-Depth Technical Guide to Isopropyl 2-Methylbutyrate (Propan-2-yl 2-methylbutanoate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Isopropyl 2-methylbutyrate, a versatile ester with significant applications in the flavor, fragrance, and pharmaceutical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and practical applications, grounded in established scientific principles and methodologies.

Introduction: Unveiling a Multifaceted Ester

This compound, systematically named propan-2-yl 2-methylbutanoate according to IUPAC nomenclature, is a branched-chain ester recognized for its potent fruity aroma, often described as reminiscent of apple, pear, or pineapple.[1][2][3] This characteristic scent has cemented its importance as a flavor and fragrance agent.[4][5][6] Beyond its sensory attributes, its properties as a solvent and its potential role in formulation development are of increasing interest to the pharmaceutical and chemical industries. This guide will explore the fundamental chemistry, synthesis, and analysis of this compound, providing a robust resource for its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name propan-2-yl 2-methylbutanoate[4]
Synonyms This compound, 2-Methylbutyric acid isopropyl ester[4]
CAS Number 66576-71-4[4][5][6]
Molecular Formula C₈H₁₆O₂[4][7]
Molecular Weight 144.21 g/mol [4][6][7]
Appearance Colorless liquid[4]
Boiling Point 140-144 °C[4][6]
Density ~0.851 g/mL at 25 °C[6]
Refractive Index ~1.395-1.399 at 20 °C[3][8]
Solubility Insoluble in water; soluble in ethanol and oils[4][8]
Flash Point ~32 °C (89.6 °F)[6]

Synthesis of this compound via Fischer Esterification

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (2-methylbutyric acid) with an alcohol (isopropanol).[9][10][11] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are essential.[10][12][13]

The Underlying Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.[9][12][14] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 2-Methylbutyric Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Isopropanol H_plus H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Isopropanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water Water Ester This compound Protonated_Ester->Ester - H⁺

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected and the final product meets the required purity.

Materials:

  • 2-Methylbutyric acid (≥99%)

  • Isopropanol (anhydrous, ≥99.5%)

  • Concentrated sulfuric acid (98%)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-methylbutyric acid and a molar excess of isopropanol (typically 2-3 equivalents to drive the equilibrium).[13][15]

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reflux time is 2-4 hours.[13]

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Water to remove the excess isopropanol and some of the acid.

    • 5% sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted 2-methylbutyric acid (caution: CO₂ evolution).[13][15]

    • Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.[15]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[13][15]

  • Solvent Removal: Filter the drying agent and remove the excess isopropanol and any solvent used for extraction (if applicable) using a rotary evaporator.

  • Purification by Distillation: Purify the crude ester by distillation under atmospheric or reduced pressure.[15] Collect the fraction boiling at approximately 140-144 °C.[4][6]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds like esters.[16][17][18]

Experimental Workflow:

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in appropriate solvent) Injection Injection into GC Sample_Prep->Injection Separation Separation on Capillary Column (e.g., HP-5MS) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis (Library Search, Peak Integration) Detection->Data_Analysis

Caption: A typical workflow for GC-MS analysis.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.[19]

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.[17]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-350 m/z.[17]

Expected Mass Spectrum: The mass spectrum of this compound will exhibit characteristic fragmentation patterns. Key fragments include the molecular ion peak (m/z 144) and fragments corresponding to the loss of the isopropyl group, the isopropoxy group, and other characteristic cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Expected Chemical Shifts (illustrative):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~5.0 (septet, 1H, -OCH(CH₃)₂), ~2.4 (m, 1H, -CH(CH₃)-), ~1.2 (d, 6H, -OCH(CH₃)₂), ~1.1 (d, 3H, -CH(CH₃)-), ~0.9 (t, 3H, -CH₂CH₃), ~1.6 (m, 2H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~176 (C=O), ~67 (-OCH(CH₃)₂), ~41 (-CH(CH₃)-), ~26 (-CH₂CH₃), ~22 (-OCH(CH₃)₂), ~16 (-CH(CH₃)-), ~11 (-CH₂CH₃).

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Applications in Research and Development

Flavor and Fragrance Industry

The primary application of this compound is in the creation of fruit-flavored food products and beverages, as well as in perfumery to impart fresh and fruity top notes.[1][3] Its high volatility contributes to its effectiveness as a top-note fragrance component.

Pharmaceutical Applications

In the pharmaceutical industry, esters like this compound can serve as versatile solvents for active pharmaceutical ingredients (APIs), potentially enhancing solubility and bioavailability. Their generally low toxicity and acceptable organoleptic properties make them attractive for oral and topical formulations. Further research is warranted to explore its full potential in drug delivery systems, such as in the formulation of prodrugs or as a component in self-emulsifying drug delivery systems (SEDDS).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6] It is essential to work in a well-ventilated area, away from ignition sources, and to use personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable ester with a well-established role in the flavor and fragrance industry and emerging potential in pharmaceutical applications. A thorough understanding of its synthesis via Fischer esterification, coupled with robust analytical characterization, enables researchers and developers to utilize this compound effectively and safely. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and analysis of this compound, facilitating its application in a wide range of scientific and industrial endeavors.

References

Isopropyl 2-methylbutyrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl 2-methylbutyrate

Abstract

This compound is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apples and pears. This guide provides a comprehensive technical overview of its core chemical and physical properties, synthesis methodologies, industrial and research applications, analytical techniques, and safety protocols. As a Senior Application Scientist, this document aims to deliver not just data, but actionable insights into the causality behind its utility, particularly for professionals in the fields of chemistry, food science, and drug development.

Core Molecular and Physical Properties

This compound, also known as propan-2-yl 2-methylbutanoate, is a fatty acid ester.[1] Its fundamental identity is defined by its molecular structure, which dictates its physical properties and chemical behavior.

Molecular Identity

The core identifiers for this compound are its molecular formula and weight.

  • Molecular Formula: C₈H₁₆O₂[1][2][3][4]

  • Molecular Weight: 144.21 g/mol [1][3][5]

The structure consists of a 2-methylbutanoyl group esterified with a propan-2-ol (isopropyl) group. This branched structure is crucial to its characteristic odor profile and its physical properties, such as its boiling point and solubility.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.
Physicochemical Data

A summary of the key physicochemical properties is essential for practical handling and application development. The data presented below has been aggregated from various authoritative sources.

PropertyValueSource(s)
CAS Number 66576-71-4[2][3][5][6]
FEMA Number 3699[1][2][5]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 140-144 °C[5][7]
Density 0.851 g/mL at 25 °C[7]
Refractive Index n20/D 1.393 - 1.399[4][5]
Flash Point 32 °C (89.6 °F) - closed cup[7]
Vapor Pressure 5.10 - 5.64 hPa @ 25 °C[2][4]
Organoleptic Profile Green, oily, fruity, ethereal, sweet[7]

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of ester synthesis due to its reliability and scalability.

Fischer Esterification: The Core Reaction

The fundamental principle of this synthesis involves the reaction of a carboxylic acid (2-methylbutyric acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product (the ester), it is common practice to remove the water formed during the reaction, often through azeotropic distillation.

The choice of an acid catalyst is critical; it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

G CarboxylicAcid 2-Methylbutyric Acid Protonation Protonation of Carbonyl CarboxylicAcid->Protonation Mixing Alcohol Isopropanol Alcohol->Protonation Mixing Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation Mixing Attack Nucleophilic Attack Protonation->Attack Dehydration Dehydration Attack->Dehydration Ester This compound Dehydration->Ester Equilibrium Shift Water Water (Byproduct) Dehydration->Water Equilibrium Shift

Caption: Fischer esterification workflow for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard procedure for synthesizing this compound in a laboratory setting.

Materials:

  • 2-methylbutyric acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add 1.0 mole of 2-methylbutyric acid and 1.5 moles of isopropanol. The excess alcohol helps shift the reaction equilibrium.

  • Catalysis: Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with isopropanol. Continue reflux until no more water is collected, indicating the reaction is nearing completion.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Wash with water.

    • Wash with brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude ester by fractional distillation under atmospheric pressure. Collect the fraction boiling between 140-144 °C.[5][7]

Applications in Research and Industry

The unique combination of a pleasant, fruity aroma, low toxicity, and good solvency makes this compound a versatile compound.[5]

G Compound This compound Aroma Fruity Aroma Compound->Aroma Exhibits Properties Solvency Good Solvency Compound->Solvency Exhibits Properties Safety Low Toxicity Compound->Safety Exhibits Properties Flavor Flavoring Agent (Food, Beverages) Aroma->Flavor Fragrance Fragrance Component (Perfumes, Cosmetics) Aroma->Fragrance Pharma Pharmaceutical Solvent (APIs, Bioavailability) Solvency->Pharma Synthesis Chemical Intermediate Solvency->Synthesis Safety->Flavor Safety->Fragrance Safety->Pharma

Caption: Relationship between properties and applications of this compound.

Flavor and Fragrance Industry

This is the primary application domain. The compound is used to impart green-fruity notes, such as apple and pear, to a wide range of consumer products.[2]

  • Flavoring Agent: It is recognized as a flavoring agent by regulatory bodies like FEMA and JECFA and is used in beverages, confectionery, and other food products.[1][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[1]

  • Fragrance Ingredient: In perfumery, it provides freshness to floral accords and is a component in personal care products.[2][5]

Pharmaceutical Applications

In the pharmaceutical industry, its utility stems from its properties as a solvent.

  • Solvent for APIs: It can act as a solvent for various active pharmaceutical ingredients (APIs), which can be beneficial for improving the solubility and bioavailability of certain medications.[5]

  • Drug Development Intermediate: Its structure can be a building block in the organic synthesis of more complex molecules, making it a useful intermediate in drug discovery and development.[5]

Analytical Methodologies

Accurate identification and quantification are critical for quality control and research. High-Performance Liquid Chromatography (HPLC) is a suitable technique for its analysis.

HPLC Analysis Protocol

This protocol provides a starting point for the reverse-phase HPLC analysis of this compound.[8]

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 or C18 HPLC column[8]

Mobile Phase:

  • Acetonitrile (MeCN) and water.[8]

  • Phosphoric acid is used as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be substituted.[8]

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the chosen HPLC column (e.g., C18) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.

  • Chromatography: Run the separation using an isocratic or gradient elution profile with the prepared mobile phase.

  • Detection: Monitor the eluent using a UV detector. Since this compound lacks a strong chromophore, detection at low wavelengths (e.g., ~210 nm) may be necessary, or an alternative detector like a Refractive Index (RI) detector or MS could be employed for better sensitivity.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Safety and Handling

While this compound has a favorable safety profile for its intended uses, proper laboratory and industrial hygiene practices are mandatory.

Toxicological Summary

Toxicological evaluations have found that this compound is not genotoxic.[9] It is classified as a Category 3 Flammable Liquid and may be harmful if swallowed, causing mild skin and eye irritation upon direct contact.[7][10]

Safety ParameterClassification / InformationSource(s)
GHS Pictogram GHS02 (Flame)[7]
Signal Word Warning[7][10]
Hazard Statement H226: Flammable liquid and vapor[7][10][11]
Acute Toxicity May be harmful if swallowed (Oral)[10]
Irritation Causes mild skin and eye irritation[10]
Genotoxicity Not considered to have genotoxic potential[9]
Handling and Storage
  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] All equipment used during handling must be grounded to prevent static discharge.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7][11]

  • Storage: Store in a cool, dry, and well-ventilated place.[11] Keep containers tightly closed when not in use.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Conclusion

This compound is a chemically significant ester with well-defined properties. Its molecular formula of C₈H₁₆O₂ and molecular weight of 144.21 g/mol are foundational to its identity. The compound's value is primarily driven by its distinct fruity aroma and effective solvency, which has secured its role in the flavor, fragrance, and pharmaceutical industries. Understanding its synthesis via Fischer esterification, appropriate analytical methods, and safety protocols is essential for its effective and safe application by researchers, scientists, and drug development professionals.

References

Isopropyl 2-methylbutyrate physical properties boiling point density

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Isopropyl 2-Methylbutyrate

For professionals in research, chemical synthesis, and formulation development, a precise understanding of a compound's physical properties is paramount. These parameters govern the substance's behavior in various applications, from reaction kinetics and solvent selection to final product stability and sensory characteristics. This guide provides a detailed examination of the core physical properties of this compound (CAS: 66576-71-4), a key ester in the flavor and fragrance industries, with a focus on its boiling point and density.

Introduction to this compound

This compound, also known as 2-methylbutyric acid isopropyl ester, is an organic compound classified as a fatty acid ester.[1] With the molecular formula C₈H₁₆O₂, it is recognized for its potent, sweet, and fruity aroma, often described with notes of apple and pineapple.[2][3] This characteristic makes it a valuable ingredient in food flavorings, beverages, perfumes, and personal care products.[2][4] Beyond its aromatic applications, it also serves as a solvent in various chemical processes.[2] A thorough grasp of its physical properties is essential for its effective handling, application, and integration into complex formulations.

Core Physical Properties

The fundamental physical characteristics of this compound are determined by its molecular structure. The data presented below has been consolidated from various authoritative sources to provide a reliable reference for scientific and development work.

PropertyValueConditionsSource(s)
Molecular Formula C₈H₁₆O₂-[2][5]
Molecular Weight 144.21 g/mol -[2][5]
Appearance Colorless to pale yellow liquidAmbient[2][4]
Boiling Point 140 - 144 °Cat 727 mmHg[1][6][7]
142 °Cat 760 mmHg (Normal)[8]
Density 0.851 g/mLat 25 °C[6][9]
0.847 - 0.857 g/mLat 20 °C[10]
Flash Point 32 - 32.8 °C (90 - 91 °F)Closed Cup[5][7][11]
Solubility Insoluble in water; Soluble in alcoholStandard[1][7]

The Causality Behind the Properties: A Molecular Perspective

The physical properties listed above are a direct consequence of the compound's molecular structure and the resulting intermolecular forces.

Boiling Point Explained

This compound's boiling point is governed by the strength of the forces between its molecules. As an ester, it is a polar molecule due to the carbon-oxygen double bond and single bonds within the ester group, leading to dipole-dipole interactions.[12] Additionally, like all molecules, it exhibits van der Waals dispersion forces.

However, a critical feature is its inability to act as a hydrogen bond donor, as it lacks a hydrogen atom attached to a highly electronegative oxygen atom. This means it cannot form strong intermolecular hydrogen bonds with other ester molecules. Consequently, its boiling point is significantly lower than that of a carboxylic acid with a similar molecular weight (e.g., octanoic acid, ~239 °C), which can form strong hydrogen bonds.[12]

The branching in both the isopropyl group and the 2-methylbutyrate chain also plays a role. Branched molecules have a smaller surface area compared to their straight-chain isomers. This reduces the effectiveness of van der Waals forces, leading to a lower boiling point than a straight-chain ester of the same molecular weight.[13]

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Resulting Physical Properties structure This compound C₈H₁₆O₂ (Branched Ester) dipole Dipole-Dipole Interactions (from C=O group) structure->dipole Polar Ester Group vdw Van der Waals Forces (Reduced by branching) structure->vdw Molecular Size & Shape Influence no_hbond No Intermolecular Hydrogen Bonding structure->no_hbond Lacks -OH Group density Density < 1 g/mL (0.851 @ 25°C) structure->density Mass/Volume Ratio boiling_point Moderate Boiling Point (140-144 °C) dipole->boiling_point Collective Strength Determines vdw->boiling_point Collective Strength Determines no_hbond->boiling_point Collective Strength Determines

Caption: Molecular structure's influence on intermolecular forces and physical properties.

Density Explained

The density of this compound (approximately 0.851 g/mL at 25 °C) is, like all substances, a function of its molecular mass and the volume it occupies.[6][9] Being an organic ester composed primarily of carbon and hydrogen, with only two oxygen atoms, its density is predictably less than that of water (approx. 1 g/mL). The branched alkyl chains prevent the molecules from packing as tightly as they might in a more linear or crystalline structure, contributing to a lower density.

Self-Validating Protocols for Property Determination

To ensure trustworthiness and reproducibility, the physical properties of a compound must be determined using standardized, self-validating experimental methods.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines the standard method for determining the atmospheric boiling point of a liquid.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Calibrated thermometer (-10 to 200 °C range)

  • Heating mantle

  • Boiling chips

  • Barometer

Methodology:

  • Assembly: Assemble the distillation apparatus, ensuring all glass joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Sample Preparation: Add a volume of this compound to the round-bottom flask (filling it to approximately half capacity) along with 2-3 boiling chips to ensure smooth boiling.

  • Heating: Begin gently heating the flask using the heating mantle.

  • Observation: Observe the liquid as it heats. The boiling point is reached when a steady reflux ring of condensate is observed on the thermometer and the temperature reading stabilizes. This stable temperature is the observed boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, a correction must be applied. For many organic liquids, the boiling point changes by approximately 0.04-0.05 °C for every 1 mmHg deviation from 760 mmHg.[14]

  • Validation: The purity of the ester can affect the boiling point. A sharp, stable boiling point indicates high purity, whereas a wide boiling range may suggest the presence of impurities.[13]

Experimental Protocol: Density Determination Using a Pycnometer

This protocol provides a precise method for determining the density of a liquid by accurately measuring a specific volume and its corresponding mass.

Objective: To determine the mass per unit volume of this compound at a controlled temperature.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Calibrated thermometer

Methodology:

  • Calibration:

    • Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer on the analytical balance (m₁).

    • Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in the constant temperature water bath for 20 minutes to allow it to equilibrate to the target temperature.

    • Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

    • Calculate the volume of the pycnometer (V) using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Repeat the temperature equilibration step in the water bath.

    • Remove the pycnometer, dry the exterior, and weigh it (m₃).

  • Calculation:

    • Calculate the mass of the sample: m_sample = m₃ - m₁.

    • Calculate the density of the this compound (ρ_sample) at the specified temperature: ρ_sample = m_sample / V.

  • Validation: Repeat the measurement at least three times to ensure consistency and calculate the mean and standard deviation. The low standard deviation validates the precision of the result.

Conclusion

The physical properties of this compound, specifically its boiling point of 140-144 °C and density of approximately 0.851 g/mL at 25 °C, are direct outcomes of its branched ester molecular structure.[1][6][9] The presence of polar dipole-dipole forces and the absence of intermolecular hydrogen bonding are the primary determinants of these characteristics. For researchers and developers, utilizing standardized protocols to verify these properties is crucial for ensuring the quality, safety, and efficacy of its application in flavors, fragrances, and chemical synthesis.

References

An In-depth Technical Guide to the Solubility of Isopropyl 2-methylbutyrate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isopropyl 2-methylbutyrate (CAS No. 66576-71-4) is an ester recognized for its characteristic fruity aroma, reminiscent of apple and pineapple.[1][2] This colorless liquid is a key component in the flavor and fragrance industries and is increasingly finding applications as a versatile solvent in various chemical processes, including cosmetic and pharmaceutical formulations.[3][4] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its solubility in aqueous and organic media.

This technical guide provides a comprehensive analysis of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing its solubility, present available quantitative and qualitative data, and provide detailed, field-proven experimental protocols for its determination. A critical focus will be placed on the practical implications of its solubility profile, particularly within the context of pharmaceutical formulation and drug delivery.

Physicochemical Properties of this compound

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. These parameters dictate the intermolecular forces at play between the solute and the solvent, ultimately determining the extent of dissolution.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[5]
Molecular Weight 144.21 g/mol [6][7]
Appearance Colorless liquid[1]
Boiling Point 140-144 °C @ 727 mmHg[6][7]
Density 0.851 g/mL at 25 °C[7]
Refractive Index n20/D 1.397[7]
logP (o/w) ~2.3 - 3.3[8][9]
Water Solubility 412.1 - 691 mg/L[8][10]

Solubility in Aqueous Media

The solubility of this compound in water is low. It is often described as "insoluble" or "practically insoluble" in water in many safety and technical data sheets.[1][11] However, quantitative measurements indicate a slight but measurable solubility. Reported values for its water solubility include 691 mg/L at 20°C [8] and 412.1 mg/L at 25°C (estimated)[10]. One source characterizes it as having "moderate solubility in water".[12] This level of solubility, while limited, is significant in contexts such as environmental fate and the formulation of aqueous-based products.

The limited water solubility of this compound can be attributed to its molecular structure. As an ester, it possesses a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor with water molecules.[13] However, the molecule is dominated by a non-polar eight-carbon alkyl chain, which disrupts the strong hydrogen bonding network of water, making dissolution energetically unfavorable.

Caption: Intermolecular forces governing solubility.

Solubility in Organic Solvents

Solubility Profile of Structural Analogues:

To provide a practical framework for formulation scientists, the following table summarizes the solubility of butyl acetate and ethyl butyrate, two esters with similar molecular weights and structures to this compound.

SolventButyl Acetate (C₆H₁₂O₂)Ethyl Butyrate (C₆H₁₂O₂)Expected Solubility of this compound
Ethanol MiscibleMiscibleMiscible
Acetone SolubleHighly SolubleHighly Soluble/Miscible
Diethyl Ether MiscibleHighly SolubleHighly Soluble/Miscible
Hexane --Soluble/Miscible
Toluene --Soluble/Miscible
Chloroform SolubleHighly SolubleHighly Soluble/Miscible

Data for butyl acetate and ethyl butyrate compiled from various sources.[6][11][12][14][15][16][17][18][19]

Based on these analogues and the chemical nature of esters, it is anticipated that this compound will be miscible or at least highly soluble in polar aprotic solvents like acetone, ethers, and other esters, as well as in non-polar hydrocarbon solvents like hexane and toluene. This broad solvency makes it a versatile component in non-aqueous formulations.

Experimental Determination of Solubility: A Validated Protocol

For novel formulations or to meet stringent regulatory requirements, the experimental determination of solubility is often necessary. The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a substance and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for water solubility.[7][18][20] This protocol can be readily adapted for organic solvents.

Principle: An excess of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved phases. The saturated solution is then separated from the excess solute, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Apparatus and Reagents:

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents, 0.45 µm PVDF for aqueous solutions)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector

  • This compound (purity >98%)

  • Selected solvents (analytical grade)

Step-by-Step Protocol:

  • Preparation of the Test System: Add a known volume of the solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The excess solute should be clearly visible to ensure that a saturated solution can be formed.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours. The extended equilibration time is crucial for achieving thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a sufficient period to allow the excess solute to settle. Centrifugation at the test temperature can be used to facilitate this process.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Calculation and Reporting: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the precision and accuracy of the results.

Solubility_Determination_Workflow start Start prep Prepare Solvent & Vials start->prep add_solute Add Excess this compound prep->add_solute equilibrate Equilibrate (24-48h) in Thermostatic Shaker add_solute->equilibrate phase_sep Phase Separation (Settle/Centrifuge) equilibrate->phase_sep sample Sample Supernatant & Filter phase_sep->sample analyze Analyze Concentration (HPLC/GC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Applications in Pharmaceutical Development

The solubility characteristics of this compound make it a valuable excipient in pharmaceutical formulations, particularly for topical and non-aqueous parenteral drug delivery.[3][21][22]

  • Solvent for Poorly Water-Soluble APIs: A significant challenge in drug development is the formulation of active pharmaceutical ingredients (APIs) with low aqueous solubility. This compound, with its excellent solvency for a wide range of organic molecules, can be used to dissolve such APIs, thereby enhancing their bioavailability.[3] Its low toxicity profile is an added advantage in such applications.

  • Dispersing Agent: In suspension formulations, this compound can act as a dispersing agent, helping to wet the API particles and ensure a uniform distribution within the vehicle.

  • Component of Topical Formulations: Its favorable sensory profile and compatibility with other excipients make it suitable for use in creams, ointments, and lotions. It can help to dissolve the API and facilitate its penetration through the skin.

  • Excipient Compatibility: When incorporating this compound into a formulation, it is crucial to conduct compatibility studies with the API and other excipients to ensure the stability and efficacy of the final product.[2][23][24][25][26]

Conclusion

This compound is a versatile ester with low solubility in water and high solubility in a broad range of organic solvents. This solubility profile, coupled with its favorable safety and sensory characteristics, makes it a valuable excipient in the flavor, fragrance, and pharmaceutical industries. While quantitative solubility data in organic solvents is not extensively published, its behavior can be reliably predicted based on its chemical structure and data from analogous esters. For critical applications, the shake-flask method provides a robust and validated protocol for the precise determination of its solubility. A thorough understanding of the solubility of this compound is essential for harnessing its full potential in formulation development and other scientific applications.

References

Introduction: A Compound of Sensory and Safety Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Isopropyl 2-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 66576-71-4) is a volatile ester recognized for its characteristic fruity aroma.[1] This property has led to its widespread application as a flavoring agent in food and beverages and as a fragrance component in personal care products and cosmetics.[2][3] Given its prevalence in consumer goods, a thorough understanding of its toxicological profile is paramount for ensuring human safety and regulatory compliance.

This guide, prepared from the perspective of a Senior Application Scientist, synthesizes the available toxicological data for this compound. It moves beyond a simple recitation of facts to explain the causality behind the experimental designs and the logic underpinning the risk assessments, particularly in instances where data gaps exist. The methodologies described adhere to internationally recognized standards, ensuring the trustworthiness and validity of the findings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66576-71-4[4]
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 140 - 144 °C[2]
Flash Point 32.8 °C (91.0 °F)[4]
Density ~0.85 g/cm³[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol[3]

Part 1: Acute Systemic Toxicity Assessment

Acute toxicity studies are fundamental to characterizing the potential for a substance to cause adverse health effects following a single, short-term exposure. These studies inform hazard classification and are critical for establishing safe handling procedures.

Oral Toxicity

The acute oral toxicity has been determined in a study following the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). This method involves administering the substance to a group of fasted animals (typically rats) and observing them for a defined period for signs of toxicity and mortality.

The result for this compound indicates a low order of acute oral toxicity.[4]

Table 2: Acute Toxicity Data for this compound

EndpointSpeciesGuidelineResultClassification
Acute Oral LD₅₀ RatOECD 423> 2000 mg/kgMay be harmful if swallowed (H303)[4]

No specific studies on acute dermal or inhalation toxicity were identified. However, for inhalation, it is noted that "No adverse effects due to inhalation are expected."[4]

Experimental Protocol: OECD 423 (Acute Toxic Class Method)
  • Animal Selection: Healthy, young adult rats of a standard laboratory strain are selected.

  • Housing & Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and acclimated for at least 5 days.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dosing: The test substance is administered by oral gavage. The test proceeds sequentially using a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint Determination: The LD₅₀ is determined based on the observed mortality at different dose levels. The result > 2000 mg/kg indicates that the median lethal dose is above the highest tested concentration.

Part 2: Local Tolerance - Irritation and Sensitization

These endpoints assess the potential of a substance to cause local effects on the skin and eyes upon direct contact.

Skin and Eye Irritation

The potential for this compound to cause skin irritation was evaluated according to OECD Test Guideline 404. The results indicate it is not a skin irritant.[4] While some safety data sheets may use precautionary language like "causes mild skin irritation," the formal guideline study is the authoritative source for classification.[4] For eye contact, the substance is described as causing temporary or mild irritation upon direct contact.[4]

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact. The potential for this compound to induce this effect has been assessed through both animal and human studies.

  • Animal Study (Guinea Pig Maximization Test - GPMT): A GPMT, conducted according to OECD Test Guideline 406, found the substance to be non-sensitizing.[4]

  • Human Study (CNIH): A Confirmation of No Induction in Humans test (also known as a Human Repeat Insult Patch Test or HRIPT) was conducted with a 20% concentration of this compound in white petrolatum. No reactions indicative of sensitization were observed in any of the 50 volunteers.[5]

Based on the weight of evidence from these studies, this compound is not considered a skin sensitizer.[5]

Table 3: Irritation and Sensitization Profile

EndpointSpeciesGuidelineResult
Skin Irritation RabbitOECD 404No skin irritation[4]
Eye Irritation N/AN/ACauses temporary/mild irritation[4]
Skin Sensitization Guinea PigOECD 406Not sensitizing[4]
Skin Sensitization HumanCNIH/HRIPTNot sensitizing at 20%[5]
Experimental Workflow: Skin Sensitization Assessment

The following diagram illustrates the logical flow of a comprehensive skin sensitization assessment, integrating animal and human data.

G cluster_animal Animal Studies cluster_human Human Confirmatory Studies cluster_woe Weight of Evidence (WoE) gpmt Guinea Pig Maximization Test (OECD 406) result_animal Negative gpmt->result_animal Result: Not Sensitizing llna Local Lymph Node Assay (LLNA, Alternative) woe_conclusion Final Conclusion: No Concern for Skin Sensitization result_animal->woe_conclusion hript Human Repeat Insult Patch Test (HRIPT/CNIH) result_human Negative hript->result_human Result: No Induction at 20% result_human->woe_conclusion

Caption: Workflow for skin sensitization assessment.

Part 3: Genotoxicity Assessment

Genotoxicity assays are designed to detect if a substance can cause damage to the genetic material (DNA) of cells, a potential precursor to cancer or heritable defects. A standard battery of in vitro tests is typically employed.

For this compound, the genotoxic potential has been evaluated in two key assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This test, conducted according to OECD Guideline 471, uses multiple strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The substance was tested up to a concentration of 5000 µ g/plate , both with and without metabolic activation (S9 mix), and showed no increase in revertant colonies. This indicates it is not mutagenic under the test conditions.[4][5]

  • In Vitro Chromosome Aberration Study: This assay, following OECD Guideline 473, assesses the potential of a substance to cause structural damage to chromosomes in cultured human peripheral blood lymphocytes. The substance was tested up to 1444 µg/mL and was found to be non-clastogenic.[5]

Table 4: Genotoxicity Study Summary

AssayTest SystemGuidelineConcentrationMetabolic ActivationResult
Bacterial Reverse Mutation S. typhimurium strainsOECD 471Up to 5000 µ g/plate With & Without S9Negative[4][5]
Chromosome Aberration Human LymphocytesOECD 473Up to 1444 µg/mLWith & Without S9Negative[5]
Diagram: Genotoxicity Testing Strategy

This diagram outlines the standard tiered approach for evaluating the genotoxic potential of a chemical.

G cluster_invitro In Vitro Test Battery substance Test Substance: This compound ames Gene Mutation (Ames Test - OECD 471) substance->ames chromo Clastogenicity (Chromosome Aberration - OECD 473) substance->chromo res_ames Negative ames->res_ames Result res_chromo Negative chromo->res_chromo Result conclusion Conclusion: Not Genotoxic res_ames->conclusion res_chromo->conclusion

Caption: Standard in vitro genotoxicity testing workflow.

Part 4: Repeated Dose and Reproductive Toxicity - The TTC Approach

For many specialty chemicals like flavor and fragrance ingredients, conducting long-term repeated dose or reproductive toxicity studies is not always feasible or necessary, especially when human exposure is very low. In such cases, the Threshold of Toxicological Concern (TTC) approach provides a scientifically robust method for safety assessment.[6][7]

No specific repeated dose or reproductive toxicity studies are available for this compound. [5]

The risk assessment for these endpoints is therefore based on the TTC. The TTC is a human exposure threshold value for a group of chemicals; below this threshold, there is a very low probability of an appreciable risk to human health. Chemicals are categorized into one of three "Cramer Classes" based on their chemical structure and predicted toxicity.

This compound is classified as a Cramer Class I material, which represents substances with simple structures and low predicted toxicity.[5]

  • Repeated Dose Toxicity: The total systemic exposure to this compound from its use in consumer products is estimated to be 2.3 µg/kg/day. This is well below the established TTC of 30 µg/kg/day for a Cramer Class I substance.[5]

  • Reproductive Toxicity: Similarly, the systemic exposure of 2.3 µg/kg/day is below the TTC for reproductive toxicity for a Cramer Class I material (30 µg/kg/day).[5]

Therefore, based on the TTC approach, this compound does not present a safety concern for repeated dose or reproductive toxicity at current exposure levels.[5]

Diagram: Decision Process for Repeated Dose Toxicity Assessment

G start Assess Repeated Dose Toxicity data_check Are substance-specific repeated dose data available? start->data_check ttc_node Use Threshold of Toxicological Concern (TTC) Approach data_check->ttc_node No cramer Determine Cramer Class (Class I for this substance) ttc_node->cramer exposure Calculate Systemic Exposure Estimate (2.3 µg/kg/day) cramer->exposure compare Compare Exposure to TTC (30 µg/kg/day for Class I) exposure->compare conclusion_safe Conclusion: No Safety Concern compare->conclusion_safe Exposure < TTC conclusion_unsafe Further Testing Required compare->conclusion_unsafe Exposure >= TTC

Caption: Decision tree for repeated dose toxicity using the TTC approach.

Part 5: Regulatory and Expert Panel Assessments

Independent expert panels provide crucial oversight and validation of chemical safety assessments.

  • Research Institute for Fragrance Materials (RIFM): The RIFM Expert Panel has evaluated this compound and concluded that the existing information supports its safe use as a fragrance ingredient.[5] Their assessment covers genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization, concluding no concerns at current use levels.[5]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 1997, JECFA evaluated this compound and allocated an Acceptable Daily Intake (ADI) of "No safety concern at current levels of intake when used as a flavouring agent."[3]

Conclusion

The toxicological data for this compound demonstrates a favorable safety profile for its use as a fragrance and flavor ingredient. It exhibits low acute oral toxicity, is not a skin irritant or sensitizer, and shows no evidence of genotoxic potential in a standard in vitro test battery. While specific long-term toxicity data is lacking, the application of the Threshold of Toxicological Concern (TTC) principle, supported by low consumer exposure estimates, provides confidence in its safety regarding repeated dose and reproductive effects. These findings are corroborated by positive safety assessments from expert panels such as RIFM and JECFA.

References

Isopropyl 2-Methylbutyrate: A Comprehensive Technical Guide to Safety and Hazard Management

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the safety and hazards associated with Isopropyl 2-methylbutyrate (CAS No. 66576-71-4), a common flavoring and fragrance agent.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, GHS classification, toxicological profile, and ecotoxicological impact. Furthermore, it outlines detailed protocols for safe handling, storage, and emergency response, grounded in established OECD guidelines and best laboratory practices. The objective is to equip scientific professionals with the necessary knowledge to mitigate risks and ensure a safe working environment when utilizing this compound.

Introduction: Understanding this compound

This compound is a fatty acid ester recognized for its fruity, sweet, and green aroma, with nuances of pineapple.[3] This colorless to pale yellow liquid is utilized as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[2] Its application extends to the pharmaceutical industry, where it can act as a solvent for various active ingredients.[2] Given its prevalence in research and manufacturing, a thorough understanding of its safety profile is paramount.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 66576-71-4--INVALID-LINK--[1]
Molecular Formula C₈H₁₆O₂--INVALID-LINK--[1]
Molecular Weight 144.21 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid--INVALID-LINK--[2]
Boiling Point 140-144 °C--INVALID-LINK--[2]
Flash Point 32.8 °C (91.0 °F) Closed Cup--INVALID-LINK--[4]
Density 0.847-0.855 g/mL at 25 °C--INVALID-LINK--[1]
Solubility Insoluble in water; Soluble in alcohols and oils--INVALID-LINK--, --INVALID-LINK--[1][3]

Globally Harmonized System (GHS) Classification and Labeling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified as a Flammable Liquid, Category 3.[4][5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable Liquids3H226: Flammable liquid and vapor🔥Warning
Precautionary Statements:

Prevention:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5]

  • P233: Keep container tightly closed.[4][5]

  • P240: Ground and bond container and receiving equipment.[4][5]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[4][5]

  • P242: Use non-sparking tools.[4][5]

  • P243: Take action to prevent static discharges.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

Response:

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5]

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]

Storage:

  • P403+P235: Store in a well-ventilated place. Keep cool.[4][5]

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Caption: GHS Hazard Communication for this compound.

Toxicological Profile: A Data-Driven Assessment

A comprehensive evaluation of the toxicological properties of a substance is crucial for risk assessment. While some data for this compound is limited, this section synthesizes available information and outlines the standard methodologies for hazard evaluation.

Acute Toxicity
  • Oral: Some sources indicate that this compound may be harmful if swallowed, with an Acute Toxicity, Oral (Category 5) classification.[4] One study reported an oral LD50 in rats of > 2000 mg/kg, conducted according to OECD Test Guideline 423.[4]

  • Dermal and Inhalation: There is no specific data available for acute dermal or inhalation toxicity.[6]

Skin Corrosion/Irritation

While some safety data sheets suggest that this compound may cause mild skin irritation, definitive studies are lacking.[7] The standard for assessing skin irritation is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .[8]

Experimental Protocol: In Vitro Skin Irritation (OECD TG 439) [3][8]

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture plates.[3]

  • Application of Test Substance: A defined amount of this compound is applied topically to the RhE tissue.

  • Exposure and Incubation: Following a specified exposure period, the tissues are rinsed and incubated.[3]

  • Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[3][8]

Serious Eye Damage/Eye Irritation

Safety data sheets indicate that direct contact may cause temporary eye irritation.[7] The OECD Test Guideline 405: Acute Eye Irritation/Corrosion is the standard in vivo method for this endpoint.[1][9]

Experimental Protocol: Acute Eye Irritation (OECD TG 405) [9][10][11]

  • Animal Selection and Preparation: Typically, a single albino rabbit is used for the initial test.[9] Appropriate anesthesia and analgesia are administered to minimize pain and distress.[1]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[9][10]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[9]

  • Scoring and Classification: The severity and reversibility of the observed effects are scored to determine the irritation potential.[9]

Respiratory or Skin Sensitization

Available data suggests that this compound is not a respiratory or skin sensitizer.[7]

Germ Cell Mutagenicity

According to a safety assessment by the Research Institute for Fragrance Materials (RIFM), this compound is not considered to be genotoxic.[12] Standard genotoxicity testing involves a battery of assays to detect gene mutations and chromosomal damage.[13]

Carcinogenicity, Reproductive Toxicity, and Target Organ Toxicity
  • Carcinogenicity: No components of this compound at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

  • Reproductive Toxicity: The RIFM safety assessment concluded that there are no reproductive toxicity concerns at current levels of use, based on the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[12]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): this compound is not classified for specific target organ toxicity.[7]

Ecotoxicological Information

The available information suggests that this compound is not classified as environmentally hazardous. However, large or frequent spills could potentially have a harmful effect on the environment.[7] Biodegradability data indicates that it is not readily biodegradable.[7]

Occupational Safety and Risk Management

A proactive approach to safety is essential when handling any chemical. The following sections detail best practices for the safe use of this compound in a laboratory setting.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[14]

  • Use explosion-proof ventilation and electrical equipment to prevent ignition of flammable vapors.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[4][14]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[10]

Safe Handling and Storage
  • Handling:

    • Avoid contact with skin and eyes, and avoid inhaling vapors.[5][6]

    • Keep away from all sources of ignition.[5][6]

    • Use non-sparking tools and take precautionary measures against static discharge.[2][4] Ground and bond containers during transfer.[2][4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[5][6]

    • Keep containers tightly closed and upright to prevent leakage.[5][6]

    • Store in a designated flammable liquids storage cabinet.[15]

Chemical_Risk_Assessment node_identify 1. Identify Hazards (Flammability, Potential Irritation) node_evaluate 2. Evaluate Risks (Likelihood & Severity of Exposure) node_identify->node_evaluate node_control 3. Implement Controls (Engineering, PPE, Procedures) node_evaluate->node_control node_review 4. Review and Update (Periodically and with process changes) node_control->node_review node_review->node_identify Re-assess

Caption: Workflow for Chemical Risk Assessment.

Emergency Procedures
  • In Case of Fire:

    • Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

    • Water spray can be used to cool unopened containers.[5]

  • Accidental Release:

    • Eliminate all ignition sources.[6]

    • Ventilate the area and wear appropriate PPE.[6]

    • Contain the spill and collect with a non-combustible absorbent material. Place in a suitable container for disposal.[11]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Conclusion: A Commitment to Safety

This compound, while valuable in various scientific and industrial applications, presents a primary hazard of flammability. The potential for mild skin and eye irritation should also be considered and managed through appropriate personal protective equipment and handling procedures. While significant toxicological concerns beyond its flammability are not indicated by current data, a prudent approach to chemical safety is always warranted. By adhering to the principles of GHS, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers and scientists can safely harness the utility of this compound in their work.

References

Biodegradability and environmental fate of Isopropyl 2-methylbutyrate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biodegradability and Environmental Fate of Isopropyl 2-methylbutyrate

Executive Summary

This compound (CAS: 66576-71-4) is a volatile ester widely utilized for its fruity aroma in the flavor, fragrance, and cosmetic industries.[1][2] As its application becomes more widespread, a thorough understanding of its environmental lifecycle—from release to ultimate fate—is imperative for researchers, environmental scientists, and product development professionals. This guide provides a comprehensive technical overview of the biodegradability and key environmental fate processes of this compound, synthesizing experimental data with established predictive models to offer a holistic environmental profile. While demonstrating susceptibility to microbial degradation, the substance does not meet the stringent criteria for "ready biodegradability," classifying it as "inherently biodegradable." Abiotic processes, particularly atmospheric photooxidation, are significant pathways for its removal from the environment.

Introduction: Chemical Identity and Physicochemical Properties

To understand the environmental behavior of a substance, one must first characterize its fundamental physicochemical properties. These properties govern its partitioning between environmental compartments (air, water, soil, biota), its susceptibility to abiotic degradation, and its bioavailability to microorganisms.

This compound is a branched-chain aliphatic ester.[3] Its key properties are summarized in the table below. The octanol-water partition coefficient (Log P, also known as Log Kow) of 3.3 indicates a moderate degree of lipophilicity, suggesting a potential for sorption to organic matter in soil and sediment and a possibility of bioaccumulation.[4][5] Its notable vapor pressure and low water solubility suggest that volatilization and subsequent atmospheric fate are important considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₂[3][4]
Molecular Weight 144.21 g/mol [3][4]
CAS Number 66576-71-4[3][4]
Appearance Colorless liquid[1][6]
Boiling Point 140-144 °C[3][6]
Vapor Pressure 5.6392 hPa (approx. 4.23 mmHg) @ 25°C[4]
Water Solubility 412.1 mg/L @ 25 °C (estimated)[7]
Log P (octanol/water) 3.3[4]

Aerobic Biodegradability Assessment

The primary mechanism for the removal of many organic chemicals from aquatic and terrestrial systems is microbial degradation. The assessment of a substance's biodegradability is therefore a critical component of its environmental risk assessment.

Classification: Inherently Biodegradable

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the extent and rate of a chemical's biodegradation.[8][9] For readily biodegradable substances, rapid and ultimate degradation is expected in a variety of aerobic environments.

Based on a key study performed according to OECD Guideline 301F (Manometric Respirometry) , this compound achieved 63% biodegradation after 28 days .[5] However, it did not satisfy the "10-day window" criterion, which requires that the 60% pass level be reached within 10 days of biodegradation exceeding 10%.[5][8]

  • Insight: The significant degradation (63%) demonstrates that microorganisms possess the enzymatic capability to break down the molecule. Therefore, it is classified as inherently biodegradable , meaning it has the potential to biodegrade, but may do so at a slower rate or require adaptation of the microbial community.[10]

Proposed Biodegradation Pathway

The biodegradation of this compound is initiated by enzymatic hydrolysis of the ester bond, a common first step for this class of compounds.[11] This cleavage yields the constituent alcohol and carboxylic acid, which are then channeled into common metabolic pathways.

Biodegradation_Pathway cluster_main This compound Degradation cluster_isopropanol Isopropanol Pathway cluster_acid 2-Methylbutyric Acid Pathway I2MB This compound Hydrolysis Esterase Hydrolysis (Rate-Limiting Step) I2MB->Hydrolysis Metabolites Hydrolysis->Metabolites Isopropanol Isopropanol Metabolites->Isopropanol Acid 2-Methylbutyric Acid Metabolites->Acid Acetone Acetone Isopropanol->Acetone Alcohol Dehydrogenase AcylCoA 2-Methylbutyryl-CoA Acid->AcylCoA Acyl-CoA Synthetase Central_Metabolism_A Central Metabolism (TCA Cycle) Acetone->Central_Metabolism_A BetaOxidation β-Oxidation Pathway AcylCoA->BetaOxidation Central_Metabolism_B Central Metabolism (TCA Cycle) BetaOxidation->Central_Metabolism_B

Caption: Proposed aerobic biodegradation pathway for this compound.

The pathway proceeds as follows:

  • Ester Hydrolysis: Microbial esterase enzymes cleave the ester linkage of this compound, releasing Isopropanol and 2-Methylbutyric Acid.[11]

  • Isopropanol Degradation: Isopropanol is oxidized by alcohol dehydrogenase to acetone.[4][8] Acetone is then further metabolized and enters the central metabolic pathways (e.g., the Krebs cycle) for energy production and biomass generation.

  • 2-Methylbutyric Acid Degradation: As a branched-chain fatty acid, 2-methylbutyric acid is activated to its Coenzyme A (CoA) derivative, 2-methylbutyryl-CoA. It is then catabolized via the β-oxidation pathway, which sequentially shortens the carbon chain, ultimately feeding into the Krebs cycle.[10]

Environmental Fate and Transport

Beyond biodegradation, the overall environmental fate of a chemical is determined by a combination of transport and abiotic degradation processes. For a substance like this compound, with its moderate volatility and lipophilicity, partitioning into air and soil/sediment are key considerations.

Abiotic Degradation: Hydrolysis and Atmospheric Oxidation
  • Abiotic Hydrolysis: As an ester, this compound can undergo chemical hydrolysis (reaction with water). However, for simple aliphatic esters, this process is generally slow at environmentally relevant pH (5-9) compared to microbial degradation. Predictive modeling using tools like the EPA's EPI Suite™ suggests that abiotic hydrolysis is not a significant removal pathway.[12][13]

  • Atmospheric Photooxidation: Due to its vapor pressure, a significant fraction of this compound released to the environment is expected to partition into the atmosphere.[4] In the troposphere, it will be subject to degradation by reaction with photochemically-produced hydroxyl (•OH) radicals. This is predicted to be a rapid and significant degradation pathway.[13]

Soil and Sediment Partitioning
  • Sorption: The tendency of a chemical to bind to soil or sediment is described by the soil organic carbon-water partitioning coefficient (Koc).[14] Chemicals with high Koc values are less mobile and less bioavailable. The Log P of 3.3 for this compound suggests moderate sorption potential. Predictive models estimate a Koc value that indicates it will have low to moderate mobility in soil.[15] While it will not be strongly bound, some partitioning to soil organic matter is expected, which can reduce its concentration in pore water and slow its transport to groundwater.

Summary of Environmental Fate Parameters

The following table summarizes the key environmental fate characteristics, based on experimental data and widely accepted predictive models (EPI Suite™).[5][13]

Table 2: Summary of Predicted Environmental Fate Parameters

ParameterPredicted Value/ClassificationSignificance
Biodegradation Inherently BiodegradableWill degrade, but not rapidly or completely in all aerobic environments.
Atmospheric Half-Life < 2 days (reaction with •OH radicals)Rapid degradation in air; not expected to persist or undergo long-range transport.
Abiotic Hydrolysis Half-Life > 1 year (at pH 7)Not a significant environmental removal process compared to biodegradation.
Log Koc 2.5 - 3.0 (estimated)Low to moderate mobility in soil; some sorption to organic matter is expected.
Bioaccumulation Potential Low to ModerateLog P > 3 suggests some potential, but metabolism and degradation limit high-level accumulation.

Experimental Protocol: OECD 301F Manometric Respirometry

To ensure trustworthiness and reproducibility, the methodologies used to assess biodegradability must be robust and standardized. The OECD 301F test is a cornerstone of this assessment.

Principle

The OECD 301F method determines the biodegradability of a test substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed system.[4] The substance is the sole nominal source of organic carbon. The oxygen uptake is measured over 28 days and compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance to CO₂, H₂O, and other mineral constituents.

Step-by-Step Methodology

Caption: Experimental workflow for the OECD 301F Manometric Respirometry test.

  • Preparation of Mineral Medium: A basal mineral medium is prepared containing essential inorganic salts (e.g., phosphate buffer, magnesium sulfate, calcium chloride, ferric chloride) in deionized water to support microbial growth.

  • Inoculum Preparation: The microbial inoculum is typically activated sludge collected from the aeration tank of a wastewater treatment plant treating predominantly domestic sewage. It is washed and prepared to achieve a final concentration of approximately 30 mg/L suspended solids in the test flasks.

  • Test Substance Concentration: this compound is added to the test flasks to achieve a concentration that will yield a ThOD of 50-100 mg O₂/L.[4]

  • Assembly of Test Vessels:

    • Test Flasks: Mineral medium, inoculum, and the test substance are added to multiple replicate respirometer flasks.

    • Blank Controls: Replicate flasks containing only mineral medium and inoculum are prepared to measure the endogenous respiration of the microorganisms.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in a parallel flask to verify the viability and activity of the inoculum.

    • CO₂ Absorber: A vial containing a CO₂ absorbent (e.g., potassium hydroxide solution) is placed inside each sealed flask to trap the CO₂ produced during respiration.[4]

  • Incubation: The sealed flasks are placed in a temperature-controlled incubator (22 ± 2°C) in the dark and stirred continuously for 28 days.

  • Measurement: As microorganisms consume oxygen, a pressure drop occurs in the headspace of the flask, which is measured continuously by the manometric device. This pressure change is used to calculate the volume of oxygen consumed.

  • Data Analysis: The oxygen consumed in the blank controls is subtracted from the oxygen consumed in the test flasks. The resulting value is divided by the ThOD of the test substance and expressed as a percentage of biodegradation.

Conclusion and Implications

The environmental profile of this compound is characterized by a combination of moderate persistence in aquatic systems and rapid removal in the atmosphere.

  • Environmental Risk: The classification as "inherently biodegradable" indicates that it is not expected to persist indefinitely in the environment.[5] However, its removal from water and soil may be slow, particularly in conditions not conducive to microbial activity. The rapid atmospheric photooxidation is a key mitigating factor, reducing its overall environmental persistence and potential for long-range transport.[13] The risk quotients (PEC/PNEC) have been determined to be less than 1, suggesting a low risk to the aquatic compartment at current usage volumes.[5]

  • For Drug Development Professionals: While not a primary pharmaceutical ingredient, its use as a solvent or flavoring agent in formulations necessitates an understanding of its environmental profile.[1] Its low potential for persistence and bioaccumulation is favorable from an environmental risk assessment perspective. The data presented here can support environmental safety dossiers and product stewardship initiatives.

  • Future Research: Further studies could focus on its anaerobic biodegradability, which is relevant for environments like sediment and some wastewater treatment stages. Additionally, identifying the specific microbial species and esterase enzymes responsible for its degradation could provide deeper mechanistic insights.

References

Regulatory information for Isopropyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regulatory Landscape of Isopropyl 2-methylbutyrate

Introduction: The Profile of a Versatile Ester

This compound (CAS No. 66576-71-4) is an ester recognized for its potent, fruity aroma, often described as reminiscent of apple and pear. This characteristic makes it a valuable component in the formulation of both flavor and fragrance compositions. Its application spans a wide array of consumer products, from food and beverages to cosmetics and personal care items. For researchers and drug development professionals, understanding the multifaceted regulatory framework governing this compound is critical. Its low toxicity and function as a solvent also introduce its relevance in broader chemical and pharmaceutical contexts. This guide provides a comprehensive overview of its regulatory status, safety assessments, and the scientific rationale underpinning its approved uses globally.

Global Regulatory Synopsis: A Multi-Tiered Framework

The regulation of this compound is not monolithic; instead, it is governed by a network of international and national bodies, each with a specific remit. For a substance with dual use in food and cosmetics, this involves compliance with distinct legislative frameworks. The primary causality for its broad acceptance lies in a robust body of toxicological data and a history of safe use, leading to favorable evaluations by key scientific expert panels. These expert opinions, in turn, form the foundation for approvals by national regulatory authorities.

Table 1: Chemical Identifiers and Key Registry Numbers

For precise identification and regulatory tracking, this compound is cataloged across multiple systems. This table consolidates its primary identifiers.

IdentifierRegistry NumberSource / Authority
CAS Number 66576-71-4Chemical Abstracts Service
EC Number 266-411-4European Community
FEMA Number 3699Flavor and Extract Manufacturers Association
JECFA Number 210Joint FAO/WHO Expert Committee on Food Additives
FLAVIS Number 09.547EU Flavouring Information System
FDA UNII 3429OS9G6TFDA Unique Ingredient Identifier
REACH Reg. No. ActiveEuropean Chemicals Agency (ECHA)

Sources:

Approval as a Flavoring Agent: A Foundation of Safety

The most prominent application of this compound is as a flavoring agent. Its regulatory approval for this purpose is well-established in major markets, predicated on rigorous safety evaluations.

United States FDA and FEMA GRAS Status

In the United States, substances used for flavoring are regulated by the Food and Drug Administration (FDA). This compound is recognized as a flavoring agent or adjuvant permitted for direct addition to food for human consumption.

A cornerstone of this acceptance is its status as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). The FEMA GRAS™ program utilizes an independent, scientific expert panel to evaluate the safety of flavor ingredients. This compound is listed as FEMA No. 3699. This expert determination, based on a comprehensive review of scientific evidence, provides the authoritative grounding for its use in the U.S. food industry.

International Evaluation: JECFA

On the global stage, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance. In 1997, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." This evaluation is significant as JECFA's findings are often adopted by national regulatory bodies worldwide to establish their own food safety standards. The substance is assigned JECFA number 210.

European Union: EFSA and Community Register

Within the European Union, food flavorings are regulated by the European Food Safety Authority (EFSA). This compound is included in the Union list of flavouring substances, signifying its approval for use in foods. While a specific EFSA opinion on this individual substance was not found in the initial search, its inclusion in the EU's list of approved flavourings confirms its status. The safety of flavoring substances is periodically re-evaluated to ensure they align with the latest scientific knowledge.

Use in Fragrance and Cosmetic Products

Beyond flavor, the compound's pleasant aroma makes it a common ingredient in fragrances for cosmetics and personal care products.

IFRA Transparency and Safety Standards

The International Fragrance Association (IFRA) lists this compound on its Transparency List, which catalogues ingredients used in fragrance manufacturing. While IFRA does not approve ingredients, it sets standards for their safe use based on scientific assessments conducted by the Research Institute for Fragrance Materials (RIFM).

A RIFM safety assessment concluded that the existing data on this compound support its safe use as a fragrance ingredient. The assessment evaluated multiple endpoints:

  • Genotoxicity: The material was found to be non-genotoxic in bacterial reverse mutation (Ames) and in vitro chromosome aberration assays.

  • Repeated Dose and Reproductive Toxicity: For these endpoints, the total systemic exposure from fragrance use was determined to be below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, a risk assessment approach used when substance-specific toxicity data are limited.

  • Skin Sensitization: Based on available data, the material does not present a safety concern for skin sensitization.

Regional Cosmetic Regulations

In the EU, cosmetic ingredients are governed by Regulation (EC) No 1223/2009. This compound is permitted for use, as it is not listed in the Annexes of prohibited or restricted substances. Similarly, it is generally permitted in other major markets, though manufacturers must ensure compliance with specific national regulations.

Industrial Chemical Regulations and Hazard Communication

As a chemical substance, this compound is subject to industrial chemical regulations that ensure its safe handling, transport, and environmental management.

GHS Classification: The Global Standard for Hazard Communication

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as a flammable liquid. This classification is a direct consequence of its physical properties, specifically its flash point.

Table 2: GHS Hazard and Precautionary Information

CategoryDetailsSource
Pictogram GHS02 (Flame)
Signal Word Warning
Hazard Statement H226: Flammable liquid and vapor.
Precautionary Statements (Prevention) P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. <

Methodological & Application

Application Note & Protocol: Synthesis of Isopropyl 2-Methylbutanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Fruity Esters

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its straightforward and atom-economical approach to producing esters from carboxylic acids and alcohols.[1] This application note provides a detailed protocol and theoretical background for the synthesis of isopropyl 2-methylbutanoate, an ester recognized for its characteristic fruity and sweet aroma, often associated with pineapple and citrus.[2][3] This compound is a valuable component in the flavor and fragrance industries.[4]

The reaction involves treating 2-methylbutyric acid with isopropanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5][6] The choice of a secondary alcohol like isopropanol presents specific kinetic considerations compared to primary alcohols, but robust yields can be achieved by carefully controlling reaction conditions to manipulate the reaction equilibrium.[1][7] This guide is designed for researchers and process development chemists, offering insights into the mechanistic underpinnings, a validated experimental protocol, and troubleshooting guidance to ensure a successful and reproducible synthesis.

The Fischer Esterification Mechanism: A Step-by-Step Analysis

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[8][9] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting outcomes. The acid catalyst serves a dual purpose: it activates the carboxylic acid carbonyl group toward nucleophilic attack and facilitates the departure of the hydroxyl group as a water molecule.[5]

The key steps are as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen of 2-methylbutyric acid is protonated by the acid catalyst (H₂SO₄), significantly increasing the electrophilicity of the carbonyl carbon.[5][8]

  • Nucleophilic Attack: The nucleophilic oxygen atom of isopropanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a good one (-OH₂⁺).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][5]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product, isopropyl 2-methylbutanoate, and regenerate the acid catalyst.[5]

Caption: The reaction mechanism of Fischer Esterification.

Because every step is in equilibrium, the reaction must be driven to completion.[10] This is typically achieved by using one of the reactants in large excess (usually the less expensive alcohol) or by removing water as it forms, for example, by using a Dean-Stark apparatus.[8][9] For this protocol, we will utilize an excess of isopropanol to shift the equilibrium towards the product side, according to Le Châtelier's principle.[8][11]

Experimental Protocol

This protocol details the synthesis of isopropyl 2-methylbutanoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )Boiling Point (°C)Key Hazards
2-Methylbutyric AcidC₅H₁₀O₂102.13176-177Corrosive, causes severe skin burns and eye damage.[12]
Isopropanol (IPA)C₃H₈O60.1082.5Highly flammable liquid and vapor, causes serious eye irritation.
Sulfuric Acid (conc.)H₂SO₄98.08~337Corrosive, causes severe skin burns and eye damage, oxidant.[6]
Diethyl Ether(C₂H₅)₂O74.1234.6Extremely flammable, may form explosive peroxides.
Sodium BicarbonateNaHCO₃84.01N/AMild irritant.
Anhydrous MgSO₄MgSO₄120.37N/AHygroscopic.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Simple distillation apparatus

  • Rotary evaporator (optional)

Reaction Procedure
  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-methylbutyric acid (10.21 g, 0.10 mol) and isopropanol (18.03 g, 22.9 mL, 0.30 mol, 3 equivalents).

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and cautiously add concentrated sulfuric acid (1.0 mL, ~1.84 g, 18.8 mmol). Causality: Adding the strong acid is an exothermic process; cooling prevents excessive heat generation and potential side reactions.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.[1] Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and products by condensing them back into the reaction mixture.

  • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Workup and Purification
  • Cooling & Transfer: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Dilution: Add 50 mL of diethyl ether to the separatory funnel. Causality: The ester product is highly soluble in diethyl ether, facilitating its separation from the aqueous components.

  • Neutralization Wash: Carefully add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions.[13] Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.[11] Continue adding NaHCO₃ solution until effervescence ceases. Separate the aqueous layer. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-methylbutyric acid by converting it to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) solution.[13] Separate the aqueous layer. Causality: The brine wash helps to remove any remaining water and dissolved inorganic salts from the organic phase.

  • Drying: Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Solvent Removal: Decant or filter the dried solution to remove the MgSO₄. Remove the diethyl ether solvent using a rotary evaporator or by simple distillation.

  • Final Purification: Purify the crude ester by fractional distillation to obtain pure isopropyl 2-methylbutanoate (Boiling Point: ~143-145 °C).

Experimental Workflow and Data

Caption: Experimental workflow for ester synthesis.

Typical Reaction Parameters & Expected Outcome
ParameterValueRationale
Molar Ratio (Acid:Alcohol)1 : 3Excess alcohol shifts equilibrium towards products.[8]
CatalystConc. H₂SO₄Strong Brønsted acid effectively catalyzes the reaction.[6][9]
Catalyst Loading~1.0 mL per 0.1 mol acidSufficient to catalyze the reaction without causing excessive charring.
TemperatureReflux (~85-95 °C)Provides activation energy; temperature is limited by the boiling point of the alcohol.
Reaction Time2 - 4 hoursAllows the reaction to approach equilibrium.[1]
Expected Yield 70-85% Dependent on efficient workup and purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Equilibrium not sufficiently shifted. 3. Loss of product during workup.1. Increase reflux time. 2. Use a larger excess of isopropanol. For stubborn cases, consider using a Dean-Stark trap to remove water. 3. Ensure careful separation of layers during extraction; avoid vigorous shaking that can lead to emulsions.
Product is Acidic (by pH paper) / Contaminated with Starting Material Inefficient neutralization during workup.Repeat the wash with saturated NaHCO₃ solution. Ensure the washing is continued until no more CO₂ gas evolves.
Product appears cloudy or wet after drying 1. Insufficient drying agent. 2. Insufficient contact time with drying agent.1. Add more anhydrous MgSO₄ until some particles are free-flowing. 2. Allow the organic layer to stand over the drying agent for a longer period (e.g., 30 minutes) with occasional swirling.
Formation of a stable emulsion during workup Vigorous shaking of the separatory funnel, especially with basic solutions.Add more brine to the separatory funnel to help break the emulsion. Use a gentle swirling or inverting motion for mixing instead of vigorous shaking.

Safety and Handling

  • 2-Methylbutyric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate gloves and eye protection.[14]

  • Isopropanol: Flammable. Keep away from ignition sources. Causes serious eye irritation.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidant. Causes severe burns. Always add acid to other reagents slowly and with cooling. Never add water to concentrated acid.

  • General Precautions: The reaction should be conducted in a well-ventilated fume hood.[15] Safety glasses, a lab coat, and chemically resistant gloves are mandatory. Ensure that an emergency eyewash station and safety shower are accessible.[12]

References

Application Note: Enantioselective Synthesis of Isopropyl 2-Methylbutyrate via Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the enantioselective synthesis of isopropyl 2-methylbutyrate, a valuable chiral ester used in the flavor, fragrance, and pharmaceutical industries. We present a field-proven protocol centered on the enzymatic kinetic resolution of racemic 2-methylbutyric acid using immobilized Candida antarctica Lipase B (CALB). The document elucidates the core principles of lipase catalysis, details the optimization of reaction parameters, and provides step-by-step methodologies for both the synthesis and the subsequent chiral analysis by gas chromatography (GC). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for producing enantiomerically enriched esters.

Introduction: The Significance of Chirality in 2-Methylbutyrate Esters

This compound is a fatty acid ester known for its fruity, sweet, and ethereal aroma, making it a significant component in the flavor and fragrance industries.[1][2][3] The molecule possesses a chiral center at the C2 position of the butyrate moiety, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-isopropyl 2-methylbutyrate and (S)-isopropyl 2-methylbutyrate.

In biological systems, enantiomers often exhibit distinct properties due to their differential interactions with chiral receptors.[4] For instance, the sensory perception of flavor and fragrance compounds can be highly enantiomer-dependent. Furthermore, in pharmaceutical applications, one enantiomer may possess the desired therapeutic activity while the other could be inactive or even cause adverse effects.[4][5] Consequently, the ability to synthesize enantiomerically pure or enriched compounds is of paramount importance. This guide focuses on enzymatic kinetic resolution, an efficient and green chemistry approach to achieve this separation.

Synthesis Strategy: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this context, we employ a lipase, a type of enzyme, which exhibits high enantioselectivity. The enzyme will preferentially catalyze the esterification of one enantiomer of the racemic 2-methylbutyric acid with isopropanol, leaving the unreacted acid enriched in the other enantiomer.

Lipases (EC 3.1.1.3) are hydrolases that naturally catalyze the hydrolysis of triglycerides.[6] However, in non-aqueous or micro-aqueous environments, the reaction equilibrium shifts to favor synthesis, such as esterification and transesterification.[7][8] Their high stability in organic solvents, broad substrate specificity, and remarkable stereoselectivity make them ideal biocatalysts for industrial and laboratory applications.[6][9]

The Mechanism of Lipase-Catalyzed Esterification

The catalytic activity of most lipases stems from a conserved catalytic triad in their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) or glutamate (Glu) residues. The esterification process proceeds via a two-step ping-pong mechanism.

  • Acylation: The catalytic triad activates the serine's hydroxyl group, which performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (2-methylbutyric acid). This forms a tetrahedral intermediate, which then collapses to release water and form a stable acyl-enzyme intermediate.[10]

  • Deacylation: The alcohol (isopropanol) then enters the active site and performs a nucleophilic attack on the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the ester product and regenerating the free enzyme for the next catalytic cycle.[7]

The enzyme's enantioselectivity arises from the three-dimensional structure of its active site, which creates a chiral environment. One enantiomer of the acid fits more favorably into the active site, leading to a faster rate of acylation compared to the other enantiomer.

lipase_mechanism cluster_acylation Step 1: Acylation (Enantioselective) cluster_deacylation Step 2: Deacylation E_RCOOH Enzyme + (R/S)-Acid EI1 Tetrahedral Intermediate I (Favored for one enantiomer) E_RCOOH->EI1 Binding & Nucleophilic Attack E_Acyl Acyl-Enzyme Intermediate EI1->E_Acyl Collapse H2O H₂O EI1->H2O E_Acyl_ROH Acyl-Enzyme + Alcohol E_Acyl->E_Acyl_ROH Alcohol Binding EI2 Tetrahedral Intermediate II E_Acyl_ROH->EI2 Nucleophilic Attack E_Ester Enzyme + Ester Product EI2->E_Ester Collapse & Release E_Ester->E_RCOOH Enzyme Regeneration

Caption: Generalized mechanism of lipase-catalyzed esterification.

Catalyst Selection: The Superiority of Candida antarctica Lipase B (CALB)

Numerous lipases have been screened for the resolution of 2-methylbutyric acid, including those from Candida rugosa, Rhizopus oryzae, and Thermomyces lanuginosus.[11][12] However, Candida antarctica Lipase B (CALB) consistently demonstrates high catalytic activity and excellent enantioselectivity for a wide range of substrates, making it one of the most utilized biocatalysts in both academia and industry.[9][13][14][15] It is commercially available in an immobilized form, often on macroporous acrylic resin (e.g., Novozym® 435), which offers significant advantages:

  • Enhanced Stability: Immobilization protects the enzyme from harsh conditions and prevents aggregation.

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

  • Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, improving process economics.

Experimental Protocol: Synthesis

This protocol describes the kinetic resolution of (R,S)-2-methylbutyric acid with isopropanol catalyzed by immobilized CALB.

Materials and Reagents
  • (R,S)-2-Methylbutyric acid (≥99%)

  • Isopropanol (Anhydrous, ≥99.5%)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • n-Hexane (Anhydrous, ≥99%)

  • Molecular Sieves (3Å or 4Å, activated)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating mantle

  • Reaction vessel (e.g., 50 mL round-bottom flask) with condenser

Step-by-Step Synthesis Procedure
  • Preparation: To a 50 mL round-bottom flask, add (R,S)-2-methylbutyric acid (e.g., 10 mmol, 1.02 g) and 20 mL of n-hexane.

  • Substrate Addition: Add isopropanol to the mixture. A molar ratio of acid to alcohol of 1:1.5 is a good starting point (e.g., 15 mmol, 0.90 g, ~1.15 mL).

  • Enzyme Addition: Add the immobilized CALB. A typical enzyme loading is 10-20% by weight of the limiting substrate (the acid), e.g., 100-200 mg.

    • Rationale: Using an immobilized enzyme simplifies downstream processing, as it can be filtered off easily.[9] n-Hexane is a common solvent for these reactions as it is non-polar and generally does not denature the enzyme.[11]

  • Water Control: Add a small amount of activated molecular sieves (~0.5 g) to the flask to adsorb the water produced during the esterification, which helps to drive the reaction equilibrium towards the product side.

  • Reaction: Place the flask in a pre-heated oil bath set to 40-50 °C. Stir the mixture at a moderate speed (e.g., 200-300 RPM).

    • Rationale: Moderate temperatures are often optimal for lipase activity. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[16]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours) and analyzing them by GC (see Section 4). The goal of a kinetic resolution is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

  • Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Enzyme Recovery: Remove the immobilized enzyme and molecular sieves by vacuum filtration. Wash the recovered catalyst with fresh n-hexane and dry it under vacuum for reuse.

  • Product Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer with 5% aqueous NaHCO₃ solution (2 x 15 mL) to remove the unreacted 2-methylbutyric acid.

    • Rationale: The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous phase, leaving the neutral ester in the organic phase.

  • Drying and Isolation: Wash the organic layer with brine (1 x 15 mL), then dry it over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent (n-hexane) under reduced pressure using a rotary evaporator to yield the crude this compound.

Analytical Protocol: Chiral Gas Chromatography

Determining the enantiomeric excess (% ee) of the product ester and the unreacted acid is critical to evaluating the success of the resolution. This is most commonly achieved using gas chromatography with a chiral stationary phase (CSP).[4][17][18]

Sample Preparation
  • Ester Product: Dilute a small amount of the isolated product from Step 10 in a suitable solvent (e.g., hexane or dichloromethane) before injection.

  • Unreacted Acid: To analyze the unreacted acid from the aqueous wash (Step 9), first acidify the combined aqueous layers with HCl (1M) to pH ~2. Extract the protonated acid with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over Na₂SO₄, filter, and carefully remove the solvent. The acid must then be derivatized to a more volatile form, typically a methyl or ethyl ester, using a reagent like diazomethane or BF₃-Methanol before GC analysis.[18]

GC Method Parameters
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXse, Chiraldex G-TA).[17]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A typical starting point is an initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 2-5 °C/min to a final temperature of 180-200°C. This program must be optimized for the specific column and analyte.

  • Injector/Detector Temp: 220-250°C.

Data Analysis
  • The two enantiomers will appear as separate peaks on the chromatogram.

  • Integrate the area of each peak.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Expected Results & Data Summary

The enantioselectivity of a kinetic resolution is often described by the enantiomeric ratio (E-value). For CALB-catalyzed resolutions of 2-methylbutyric acid, high E-values can be achieved. The table below summarizes representative data based on published literature.[11][12]

CatalystAlcoholSolventTemp (°C)Conversion (%)Product ee (%)Unreacted Acid ee (%)E-Value
C. antarctica B1-PentanolHexane30~4090 (R)-ester~60 (S)-acid~35
T. lanuginosus1-PentanolHexane30~1891 (R)-ester~20 (S)-acid~26
C. rugosa1-PentanolHexane30~3475 (S)-ester~39 (R)-acid~10

Note: Data adapted from literature for pentyl ester; similar high selectivity is expected for isopropyl ester. The enantiomeric preference ((R) vs (S)) can vary between different lipases.[11][12]

workflow start Racemic (R,S)-2-Methylbutyric Acid + Isopropanol reaction Enzymatic Esterification (Immobilized CALB, Hexane, 40°C) start->reaction filtration Filtration reaction->filtration enzyme Recovered Enzyme (for reuse) filtration->enzyme Solid filtrate Filtrate: (R/S)-Ester + (S)-Acid filtration->filtrate Liquid extraction Liquid-Liquid Extraction (aq. NaHCO₃ wash) filtrate->extraction org_phase Organic Phase: (R/S)-Ester extraction->org_phase Organic aq_phase Aqueous Phase: (S)-Acid Salt extraction->aq_phase Aqueous drying Dry (Na₂SO₄) & Solvent Evaporation org_phase->drying acidification Acidify & Extract aq_phase->acidification product Enriched Ester Product (e.g., (R)-isopropyl 2-methylbutyrate) drying->product analysis1 Chiral GC Analysis product->analysis1 acid_product Enriched Acid (e.g., (S)-2-methylbutyric acid) acidification->acid_product analysis2 Derivatization & Chiral GC Analysis acid_product->analysis2

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The lipase-catalyzed kinetic resolution of racemic 2-methylbutyric acid is a robust, efficient, and environmentally benign method for producing enantiomerically enriched this compound. The use of immobilized Candida antarctica Lipase B simplifies the protocol, allows for catalyst recycling, and provides high enantioselectivity. The detailed synthesis and analytical procedures provided in this note offer a reliable framework for researchers in various fields to successfully implement this valuable transformation. Proper monitoring and analysis by chiral gas chromatography are essential to achieving optimal results and accurately characterizing the chiral products.

References

Application Notes & Protocols: A Guide to the Laboratory Scale Synthesis of Isopropyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Isopropyl 2-methylbutyrate, an ester recognized for its characteristic fruity aroma, often reminiscent of apples, mango, or pineapple.[1] This protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The synthesis is achieved via the well-established Fischer esterification of 2-methylbutyric acid with isopropanol, utilizing a strong acid catalyst. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the chemical principles, and robust procedures for purification and characterization of the final product.

Introduction: The Significance of this compound

This compound is a fatty acid ester that finds extensive application in the flavor and fragrance industries.[2] Its potent and diffusive fruity scent makes it a valuable component in the formulation of a wide array of consumer products. The synthesis of such esters in a laboratory setting is a fundamental technique in organic chemistry, illustrating key principles of reaction mechanisms, equilibrium, and purification.

The chosen synthetic route, Fischer esterification, is a classic and reliable method for producing esters from carboxylic acids and alcohols.[3] This reaction is acid-catalyzed and reversible, necessitating specific conditions to drive the reaction toward the desired product.[3] A thorough understanding of the reaction mechanism and the factors influencing the equilibrium is paramount for achieving a high yield and purity of this compound.

Materials and Methods

Reagents and Equipment

A comprehensive list of all necessary reagents and equipment is provided below. All reagents should be of analytical grade or higher.

Reagent Formula Molecular Weight ( g/mol ) Supplier Notes
2-Methylbutyric AcidC₅H₁₀O₂102.13Major Chemical SupplierPurity ≥99%
Isopropanol (IPA)C₃H₈O60.10Major Chemical SupplierAnhydrous, Purity ≥99.5%
Sulfuric AcidH₂SO₄98.08Major Chemical SupplierConcentrated (98%)
Sodium BicarbonateNaHCO₃84.01Major Chemical SupplierSaturated aqueous solution
Sodium ChlorideNaCl58.44Major Chemical SupplierSaturated aqueous solution (Brine)
Anhydrous Sodium SulfateNa₂SO₄142.04Major Chemical SupplierGranular
Diethyl Ether(C₂H₅)₂O74.12Major Chemical SupplierAnhydrous
Equipment Purpose
Round-bottom flask (100 mL)Reaction vessel
Reflux condenserTo prevent loss of volatile reactants and products
Heating mantle with magnetic stirrerFor controlled heating and mixing
Separatory funnel (250 mL)For liquid-liquid extraction
Erlenmeyer flasksFor collecting and washing solutions
BeakersFor general use
Graduated cylindersFor measuring liquid volumes
pH paper or pH meterTo monitor the pH during neutralization
Rotary evaporatorFor solvent removal under reduced pressure
Simple distillation apparatusFor final purification of the ester
Glassware for characterizationNMR tubes, IR sample holders
Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in the table below.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL at 20-25°C) Solubility in Water
2-Methylbutyric AcidC₅H₁₀O₂102.13176-177[4]0.936[4]Slightly soluble[5]
IsopropanolC₃H₈O60.1082.6[6]0.786[6]Miscible[6]
This compoundC₈H₁₆O₂144.21140-144[7]0.851[7]Insoluble[2]

Experimental Protocol: Synthesis of this compound

This section details the step-by-step procedure for the synthesis, work-up, and purification of this compound.

Reaction Setup and Esterification

The Fischer esterification is an equilibrium-controlled reaction. To favor the formation of the ester, an excess of one of the reactants, in this case, isopropanol, is used. This shifts the equilibrium to the product side according to Le Châtelier's principle.[3]

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 10.2 g (0.1 mol) of 2-methylbutyric acid and 18.0 g (0.3 mol) of anhydrous isopropanol.

  • Catalyst Addition : While stirring, carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture. Caution : The addition of sulfuric acid is exothermic and should be done slowly to control the temperature rise.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

Work-up and Purification

The work-up procedure is designed to remove the unreacted carboxylic acid, the sulfuric acid catalyst, and excess isopropanol.

  • Cooling : After the reflux period, allow the reaction mixture to cool to room temperature.

  • Quenching : Transfer the cooled mixture to a 250 mL separatory funnel. Add 50 mL of cold water and shake gently. Allow the layers to separate. The upper organic layer contains the desired ester.

  • Neutralization : Carefully add a saturated solution of sodium bicarbonate dropwise to the separatory funnel to neutralize the unreacted 2-methylbutyric acid and the sulfuric acid catalyst. Caution : This will produce carbon dioxide gas, so vent the separatory funnel frequently to release the pressure. Continue adding the sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Washing : Discard the aqueous layer. Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium chloride (brine) solution to aid in the separation of the layers and remove residual water.

  • Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Solvent Removal : Decant the dried organic solution into a pre-weighed round-bottom flask and remove the excess isopropanol and any remaining solvent using a rotary evaporator.

  • Final Purification : The crude ester can be further purified by simple distillation. Collect the fraction boiling between 140-144 °C.[7] Weigh the final product and calculate the percentage yield.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix 2-Methylbutyric Acid and Isopropanol Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Heat under Reflux (2-3 hours) Catalyst->Reflux Cooling 4. Cool to Room Temp. Reflux->Cooling Extraction 5. Quench with Water & Extract Cooling->Extraction Neutralization 6. Neutralize with NaHCO₃ Extraction->Neutralization Washing 7. Wash with Water & Brine Neutralization->Washing Drying 8. Dry with Na₂SO₄ Washing->Drying Evaporation 9. Rotary Evaporation Drying->Evaporation Distillation 10. Simple Distillation Evaporation->Distillation Product Product Distillation->Product Pure Isopropyl 2-methylbutyrate

Caption: Workflow for the synthesis of this compound.

Results and Characterization

The successful synthesis of this compound should yield a colorless liquid with a characteristic fruity odor. The identity and purity of the product should be confirmed through spectroscopic analysis.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive structural confirmation. The expected chemical shifts (δ) and multiplicities are: a septet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and characteristic signals for the 2-methylbutyrate moiety.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show the correct number of distinct carbon signals corresponding to the structure of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit a strong characteristic ester carbonyl (C=O) stretch around 1730-1740 cm⁻¹ and C-O stretches in the 1100-1300 cm⁻¹ region.

Spectroscopic data for this compound can be found in public databases such as PubChem for comparison.[2]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood : All steps of this procedure should be carried out in a well-ventilated fume hood.

  • 2-Methylbutyric Acid : This compound is corrosive and can cause severe skin burns and eye damage.[8] Avoid inhalation of vapors.

  • Isopropanol : Isopropanol is a flammable liquid.[9] Keep away from open flames and sparks.

  • Concentrated Sulfuric Acid : This is a highly corrosive and strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via Fischer esterification. By following the outlined procedures for reaction, work-up, and purification, researchers can obtain a high-purity product suitable for various applications. The provided information on characterization and safety ensures a comprehensive and safe execution of this synthesis.

References

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of Isopropyl 2-methylbutyrate for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of Isopropyl 2-methylbutyrate, a common ester used in the flavor, fragrance, and pharmaceutical industries.[1][2] The protocol details a reverse-phase HPLC (RP-HPLC) approach designed for high specificity and precision, capable of separating the main compound from potential process-related impurities and degradation products. The methodology is grounded in established principles of analytical chemistry and aligns with the validation requirements outlined by the International Council for Harmonisation (ICH).[3][4][5] This guide provides a comprehensive workflow, from sample preparation to data analysis, intended to be a foundational tool for quality control and drug development professionals.

Introduction and Scientific Rationale

This compound is a fatty acid ester recognized for its fruity, pear-like aroma.[6][7] This characteristic makes it a valuable ingredient in the flavor and fragrance industries.[1][8] Beyond these applications, its properties as a solvent are utilized in various chemical syntheses.[1] In the context of pharmaceutical development, esters are common intermediates or excipients, where purity is not merely a measure of quality but a critical parameter for ensuring safety, efficacy, and stability of the final drug product.

The assessment of chemical purity is a cornerstone of quality control.[9][] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a substance, affect its stability, and impact its physical properties. Therefore, a reliable and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[11][12]

This document outlines a stability-indicating HPLC method, which is specifically designed to resolve the active pharmaceutical ingredient (API) or key compound from its potential impurities and degradation products that may arise during synthesis, storage, or manufacturing.[11][13][14] The causality behind the chosen experimental conditions—such as the selection of a C18 stationary phase, a gradient mobile phase, and a low UV detection wavelength—is explained to provide a deeper understanding of the method's mechanics.

Principle of the Chromatographic Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase (the column packing) is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile).

  • Separation Mechanism: this compound, being a relatively nonpolar ester, will interact with the nonpolar C18 stationary phase. Potential impurities, such as the more polar starting materials (2-methylbutyric acid and isopropanol) or other degradation products, will have different affinities for the stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. This allows for the effective separation of the main compound from less retained (more polar) and more retained (more nonpolar) impurities.

  • Detection: Esters like this compound lack a strong chromophore, making high-wavelength UV detection challenging. However, the carbonyl group (C=O) in the ester functional group exhibits absorbance at low UV wavelengths. Therefore, detection is set at 210 nm to achieve adequate sensitivity for both the main compound and potential impurities.

Materials and Reagents

ItemSpecification
Instrumentation HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Chemicals This compound Reference Standard (≥98% purity)[7]
Acetonitrile (MeCN)
Water
Phosphoric Acid (H₃PO₄)
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A: 100% HPLC Grade Water.

  • Mobile Phase B: 100% HPLC Grade Acetonitrile.

  • Procedure: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (approx. 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Sample Diluent. Mix thoroughly.

  • Working Standard Solution (approx. 100 µg/mL):

    • Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the Sample Diluent. Mix thoroughly.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Sample Diluent. Mix thoroughly.

    • Perform a further 1-in-10 dilution as described for the Working Standard Solution.

    • Filter the final solution through a 0.45 µm syringe filter if particulate matter is present.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for nonpolar to moderately polar compounds.
Mobile Phase A: Water; B: AcetonitrileA common, effective solvent system for RP-HPLC with good UV transparency.
Gradient Program Time (min)%B
0.050
15.095
20.095
20.150
25.050
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection Wavelength 210 nmMaximizes sensitivity for the ester's carbonyl group absorbance.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Analytical Workflow and System Suitability

The following diagram outlines the complete analytical procedure.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phases (Water & Acetonitrile) P2 Prepare Standard & Sample Solutions (100 µg/mL) P1->P2 H1 Equilibrate HPLC System with Initial Conditions P2->H1 H2 Perform System Suitability Test (SST) (5 Replicates of Standard) H1->H2 H3 Inject Blank (Diluent) H2->H3 H4 Inject Standard Solution H3->H4 H5 Inject Sample Solution H4->H5 D1 Integrate Chromatograms H5->D1 D2 Identify Peaks (based on Retention Time) D1->D2 D3 Calculate Purity (Area % Normalization) D2->D3 R1 Purity Report D3->R1 Final Report

References

Application Note: Elucidating the Molecular Structure of Isopropyl 2-Methylbutyrate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of Isopropyl 2-methylbutyrate, a common fragrance and flavoring agent, using Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of the vibrational modes within this aliphatic ester, present a detailed, field-proven protocol for sample analysis, and interpret the resulting spectrum. This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical, food, and fragrance industries, offering them the expertise to confidently identify and characterize this and similar ester compounds.

Introduction: The Vibrational Tale of an Ester

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational transitions of chemical bonds.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, etc.). For an organic chemist or a drug development professional, the resulting spectrum is an invaluable map of the functional groups present in a molecule.

This compound (C₈H₁₆O₂) is an ester characterized by a carbonyl group (C=O) and two carbon-oxygen single bonds (C-O), all of which give rise to distinct, strong absorptions in the IR spectrum.[2][3] The precise frequencies of these vibrations are sensitive to the molecular environment, making FTIR an excellent tool for structural confirmation and purity assessment. This note will focus on the key vibrational modes that define the FTIR spectrum of this aliphatic ester.

Theoretical Framework: Key Vibrational Modes of this compound

The structure of this compound contains several key functional groups whose vibrational modes can be predicted and identified.

  • C-H Stretching (Aliphatic): Like most organic molecules, this compound will exhibit strong absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of its numerous C-H bonds in the isopropyl and 2-methylbutyl groups.[4]

  • Carbonyl (C=O) Stretching: This is often the most intense and diagnostically useful peak in the spectrum of an ester. For aliphatic esters, this strong, sharp absorption is typically observed in the 1750-1735 cm⁻¹ region.[5][6] The high intensity is due to the large change in dipole moment during the stretching vibration of the polar C=O bond.[6]

  • C-O Stretching: Esters possess two distinct C-O single bonds, which result in two separate stretching vibrations in the 1300-1000 cm⁻¹ range.[2][5]

    • Asymmetric C-C-O Stretch: The stretching of the bond between the carbonyl carbon and the oxygen atom is coupled with the adjacent C-C bond, typically appearing in the 1210-1160 cm⁻¹ range for saturated esters.[2]

    • Asymmetric O-C-C Stretch: The stretching of the bond between the ester oxygen and the isopropyl group is coupled with the adjacent C-C bonds of the alkyl chain, generally found between 1100-1030 cm⁻¹.[2]

  • The Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[1][4][7][8] It contains a complex series of absorptions arising from C-H bending and C-C stretching vibrations. While individual peak assignment in this region is challenging, the overall pattern is unique to the molecule and serves as a definitive fingerprint for identification when compared against a reference spectrum.[4][8]

Below is a diagram illustrating the key functional groups of this compound that are active in the infrared spectrum.

Caption: Key functional groups of this compound.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the steps for analyzing a neat liquid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common and convenient method for liquid analysis as it requires minimal sample preparation.[9][10][11]

Materials and Instrumentation
  • FTIR Spectrometer (e.g., Bruker Tensor 27) with a Diamond or Germanium ATR crystal.[10]

  • This compound (≥98% purity).

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

  • Pipette or dropper.

Step-by-Step Protocol
  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residues from previous analyses.[9] Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step to measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.[10]

  • Sample Application:

    • Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal.[9][11] Ensure the crystal is fully covered by the liquid sample. For volatile liquids, it is important to proceed to the next step promptly.

  • Data Acquisition:

    • Initiate the sample scan. For a typical analysis, the following parameters are recommended:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).[10]

  • Post-Measurement Cleanup:

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.[9]

This workflow is illustrated in the diagram below.

G start Start instrument_prep Instrument Preparation (Equilibrate Spectrometer) start->instrument_prep clean_crystal_bg Clean ATR Crystal (Isopropanol) instrument_prep->clean_crystal_bg background_scan Acquire Background Spectrum clean_crystal_bg->background_scan apply_sample Apply Liquid Sample (1-2 drops of this compound) background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum (4000-400 cm-1, 4 cm-1 resolution, 16-32 scans) apply_sample->acquire_spectrum clean_crystal_post Clean ATR Crystal acquire_spectrum->clean_crystal_post end End clean_crystal_post->end

Caption: Experimental workflow for FTIR analysis using ATR.

Data Interpretation and Expected Results

The resulting FTIR spectrum of this compound will display a series of absorption bands. The table below summarizes the expected characteristic peaks, their corresponding vibrational modes, and typical wavenumber ranges.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2970-2850C-H StretchAliphatic (CH, CH₂, CH₃)Strong
1750-1735C=O StretchEster (Aliphatic)Very Strong, Sharp
1470-1450C-H BendCH₂ / CH₃Medium
1385-1365C-H BendCH₃ (Umbrella)Medium
~1200C-C-O StretchEsterStrong
~1100-1000O-C-C StretchEsterStrong

Table 1: Characteristic Infrared Absorption Bands for this compound.[2][5][12]

Key Interpretive Points:

  • The most prominent peak will be the C=O stretch around 1740 cm⁻¹, confirming the presence of an ester functional group.[3][5]

  • The presence of two strong, distinct bands in the 1300-1000 cm⁻¹ region is highly characteristic of the two C-O single bond stretches in the ester linkage.[2]

  • The strong absorptions just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.

  • The unique pattern of peaks in the fingerprint region (<1500 cm⁻¹) can be used for definitive identification by comparing it to a known reference spectrum from a database such as the Spectral Data Base System for Organic Compounds (SDBS).[8]

Conclusion

FTIR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of esters like this compound. By understanding the characteristic vibrational frequencies of the key functional groups—namely the strong C=O stretch and the dual C-O stretches—researchers can confidently verify the identity and integrity of the compound. The protocol described herein provides a straightforward and robust method for obtaining high-quality spectra, making FTIR an indispensable tool in both research and industrial quality control settings.

References

Topic: Quantification of Isopropyl 2-methylbutyrate in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Research Professionals

Abstract

Isopropyl 2-methylbutyrate is a key volatile ester recognized for its potent fruity aroma, reminiscent of apple and pear.[1] Its presence is critical to the sensory profile of numerous food and beverage products and is also monitored in cosmetic and pharmaceutical applications.[2] However, accurately quantifying this compound in complex matrices such as wine, fruit juices, or biological fluids presents significant analytical challenges. These matrices contain a multitude of components that can interfere with analysis, causing what is known as the "matrix effect," which can suppress or enhance the analytical signal, leading to inaccurate results.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals, detailing robust methodologies for the extraction and quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We offer detailed, field-proven protocols, explain the causality behind experimental choices, and provide guidelines for method validation to ensure data integrity and reproducibility.

Introduction to the Analytical Challenge

The quantification of volatile flavor compounds is essential for quality control in the food and beverage industry and for understanding absorption and metabolism in pharmaceutical and toxicological studies. This compound, with its characteristic green and fruity organoleptic profile, is a frequent target of such analysis. The primary challenge lies in isolating this relatively nonpolar, volatile ester from highly complex aqueous or high-protein matrices. Direct injection of such samples into a gas chromatograph is not feasible as it would contaminate the system and produce unreliable data. Therefore, a selective and efficient sample preparation step is paramount.

This guide focuses on HS-SPME, a solvent-free extraction technique that combines sampling, isolation, and concentration into a single step.[5] It is particularly well-suited for volatile analytes in complex samples. By exposing a coated fiber to the headspace above the sample, we can selectively extract volatile compounds while leaving non-volatile matrix components behind, thus minimizing matrix effects and protecting the analytical instrument.[6]

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is critical for developing an effective analytical method.

PropertyValueSource
Chemical Formula C₈H₁₆O₂[2][7]
Molecular Weight 144.21 g/mol [2][8]
CAS Number 66576-71-4[7]
FEMA Number 3699[8]
Boiling Point 140-144 °C[2]
Vapor Pressure ~5.1-5.6 hPa (@ 25 °C)[1]
Appearance Colorless liquid[2]
Solubility Low in water, soluble in organic solvents[9]
Organoleptic Profile Fruity, green, sweet, ethereal

Principle of the Analytical Workflow

The overall strategy involves liberating the volatile analyte from the sample matrix into the headspace, selectively extracting and concentrating it using an SPME fiber, and then thermally desorbing it into a GC-MS system for separation and detection.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Wine, Juice, Plasma) Vial Sample placed in Headspace Vial Sample->Vial Salt Add NaCl (Salting-Out Effect) Vial->Salt IS Spike Internal Standard (e.g., 2-Octanol) Salt->IS Equilibrate Equilibration & Incubation (e.g., 40-60°C) IS->Equilibrate SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS Fiber) Equilibrate->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation GC Separation (DB-Wax Column) Desorption->Separation Detection MS Detection (Scan & SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

In-Depth Methodologies

Sample Preparation Strategy: Headspace SPME (HS-SPME)

HS-SPME is the preferred method for its sensitivity, ease of automation, and solvent-free nature.[10] The efficiency of the extraction is governed by the partitioning of the analyte between the sample matrix, the headspace, and the fiber coating.

  • Rationale for HS-SPME: For a volatile compound like this compound, headspace sampling is ideal. It physically separates the fiber from the non-volatile matrix, preventing fouling and extending fiber lifetime while reducing matrix interference.

  • Fiber Selection: The choice of fiber coating is critical for selective and efficient extraction. A combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[11]

    • Why this fiber? This composite material provides a broad range of extraction mechanisms. DVB offers affinity for aromatic compounds, CAR (a carbon molecular sieve) effectively traps small volatile molecules, and PDMS is a general-purpose nonpolar phase. This combination ensures high trapping efficiency for a wide array of flavor compounds, including esters like this compound.[5]

  • Enhancing Extraction Efficiency (Salting Out): The addition of a salt, such as sodium chloride (NaCl), to the aqueous sample is a common practice.[11][12]

    • Mechanism: Adding NaCl increases the ionic strength of the aqueous solution. This reduces the solubility of nonpolar organic compounds like esters, effectively "pushing" them into the headspace and increasing their concentration available for extraction by the SPME fiber. This phenomenon is known as the salting-out effect.

HS_SPME_Protocol cluster_vial Step 1: Vial Preparation cluster_extraction Step 2: Extraction cluster_desorption Step 3: Desorption & Analysis A Pipette 8 mL of Sample into 20 mL Vial B Add 2 g NaCl A->B C Spike with Internal Standard (IS) B->C D Seal Vial C->D E Incubate at 40°C for 15 min (with agitation) D->E F Expose DVB/CAR/PDMS Fiber to Headspace E->F G Extract at 40°C for 30 min F->G H Retract Fiber G->H I Insert into GC Injector (250°C for 5 min) H->I J Start GC-MS Run I->J

Caption: The HS-SPME experimental workflow.

Alternative Strategy: Liquid-Liquid Extraction (LLE)

For certain matrices or when HS-SPME is unavailable, traditional LLE can be employed.[13] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][14][15]

  • Rationale for LLE: LLE is a robust and scalable technique. It is effective for extracting semi-volatile compounds or when the analyte concentration is high.

  • Solvent Selection: A nonpolar organic solvent in which this compound is highly soluble, such as hexane or a mixture of hexane and diethyl ether, should be used. The solvent must be immiscible with the sample matrix (e.g., water).

  • Procedure: The sample is mixed with the extraction solvent in a separatory funnel. After vigorous shaking to maximize the surface area between the phases, the layers are allowed to separate. The organic layer containing the analyte is then collected. The process may be repeated to improve recovery. The collected organic phase is typically dried (e.g., with anhydrous sodium sulfate) and concentrated before GC-MS analysis.

Instrumental Analysis: GC-MS Parameters

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[4] The gas chromatograph separates the mixture, and the mass spectrometer provides positive identification and quantification.

ParameterRecommended SettingRationale
GC Column DB-Wax or equivalent polar column (e.g., 60 m x 0.25 mm, 0.25 µm)A polar polyethylene glycol (PEG) phase provides excellent separation for polar compounds like esters, preventing co-elution with other matrix components.[11]
Injector 250 °C, Splitless modeA high temperature ensures rapid and complete thermal desorption of the analyte from the SPME fiber. Splitless mode maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium, Constant flow (~1.0 mL/min)Provides good chromatographic efficiency and is inert.
Oven Program 40 °C (hold 5 min), ramp to 230 °C at 5 °C/min, hold 10 minA starting temperature of 40°C allows for good focusing of volatile compounds at the head of the column. The temperature ramp separates compounds based on their boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)Full Scan is used for initial method development and qualitative identification. SIM is used for quantitative analysis to maximize sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard.[16]
SIM Ions m/z 43, 57, 85, 103These are characteristic fragment ions for this compound, providing high specificity.[8] The most abundant, stable ion is used for quantification (quantifier), while others are used for confirmation (qualifiers).

Detailed Protocol: Quantification in Wine

This protocol is adapted from established methods for analyzing volatile compounds in wine and can be modified for other beverages like fruit juice.[11][17]

1. Materials:

  • This compound standard (≥98% purity)
  • Internal Standard (IS): 2-Octanol
  • Methanol (HPLC grade)
  • Sodium Chloride (ACS grade)
  • 20 mL headspace vials with PTFE/silicone septa
  • SPME fiber assembly: DVB/CAR/PDMS, 50/30 µm

2. Preparation of Standards:

  • Prepare a 1000 mg/L stock solution of this compound in methanol.
  • Prepare a 1000 mg/L stock solution of 2-octanol (IS) in methanol.
  • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) in a model wine solution (12% ethanol, 5 g/L tartaric acid, pH 3.5) to mimic the sample matrix.[17]
  • Spike each calibration standard and blank with the internal standard to a final concentration of 40 µg/L.

3. Sample Preparation and Extraction:

  • Pipette 8 mL of wine sample into a 20 mL headspace vial.
  • Add 2.0 g of NaCl.
  • Spike the sample with 2-octanol to a final concentration of 40 µg/L.[11]
  • Immediately seal the vial.
  • Place the vial in an autosampler tray with an incubation block set to 40 °C.
  • Equilibrate the sample for 15 minutes with agitation.[11]
  • Expose the pre-conditioned SPME fiber to the headspace for 30 minutes at 40 °C.[11]

4. GC-MS Analysis:

  • Retract the fiber and immediately introduce it into the GC injector port set at 250 °C.
  • Desorb for 5 minutes in splitless mode.
  • Run the GC-MS analysis using the parameters outlined in Table 2.

5. Data Analysis:

  • Identify the peaks for this compound and 2-octanol based on their retention times and mass spectra.
  • Integrate the peak areas for the quantifier ion of the analyte and the IS.
  • Calculate the ratio of the analyte peak area to the IS peak area.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of this compound in the wine sample using the linear regression equation from the calibration curve.

Method Validation and Quality Control

To ensure that the analytical method is fit for its intended purpose, it must be validated.[18] Validation should be performed in accordance with established guidelines such as those from the FDA or ICH.[19][20][21]

Validation ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) > 0.995Demonstrates a proportional response of the instrument to the analyte concentration over the working range.
Accuracy (Recovery) 80-120%Measures the closeness of the experimental value to the true value. Determined by analyzing spiked matrix samples at different concentrations.
Precision (RSD) Repeatability RSD < 15% Intermediate Precision RSD < 20%Measures the degree of scatter between a series of measurements. Repeatability assesses variation in one lab, on one day, with one operator. Intermediate precision assesses variation across days/operators.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10; RSD < 20%The lowest concentration of analyte that can be accurately and precisely quantified.
Specificity No interfering peaks at the retention time of the analyte in blank matrix samples.Ensures the analytical signal is solely from the analyte of interest.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Analyte Peak Incomplete desorption; Fiber degradation; Incorrect oven program; Leak in the system.Increase injector temperature/time; Replace SPME fiber; Verify GC method parameters; Check for leaks.
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated liner; Bake out the column; Trim the first few cm of the column.
High Variability (RSD) Inconsistent sample volume or IS spiking; Inconsistent SPME extraction time/temp; Leaky vial septa.Use calibrated pipettes and consistent technique; Ensure autosampler parameters are constant; Use high-quality septa and check for proper sealing.
Low Recovery Inefficient extraction; Matrix suppression.Optimize SPME parameters (time, temp); Increase NaCl concentration; Use matrix-matched calibration standards to compensate for matrix effects.[17]

References

Application Note: High-Throughput Analysis of Isopropyl 2-Methylbutyrate in Beverage Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the sample preparation for the quantitative analysis of Isopropyl 2-methylbutyrate, a key fruity ester, in various beverage matrices.[1] Recognizing the challenges posed by the complexity of beverage samples, this document details two primary, validated methodologies: Headspace-Solid Phase Microextraction (HS-SPME) for volatile analysis and Liquid-Liquid Extraction (LLE) for direct analyte recovery. Each protocol is presented with an in-depth explanation of the scientific principles, step-by-step instructions, and guidance on method validation to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction: The Significance of this compound in Beverages

This compound is a volatile ester that imparts a characteristic sweet, fruity, and apple- or pineapple-like aroma to a wide range of beverages.[1][2] Its presence and concentration are critical to the sensory profile and consumer acceptance of products such as fruit juices, flavored alcoholic beverages, and soft drinks.[1][3] Accurate quantification of this compound is essential for quality control, product development, and ensuring batch-to-batch consistency.

However, the analysis of this compound in beverages is not without its challenges. The beverage matrix itself is complex, containing sugars, acids, colorants, and other volatile and non-volatile compounds that can interfere with the analysis.[4][5] Effective sample preparation is therefore a critical first step to isolate the analyte of interest, remove interfering matrix components, and concentrate the analyte to a level suitable for instrumental analysis, typically Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).[6]

This application note will explore two robust sample preparation techniques, highlighting their respective advantages and providing detailed protocols for their successful implementation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing a sample preparation method.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 140 - 144 °C[1][7]
Vapor Pressure 5.102 mmHg @ 25 °C (est.)[7]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, apple, pineapple, sweet[1][2]
Solubility Insoluble in water[2]

The relatively high volatility (indicated by its vapor pressure and boiling point) makes this compound an ideal candidate for headspace-based extraction techniques. Its nonpolar nature and insolubility in water are key considerations for liquid-liquid extraction.

Headspace-Solid Phase Microextraction (HS-SPME) Protocol

HS-SPME is a solvent-free, sensitive, and largely automated sample preparation technique that is well-suited for the analysis of volatile organic compounds (VOCs) in complex matrices.[6][8] It relies on the partitioning of the analyte between the sample matrix, the headspace above the sample, and a coated fiber.[8]

Principle of HS-SPME

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace of a beverage sample in a sealed vial. The volatile analytes, including this compound, partition from the liquid phase into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a GC for thermal desorption and analysis.[9]

Experimental Workflow

hs_spme_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Beverage Sample Vial Headspace Vial Sample->Vial Aliquot Incubation Incubation & Equilibration Vial->Incubation NaCl NaCl Addition (Optional) NaCl->Vial Increase Ionic Strength InternalStandard Internal Standard Spiking InternalStandard->Vial SPME_Fiber SPME Fiber Exposure Incubation->SPME_Fiber Desorption Thermal Desorption in GC Inlet SPME_Fiber->Desorption GC_Separation Chromatographic Separation Desorption->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection lle_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis GC-MS Analysis Sample Beverage Sample SeparatoryFunnel Separatory Funnel Sample->SeparatoryFunnel InternalStandard Internal Standard Spiking InternalStandard->SeparatoryFunnel SolventAddition Organic Solvent Addition SeparatoryFunnel->SolventAddition Shaking Vigorous Shaking SolventAddition->Shaking PhaseSeparation Phase Separation Shaking->PhaseSeparation OrganicLayerCollection Organic Layer Collection PhaseSeparation->OrganicLayerCollection Drying Drying with Na₂SO₄ OrganicLayerCollection->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection GC_Separation Chromatographic Separation Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl 2-methylbutyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Isopropyl 2-methylbutyrate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. We will delve into the common byproducts, their formation mechanisms, and strategies for their mitigation and removal.

This compound is a valuable ester, noted for its fruity aroma and used as a flavoring and fragrance agent.[1][2][3] It is typically synthesized via the Fischer-Speier esterification of 2-methylbutyric acid and isopropanol, using a strong acid catalyst.[4] While the reaction appears straightforward, the specific nature of the reactants—a sterically hindered carboxylic acid and a secondary alcohol—presents unique challenges that can lead to the formation of several byproducts.[5][6][7] Understanding these potential side reactions is critical for optimizing yield and achieving high product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in my crude product after synthesis?

A1: The most prevalent impurities are typically your unreacted starting materials. Due to the reversible nature of Fischer esterification, the reaction reaches an equilibrium that includes the ester, water, and the initial alcohol and carboxylic acid.[4][8]

  • Unreacted Isopropanol: A secondary alcohol, which is less reactive than a primary alcohol due to steric hindrance.[9]

  • Unreacted 2-Methylbutyric Acid: The branched structure of this carboxylic acid presents steric hindrance, which can slow the reaction rate and lead to incomplete conversion.[7]

  • Water: A direct byproduct of the condensation reaction. Its presence will limit the forward reaction, preventing full conversion of the starting materials.[10]

Q2: My post-reaction analysis (GC-MS) shows unexpected peaks. What are the likely byproducts and why do they form?

A2: Beyond unreacted starting materials, several byproducts can form due to side reactions, primarily involving the alcohol and the acidic catalyst, especially under elevated temperatures.

  • Diisopropyl Ether: This is a common byproduct when using isopropanol under acidic conditions. It forms through the acid-catalyzed dehydration of two isopropanol molecules. This reaction is competitive with the desired esterification.

  • Propene: At higher temperatures, the strong acid catalyst (e.g., H₂SO₄) can induce the E1 elimination (dehydration) of isopropanol to form propene gas. This not only reduces the amount of alcohol available for esterification but can also cause pressure buildup in a closed system.

  • 2-Methylbutyric Anhydride: While less common, two molecules of the carboxylic acid can dehydrate in the presence of a strong dehydrating agent like concentrated sulfuric acid to form the corresponding acid anhydride.

Q3: How can I minimize the formation of these alcohol-derived byproducts?

A3: Minimizing byproducts like diisopropyl ether and propene hinges on carefully controlling the reaction conditions.

  • Temperature Control: Avoid excessive heating. The elimination reaction to form propene is highly favored at higher temperatures. Maintain the reaction at the minimum temperature required for a reasonable reaction rate, typically the reflux temperature of the alcohol.[10]

  • Catalyst Concentration: Use the minimum effective amount of acid catalyst. A higher catalyst concentration increases the rate of both the desired esterification and the undesired dehydration side reactions.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once equilibrium is reached. Prolonged reaction times at high temperatures will only promote byproduct formation.

Q4: My ester yield is consistently low. What strategies can I employ to drive the reaction toward the product?

A4: Low yield in a Fischer esterification is almost always an issue of equilibrium. The key is to manipulate the reaction conditions to favor the products according to Le Châtelier's Principle.[4]

  • Use an Excess of One Reactant: The most common and cost-effective strategy is to use a large excess of the alcohol (isopropanol), which serves as both a reactant and the solvent.[10] This shifts the equilibrium position to the right, favoring ester formation.

  • Remove Water: Water is a product, and its removal will pull the equilibrium towards the ester.[6][8] This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

    • Adding a dehydrating agent that is compatible with the reaction conditions.

Q5: What is the most effective procedure for purifying the crude this compound?

A5: A multi-step workup and purification process is essential.

  • Neutralization/Wash: After the reaction is complete, cool the mixture and wash it with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. This crucial step removes the acidic catalyst and any unreacted 2-methylbutyric acid by converting them into water-soluble salts.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break any emulsions and remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Fractional Distillation: This is the definitive step to achieve high purity. This compound has a boiling point of approximately 142-144°C.[11] Distillation will separate your product from any lower-boiling impurities (e.g., residual isopropanol, diisopropyl ether) and any higher-boiling impurities (e.g., 2-methylbutyric anhydride).

Byproduct Summary & Troubleshooting Guide

The table below provides a quick reference for identifying and addressing common issues.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low product yieldReaction at equilibrium; insufficient water removal.Use a large excess of isopropanol; Remove water using a Dean-Stark trap.
Significant peak of unreacted 2-methylbutyric acidSteric hindrance; insufficient reaction time or temperature.Increase reaction time; ensure proper temperature; perform an aqueous base wash during workup.
Low-boiling point impurity detected by GCDehydration of isopropanol.Reduce reaction temperature; use a minimal amount of acid catalyst.
Product appears dark or charredExcessive heat; too much catalyst.Maintain a gentle reflux; reduce catalyst concentration.
Poor separation during aqueous workup (emulsion)Presence of unreacted acid acting as a surfactant.Add brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase polarity.

Visualized Mechanisms and Workflows

Fischer Esterification and Side Reactions

The following diagram illustrates the primary reaction pathway for Fischer esterification and the key side reactions that lead to common byproducts.

Fischer_Esterification Figure 1: this compound Synthesis Pathways cluster_reactants Starting Materials cluster_main Desired Reaction (Esterification) cluster_side Side Reactions Acid 2-Methylbutyric Acid Intermediate Protonated Carbonyl Acid->Intermediate + H⁺ Acid->Intermediate Alcohol Isopropanol Alcohol->Intermediate Ether Diisopropyl Ether Alcohol->Ether + Isopropanol - H₂O, + H⁺ Alcohol->Ether Propene Propene Alcohol->Propene Elimination - H₂O, + H⁺ Alcohol->Propene Product This compound Intermediate->Product + Isopropanol - H₂O, - H⁺ Water Water

Caption: Reaction scheme for Fischer esterification and key side reactions.

Troubleshooting Workflow for Impurity Detection

This workflow outlines the logical steps to take when an unknown impurity is detected in your final product.

Troubleshooting_Workflow Figure 2: Impurity Troubleshooting Workflow Start Impurity Detected in Final Product (GC-MS) Check_BP Compare Impurity RT to Starting Material RTs Start->Check_BP Identify_SM Impurity is Unreacted Starting Material Check_BP->Identify_SM Match Found Check_Alcohol_Byproduct Is RT lower than starting materials? Check_BP->Check_Alcohol_Byproduct No Match Action_SM Action: 1. Optimize reaction (excess reagent, water removal). 2. Improve purification (base wash, distillation). Identify_SM->Action_SM End Purity Goals Met Action_SM->End Identify_Alcohol_Byproduct Impurity is likely Diisopropyl Ether or Propene Check_Alcohol_Byproduct->Identify_Alcohol_Byproduct Yes Check_Other Consult Mass Spectrum (MS) and compare to library data Check_Alcohol_Byproduct->Check_Other No Action_Alcohol_Byproduct Action: 1. Lower reaction temperature. 2. Reduce catalyst concentration. Identify_Alcohol_Byproduct->Action_Alcohol_Byproduct Action_Alcohol_Byproduct->End Identify_Other Identify other byproducts (e.g., Anhydride) Check_Other->Identify_Other Structure Identified Action_Other Action: 1. Re-evaluate reaction conditions. 2. Adjust purification strategy based on byproduct properties. Identify_Other->Action_Other Action_Other->End

References

Technical Support Center: Purification of Isopropyl 2-methylbutyrate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Isopropyl 2-methylbutyrate. This document is designed for researchers, scientists, and drug development professionals who require high-purity ester for their work. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered during fractional distillation, ensuring you can optimize your purification process with confidence.

Section 1: Foundational Knowledge

Before addressing specific problems, a firm grasp of the compound's properties and the purification technique is essential.

Physicochemical Properties of this compound

Understanding the physical constants of your target compound is the first step in designing a successful purification strategy. These values dictate the required conditions for distillation.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [1][4]
Boiling Point 140 - 144 °C @ ~760 mmHg[1][3][4][5][6][7][8]
Density ~0.851 g/mL at 25 °C[8]
Vapor Pressure 5.1 mmHg at 25 °C[5][6]
Refractive Index ~1.393 - 1.399 @ 20 °C[3][7]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[2][4]
Appearance Colorless to pale yellow liquid with a fruity odor.[2][3]
The Principle of Fractional Distillation

Fractional distillation is employed to separate liquid mixtures when the boiling points of the components are close (typically less than 70°C apart).[9] The key to the process is the use of a fractionating column, which provides a large surface area (through packing or trays) for repeated cycles of vaporization and condensation.[10][11] Each of these cycles, known as a "theoretical plate," enriches the vapor with the more volatile component (the one with the lower boiling point).[11] As the vapor ascends the column, it becomes progressively purer, eventually reaching the condenser and being collected as the distillate.[9][12]

Section 2: Experimental Workflow & Protocol

A robust experimental plan is critical. The following workflow and protocol are designed to be self-validating by incorporating in-process checks and final purity analysis.

General Purification Workflow

This diagram outlines the complete process from the crude ester to the final, purified product.

G cluster_prep Pre-Distillation Workup cluster_distill Fractional Distillation cluster_analysis Post-Distillation Analysis crude Crude Isopropyl 2-methylbutyrate wash Aqueous Wash (e.g., 5% NaHCO₃, brine) crude->wash Remove acidic impurities & water dry Drying (e.g., Anhydrous MgSO₄) wash->dry Remove residual water setup Assemble & Check Apparatus dry->setup distill Heat & Collect Fractions setup->distill Constant, slow rate purity Purity Assessment (GC, NMR, RI) distill->purity storage Store Pure Product (Inert atmosphere) purity->storage If purity >98% G start Problem: Poor Separation q1 Is distillation rate ~1 drop/sec? start->q1 q2 Is column insulated? q1->q2 Yes sol1 Reduce heat input to the pot. q1->sol1 No q3 Is column packing and length adequate? q2->q3 Yes sol2 Wrap column with glass wool or foil. q2->sol2 No q4 Was the crude material thoroughly dried? q3->q4 Yes sol3 Use a longer column or more efficient packing. q3->sol3 No sol4 Ensure effective pre-distillation drying step (e.g., MgSO₄). q4->sol4 No

References

Technical Support Center: Purification Strategies for Reactions Involving 2-Methylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for a common challenge in organic synthesis: the removal of unreacted 2-methylbutyric acid from a product mixture. The insights provided here are grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and purity of your final compound.

Introduction: The Challenge of Residual Carboxylic Acids

In many synthetic procedures, such as Fischer esterification, unreacted starting materials can persist in the crude product mixture.[1] 2-Methylbutyric acid (IUPAC Name: 2-Methylbutanoic acid), a branched-chain carboxylic acid, presents a typical purification challenge.[2][3] Its physical properties, including a boiling point of approximately 176-177°C and slight solubility in water, necessitate a well-designed purification strategy to achieve high product purity.[4] This guide will walk you through the most effective methods to isolate your desired product from this persistent starting material.

Troubleshooting Guide: Selecting Your Purification Strategy

Not all purification challenges are the same. The optimal method for removing 2-methylbutyric acid depends on the properties of your desired product, particularly its stability to acid/base conditions and its physical state. Use the following decision tree to identify the best starting point for your specific situation.

G start START: Crude product mixture containing 2-methylbutyric acid product_stability Is the desired product stable to aqueous base (e.g., NaHCO3, NaOH)? start->product_stability liquid_extraction Liquid-Liquid Extraction (Aqueous Base Wash) product_stability->liquid_extraction  Yes   product_properties What are the properties of the desired product? product_stability->product_properties  No   chromatography Chromatography scavenger Solid-Supported Scavenger distillation Distillation high_bp_diff Significant Boiling Point Difference? product_properties->high_bp_diff High Boiling Point/Non-volatile nonpolar_product Is the product significantly less polar than the acid? product_properties->nonpolar_product Non-polar/Moderately Polar high_bp_diff->chromatography  No   high_bp_diff->distillation  Yes   nonpolar_product->chromatography  Yes   nonpolar_product->scavenger  No/Alternative   G cluster_0 Liquid-Liquid Extraction Workflow A 1. Transfer Crude Mixture to Separatory Funnel B 2. Add Saturated NaHCO3(aq) (Vent Frequently!) A->B C 3. Shake & Separate Layers B->C D 4. Repeat Wash Until No More CO2 Evolution C->D E 5. Wash with Brine (sat. NaCl) D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Filter & Evaporate Solvent F->G H Purified Product G->H

References

Technical Support Center: Preventing Hydrolysis of Isopropyl 2-methylbutyrate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in organic synthesis: the unwanted hydrolysis of Isopropyl 2-methylbutyrate during the reaction workup. Low yields of ester products can often be traced back to this unintended side reaction. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and prevent this issue, thereby maximizing your product yield and purity.

Understanding the Problem: The Instability of the Ester Bond

The ester functional group in this compound, while seemingly stable, is susceptible to cleavage under both acidic and basic aqueous conditions encountered during a typical workup. This process, known as hydrolysis, breaks the ester down into its parent carboxylic acid (2-methylbutyric acid) and alcohol (isopropanol).

Mechanism of Hydrolysis

Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification.[1] The reaction is catalyzed by an acid (often residual catalyst from the esterification step) and driven by the presence of water. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3] This process is an equilibrium, meaning an excess of water in the workup can shift the balance away from your desired ester product.[4][5][6]

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible and can be a significant cause of product loss if not properly controlled.[4][7][8] Hydroxide ions act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the isopropoxide leaving group and forming 2-methylbutyric acid. In a basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion.[8]

Frequently Asked Questions (FAQs)

Q1: I've just completed my esterification of 2-methylbutyric acid and isopropanol. What's the very first step I should take to prevent hydrolysis during workup?

A1: The first and most critical step is to cool your reaction mixture to room temperature, and preferably, further cool it in an ice bath before beginning any aqueous workup.[9] The rates of both acid- and base-catalyzed hydrolysis are significantly temperature-dependent. Lowering the temperature dramatically slows down these unwanted reactions, giving you a wider window to perform the necessary extractions and washes.

Q2: My esterification was acid-catalyzed. How do I effectively neutralize the acid without causing significant hydrolysis?

A2: This is a crucial step where significant product loss can occur. The key is to use a mild base and maintain a low temperature.

  • Recommended Reagent : A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the preferred choice.[10][11]

  • Why not a strong base? : Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly saponify your ester, leading to substantial yield loss.[5][8]

  • Procedure : Add the cold bicarbonate solution to your separatory funnel containing the organic layer. Be sure to vent the funnel frequently, as the neutralization reaction produces carbon dioxide gas, which can cause a pressure buildup.[9] Continue the washes until gas evolution ceases, which indicates that all the acid has been neutralized.

Q3: I'm seeing a significant amount of 2-methylbutyric acid in my final product. What are the likely causes during the workup?

A3: The presence of the starting carboxylic acid points directly to hydrolysis. Here's a troubleshooting workflow to pinpoint the cause:

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Q4: What is the purpose of a "brine wash," and is it important for preventing hydrolysis?

A4: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is a critical step.[9][12] Its primary purpose is to remove the bulk of dissolved water from the organic layer.[13][14] Organic solvents used in extraction, such as diethyl ether or ethyl acetate, will have some water dissolved in them after aqueous washes. The highly concentrated salt solution draws this water out of the organic phase due to osmotic pressure.[15] This is crucial because any remaining water can contribute to hydrolysis, especially if trace amounts of acid or base are still present. A brine wash significantly improves the efficiency of the final drying step.

Detailed Protocol: A Hydrolysis-Minimizing Workup

This protocol outlines a standard workup procedure for an esterification reaction to isolate this compound while minimizing its decomposition.

Step-by-Step Methodology
  • Cooling: Once the esterification reaction is complete, immediately cool the reaction vessel to room temperature, followed by submersion in an ice-water bath (0-5 °C).

  • Dilution: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization Wash:

    • Add a portion of cold (0-5 °C), saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[9] Vent frequently and cautiously.

    • Allow the layers to separate, and drain the lower aqueous layer.

    • Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.

  • Aqueous Wash: Wash the organic layer with one portion of cold deionized water to remove any residual salts.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[9][12] This will remove the majority of the dissolved water.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16]

    • Rationale for Choice: Sodium sulfate is neutral and a good general-purpose drying agent for esters. Magnesium sulfate is a faster and more efficient drying agent but is slightly acidic. For a sensitive ester, Na₂SO₄ is often the safer choice.[12]

    • Add the drying agent until it no longer clumps and flows freely when the flask is swirled, indicating that all trace water has been absorbed.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

Workflow Diagram

Workup_Workflow Start Completed Reaction Mixture Cool Cool to 0-5 °C Start->Cool Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Transfer Transfer to Separatory Funnel Dilute->Transfer Wash_NaHCO3 Wash with Cold Sat. NaHCO₃ (until no gas evolution) Transfer->Wash_NaHCO3 Wash_H2O Wash with Cold DI Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Cold Brine (Sat. NaCl) Wash_H2O->Wash_Brine Separate Collect Organic Layer Wash_Brine->Separate Dry Dry with Anhydrous Na₂SO₄ Separate->Dry Filter Filter or Decant Dry->Filter Evaporate Remove Solvent (Rotary Evaporator) Filter->Evaporate End Crude this compound Evaporate->End

Caption: Recommended workup workflow to minimize ester hydrolysis.

Data Summary: Key Parameters for a Successful Workup

ParameterRecommended ConditionRationalePotential Issue if Deviated
Temperature 0-5 °C for all aqueous stepsSlows the kinetics of hydrolysis reactions.[9]Increased rate of hydrolysis, leading to yield loss.
Neutralizing Agent Saturated NaHCO₃ or Na₂CO₃ (aq)Mild base that neutralizes acid without significantly promoting saponification.[10]Use of strong bases (NaOH, KOH) will cause rapid saponification.[8]
Contact Time Minimize time in separatory funnelReduces the duration of exposure to aqueous acidic/basic conditions.Longer contact time allows for more extensive hydrolysis.
Drying Procedure Brine wash followed by anhydrous Na₂SO₄ or MgSO₄Efficiently removes bulk and trace water to prevent post-workup hydrolysis.[12][13]Incomplete drying leaves residual water, which can cause product degradation over time.

References

Stability of Isopropyl 2-methylbutyrate under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isopropyl 2-methylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction to this compound Stability

This compound is an ester known for its characteristic fruity aroma, finding applications in the flavor, fragrance, and pharmaceutical industries.[1][2] As with all esters, its stability is a critical parameter during synthesis, formulation, and storage, particularly in the presence of acidic or basic catalysts. This guide will delve into the chemical principles governing its hydrolysis and provide practical advice for maintaining its integrity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

At a neutral pH (around 7.0) and ambient temperature, this compound is generally stable.[3][4] The uncatalyzed hydrolysis of esters by water is a very slow process.[5][6][7] However, prolonged exposure to elevated temperatures, even at neutral pH, can promote slow hydrolysis. For long-term storage, it is recommended to keep the compound in a cool, dry environment and in anhydrous solvents when in solution.[8]

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, this compound can undergo hydrolysis to yield 2-methylbutyric acid and isopropanol.[9][10] This reaction, known as acid-catalyzed ester hydrolysis, is a reversible equilibrium process.[11][12][13] The presence of a strong acid, such as hydrochloric acid or sulfuric acid, protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[14] To favor the hydrolysis products, a large excess of water is typically required.[7][10]

Q3: Is this compound more or less stable than a straight-chain ester like isopropyl acetate under acidic conditions?

This compound is expected to be more stable and hydrolyze more slowly than a less sterically hindered ester like isopropyl acetate. The branching in both the acyl (2-methylbutyrate) and the alkyl (isopropyl) portions of the molecule creates significant steric hindrance around the carbonyl carbon.[5][15] This steric bulk impedes the approach of the water nucleophile, thus slowing down the rate of hydrolysis.[16]

Q4: What happens to this compound in the presence of a base?

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, this compound will undergo base-catalyzed hydrolysis, a process also known as saponification.[9][17] This reaction is effectively irreversible.[11][17] The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt (sodium 2-methylbutyrate, in the case of NaOH), which is resistant to further nucleophilic attack.[17][18] An acidic workup is required to protonate the carboxylate and isolate the free 2-methylbutyric acid.[9]

Q5: Why is base-catalyzed hydrolysis of this compound considered irreversible?

The irreversibility of saponification stems from the final acid-base reaction.[17] Once the carboxylic acid (2-methylbutyric acid) is formed, it is a much stronger acid than the alcohol (isopropanol). The alkoxide ion (isopropoxide) or hydroxide ion present in the reaction mixture will readily deprotonate the carboxylic acid to form a carboxylate salt.[11][17] This salt is resonance-stabilized and lacks a good leaving group, thus preventing the reverse reaction from occurring.[17]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent analytical results for a sample containing this compound. Sample Degradation: The sample may be undergoing hydrolysis due to acidic or basic contaminants, or exposure to high temperatures.- Ensure all solvents and reagents are neutral and anhydrous. - Buffer aqueous solutions to a neutral pH if compatible with your experiment.[8] - Store samples at low temperatures (-20°C for long-term storage) and protect from light.[8] - Prepare solutions fresh before use whenever possible.[8]
Low yield in a reaction where this compound is the desired product. Presence of Water and Acid/Base: Trace amounts of water along with an acid or base catalyst can lead to hydrolysis of the ester product.- Use anhydrous solvents and reagents for the synthesis. - If an acid catalyst is used, neutralize it during workup. - Consider using a Dean-Stark trap during synthesis to remove water as it forms, driving the equilibrium towards the ester.[19]
Slow or incomplete hydrolysis of this compound when it is the starting material. Steric Hindrance: The branched structure of this compound significantly slows down the rate of hydrolysis.[15][16]- For Acid Hydrolysis: Increase the reaction temperature and/or the concentration of the acid catalyst. Use a large excess of water to shift the equilibrium.[11] - For Base Hydrolysis: Increase the temperature and/or the concentration of the base. Consider using a co-solvent like THF to improve solubility.[20] Note that using alcohol as a co-solvent can lead to transesterification.[20]
Formation of an unexpected side-product during base-catalyzed hydrolysis in an alcohol solvent. Transesterification: The alkoxide corresponding to the solvent alcohol can act as a nucleophile and displace the isopropoxide group of your ester, forming a new ester.- Avoid using alcohol as a solvent for saponification. - Use a non-nucleophilic co-solvent such as THF or dioxane if solubility is an issue.[20]

Reaction Mechanisms

Acid-Catalyzed Hydrolysis of this compound

The acid-catalyzed hydrolysis of an ester is a reversible process that proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of water on the protonated carbonyl group.[12][14]

Acid_Hydrolysis cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Alcohol cluster_4 Step 5: Deprotonation Ester This compound H3Oplus H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ H2O_1 H₂O Tetrahedral_Intermediate_1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate_1 + H₂O Tetrahedral_Intermediate_2 Protonated Alcohol Intermediate Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 - H⁺, + H⁺ Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate_2->Protonated_Acid Isopropanol Isopropanol Tetrahedral_Intermediate_2->Isopropanol Loss of Leaving Group Carboxylic_Acid 2-Methylbutyric Acid Protonated_Acid->Carboxylic_Acid - H⁺ H3Oplus_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis (Saponification) of this compound

Base-catalyzed hydrolysis is an irreversible reaction that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[17]

Base_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Alkoxide cluster_2 Step 3: Deprotonation (Irreversible) Ester This compound OH_minus OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid 2-Methylbutyric Acid Tetrahedral_Intermediate->Carboxylic_Acid Isopropoxide Isopropoxide Tetrahedral_Intermediate->Isopropoxide Loss of Leaving Group Carboxylate 2-Methylbutyrate Salt Carboxylic_Acid->Carboxylate Isopropanol Isopropanol Isopropoxide->Isopropanol + H⁺ from Acid

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound

Objective: To qualitatively or quantitatively monitor the rate of acid-catalyzed hydrolysis.

Materials:

  • This compound

  • 0.5 M Hydrochloric acid (HCl)

  • Deionized water

  • 0.2 M Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

  • Ice

  • Conical flasks, pipettes, burette

  • Water bath

Procedure:

  • In a conical flask, prepare a mixture of 100 mL of 0.5 M HCl and 5 mL of this compound. Start a stopwatch immediately upon addition of the ester.[21]

  • Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a flask containing ice to quench the reaction.[21]

  • Titrate this initial sample (t=0) with standardized 0.2 M NaOH using phenolphthalein as an indicator. Record the volume of NaOH used.[21]

  • Place the reaction flask in a constant temperature water bath.

  • At regular time intervals (e.g., 15, 30, 60, 90 minutes), withdraw 5 mL aliquots, quench with ice, and titrate with 0.2 M NaOH.

  • To determine the endpoint of the reaction (t=∞), heat a separate aliquot of the reaction mixture in a sealed container in a boiling water bath for an extended period (e.g., 1 hour) to ensure complete hydrolysis, then cool and titrate.[21]

  • The progress of the reaction can be monitored by the increase in the volume of NaOH required to neutralize the 2-methylbutyric acid formed.

Protocol 2: Saponification of this compound

Objective: To hydrolyze this compound to 2-methylbutyric acid (as its salt) and isopropanol.

Materials:

  • This compound

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethanol (as a co-solvent, if needed for solubility) or THF

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Concentrated Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Place a known amount of this compound and an excess of 2 M NaOH solution into a round-bottom flask. If the ester is not fully soluble, a minimal amount of ethanol or THF can be added.

  • Heat the mixture under reflux for approximately 1-2 hours.

  • After cooling, the isopropanol can be removed by distillation.[7]

  • Transfer the remaining aqueous solution to a separatory funnel and cool it in an ice bath.

  • Slowly and carefully add concentrated HCl to the solution until it is acidic (check with pH paper). This will protonate the sodium 2-methylbutyrate to form the free carboxylic acid.[7]

  • Extract the 2-methylbutyric acid with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent by rotary evaporation to isolate the 2-methylbutyric acid.

References

Technical Support Center: Isopropyl 2-Methylbutyrate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about the degradation products of Isopropyl 2-methylbutyrate, for an audience of researchers, scientists, and drug development professionals. The response will be structured as a comprehensive technical guide in a question-and-answer format, including detailed experimental protocols, troubleshooting advice, and visual diagrams created using Graphviz. It will adhere to the principles of scientific integrity, with in-text citations and a complete reference list.

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound and to troubleshoot potential degradation-related issues encountered during experimentation and storage.

Part 1: Frequently Asked Questions (FAQs) about this compound Degradation

Q1: What is this compound and what are its primary chemical properties?

This compound (CAS 66576-71-4) is an ester formed from 2-methylbutanoic acid and isopropyl alcohol.[1] It is a colorless liquid with a characteristic fruity odor.[2] Due to its pleasant aroma, it is frequently used as a flavoring agent in food products and as a fragrance ingredient.[2] It is generally stable under normal storage conditions but is susceptible to degradation under specific environmental stresses.[1][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[2]
Molecular Weight144.21 g/mol [2]
Boiling Point140-144 °C @ 727 mmHg[2]
Density0.847-0.855 g/cm³[2]
SolubilityInsoluble in water; Soluble in ethanol[2]
Q2: What are the most common degradation pathways for this compound?

As an ester, this compound is primarily susceptible to three main degradation pathways, which are often investigated during forced degradation studies as recommended by regulatory bodies like the ICH and FDA.[4][5]

  • Hydrolysis (Acidic and Basic): This is the most common degradation route, involving the cleavage of the ester bond by water to yield the parent acid and alcohol.

  • Thermal Degradation: At elevated temperatures, the ester can undergo pyrolysis, typically resulting in the formation of an alkene and a carboxylic acid.[6][7]

  • Oxidative Degradation: Reaction with oxidizing agents can lead to a variety of degradation products, depending on the specific conditions.[8]

Understanding these pathways is critical for developing stable formulations and accurate analytical methods.[9]

Part 2: Troubleshooting Guide for Specific Degradation Issues

This section addresses specific problems you might encounter during your experiments and provides scientifically grounded solutions.

Issue 1: Hydrolytic Instability in Aqueous Formulations

Q3: I've observed a drop in the concentration of this compound in my aqueous formulation over time, accompanied by a pH shift. What is happening?

You are likely observing hydrolysis, the chemical breakdown of the ester in the presence of water.[10][11] The ester bond is cleaved, forming 2-methylbutanoic acid and isopropyl alcohol. The formation of the acidic product, 2-methylbutanoic acid, explains the observed decrease in pH. This reaction can be catalyzed by either acid or base.[12]

Q4: Can you explain the mechanisms for acid- and base-catalyzed hydrolysis?

Certainly. The mechanisms differ significantly, which impacts the reaction kinetics and reversibility.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, essentially the reverse of Fischer esterification.[10][13] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[14] To drive the reaction towards the hydrolysis products, a large excess of water is typically required.[12][15]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[16] The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon.[17] The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt, which is no longer electrophilic.[10][16] This final acid-base step pulls the equilibrium entirely towards the products, making saponification the preferred method for complete ester hydrolysis in preparative chemistry.[11]

Q5: What are the specific degradation products from the hydrolysis of this compound?

Under both acidic and basic conditions, the primary degradation products are 2-methylbutanoic acid and isopropyl alcohol .

  • In acidic conditions, you will get the free carboxylic acid.

  • In basic conditions, you will initially form the 2-methylbutanoate salt (e.g., sodium 2-methylbutanoate if using NaOH). An acidic workup is required to protonate the salt and obtain the free carboxylic acid.[16]

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A This compound Intermediate_A Protonated Tetrahedral Intermediate Ester_A->Intermediate_A + H₃O⁺, + H₂O Products_A 2-Methylbutanoic Acid + Isopropyl Alcohol Intermediate_A->Products_A - H₃O⁺ Ester_B This compound Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B + OH⁻ Products_B 2-Methylbutanoate Salt + Isopropyl Alcohol Intermediate_B->Products_B - Isopropoxide, + H₂O

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of esters.

Issue 2: Degradation During High-Temperature Applications (e.g., GC Analysis)

Q6: My GC analysis of this compound shows a peak for 2-methylbutanoic acid and an unexpected early-eluting peak. Is this thermal degradation?

Yes, this is a strong indication of thermal degradation, or pyrolysis. Esters, particularly those with a hydrogen on the beta-carbon of the alcohol portion (like the isopropyl group), can undergo thermal elimination.[6] This reaction typically proceeds through a six-membered cyclic transition state.

The expected products from the pyrolysis of this compound are 2-methylbutanoic acid and propene . Propene is a highly volatile gas, which would explain the early-eluting peak in your gas chromatogram. This degradation is more likely to occur at high injector temperatures or within a hot, non-deactivated GC liner.[7] Some studies show ester pyrolysis can begin at temperatures as low as 200 °C, though it is more significant at higher temperatures.[18]

Thermal_Degradation Ester This compound Transition Six-Membered Cyclic Transition State Ester->Transition Heat (Δ) Products 2-Methylbutanoic Acid + Propene Transition->Products

Caption: Thermal degradation (pyrolysis) pathway of this compound.

Issue 3: Appearance of Unknown Peaks Under Oxidative Stress

Q7: After exposing my sample to hydrogen peroxide, I see several new, smaller peaks in my chromatogram. What are these likely to be?

You are observing oxidative degradation. While the ester bond itself is relatively stable to oxidation, the branched alkyl chains of both the acid and alcohol moieties can be susceptible to radical-initiated oxidation.[8] The tertiary hydrogen on the 2-position of the butanoate chain and the tertiary hydrogen on the isopropyl group are potential sites of attack.

The degradation pathway can be complex, but potential products include:

  • From the 2-methylbutyrate moiety: Further oxidation could lead to smaller carboxylic acids and ketones.[8]

  • From the isopropyl moiety: Oxidation can lead to the formation of acetone.

Identifying these products definitively requires advanced analytical techniques such as GC-MS or LC-MS to determine their mass-to-charge ratios and fragmentation patterns.

Part 3: Experimental Protocols and Analytical Troubleshooting

Protocol 1: Forced Degradation (Stress Testing) of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[4][19] A typical study involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.[20] The goal is to achieve 5-20% degradation of the active substance.[9][20]

Objective: To generate the primary degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[20]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60 °C for 24 hours (adjust time and temperature as needed to achieve target degradation).

    • Cool, then neutralize with an equivalent amount of 1 M NaOH. Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 4 hours (saponification is often rapid).

    • Neutralize with an equivalent amount of 1 M HCl. Dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Place a solid or neat liquid sample of this compound in a calibrated oven at 105 °C for 72 hours.

    • Dissolve the stressed sample in solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable, transparent container) and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][21]

    • Analyze a dark control sample stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV, GC-FID).

Forced_Degradation_Workflow Start Prepare 1 mg/mL Stock Solution of this compound Acid Acid Stress 1 M HCl, 60°C Start->Acid Base Base Stress 1 M NaOH, RT Start->Base Oxidative Oxidative Stress 3% H₂O₂, RT Start->Oxidative Thermal Thermal Stress 105°C (Solid) Start->Thermal Photo Photolytic Stress ICH Q1B Conditions Start->Photo Analysis Analyze All Samples (Stressed & Control) by HPLC/GC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Assess Method Specificity Analysis->Report

Caption: General workflow for a forced degradation study.

Analytical Method Troubleshooting

Q8: I'm using reverse-phase HPLC, and the peak for 2-methylbutanoic acid is tailing badly. How can I improve the peak shape?

Peak tailing for acidic compounds in reverse-phase HPLC is a classic problem, often caused by secondary interactions between the ionized acid (carboxylate) and active silanol groups on the silica-based column packing.[22]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase. By using a buffer with a pH at least 2 units below the pKa of 2-methylbutanoic acid (pKa ≈ 4.8), you ensure the acid is in its neutral, protonated form. This minimizes silanol interactions and dramatically improves peak shape. A phosphate or formate buffer at pH 2.5-3.0 is a good starting point.[22]

  • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. If you are using an older column, consider upgrading.[22]

  • Check for Column Overload: Injecting too much sample can cause peak fronting or tailing. Try diluting your sample to see if the peak shape improves.[23][24]

Q9: I am analyzing my samples by GC and see poor resolution and irreproducible retention times. What could be the issue?

Gas chromatography of volatile esters and their acidic/alcoholic degradants can be challenging. Here are common causes and solutions:

Table 2: Common GC Troubleshooting Issues for Ester Analysis

ProblemPotential Cause(s)Recommended Solution(s)Source
Peak Tailing (especially for acid/alcohol) Active sites in the injector liner or column; sample adsorption.Use a deactivated liner (e.g., Siltek®). Ensure the column is in good condition. For acidic analytes, consider derivatization (e.g., silylation) to make them less polar and more volatile.[25][26]
Poor Resolution Incorrect column polarity; improper temperature program.This compound is moderately polar. A mid-polar column (e.g., DB-624 or a WAX phase) will often provide better separation of the ester from its more polar degradation products than a non-polar DB-5. Optimize the temperature ramp rate—a slower ramp can improve resolution.[27]
Irreproducible Retention Times Leaks in the system; inconsistent carrier gas flow; temperature fluctuations.Perform a leak check. Ensure the electronic pressure control (EPC) is functioning correctly and providing a stable flow rate. Verify that the oven temperature is stable and reproducible.[26][28]
Ghost Peaks Contamination in the injector; sample carryover from a previous injection.Bake out the injector and column. Run a blank solvent injection to confirm the system is clean. Use a robust syringe wash method between injections.[25]

References

Troubleshooting peak tailing in GC analysis of Isopropyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of Isopropyl 2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent problem of peak tailing. Symmetrical peaks are fundamental for accurate quantification, and this guide provides a structured, in-depth approach to diagnosing and correcting asymmetrical peak shapes in your analyses.

Frequently Asked Questions (FAQs) on Peak Tailing

Q1: My this compound peak is tailing. Where do I even begin to troubleshoot?

When encountering peak tailing, it's crucial to adopt a systematic approach rather than making random changes. The first step is to determine if the issue is widespread or specific to your analyte.[1]

  • Observe the entire chromatogram: Are all peaks tailing, or is it isolated to the this compound peak and other polar compounds?

    • All peaks tailing: This typically points to a physical or mechanical issue in the GC system, such as a disruption in the carrier gas flow path.[1][2]

    • Only specific peaks tailing: This suggests a chemical interaction between the analyte and active sites within the system.[1][3] this compound, being an ester, has polar characteristics that can make it susceptible to such interactions.[4]

Below is a general workflow to begin your troubleshooting process.

G start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 all_tail Yes, all peaks tail q1->all_tail Widespread Issue specific_tail No, only specific (polar) peaks tail q1->specific_tail Analyte-Specific Issue physical_issue Indicates a Physical/Mechanical Problem (e.g., flow path disruption) all_tail->physical_issue chemical_issue Indicates a Chemical Interaction (e.g., active sites) specific_tail->chemical_issue check_install 1. Check Column Installation (cut, position, ferrules) physical_issue->check_install check_active_sites 1. Address Active Sites (liner, column) chemical_issue->check_active_sites check_inlet 2. Inspect Inlet (liner, septum, contamination) check_install->check_inlet check_method_params 2. Review Method Parameters (temperature, solvent) check_active_sites->check_method_params

Caption: Initial diagnostic workflow for GC peak tailing.

Part 1: Widespread Peak Tailing (Physical & Mechanical Issues)

If all peaks in your chromatogram are exhibiting tailing, the cause is likely a physical disruption in the sample flow path. Here’s how to address these common culprits in order of priority.

Q2: Could an improperly installed GC column cause all my peaks to tail?

Absolutely. A poorly installed column is one of the most frequent causes of universal peak tailing.[2] Any disruption to the smooth flow of carrier gas can create turbulence and unswept volumes, where analyte molecules are temporarily trapped, leading to a delayed elution and a tailing peak.[3]

Causality:

  • Poor Column Cut: A jagged or angled cut at the column inlet creates a non-uniform entry point for the sample vapor, leading to turbulent flow.[2][5] A partial blockage from debris can result in a distinctive "chair-shaped" peak.[2]

  • Incorrect Column Position: If the column is positioned too high or too low within the inlet, it can create dead volumes where the sample can linger before entering the column, causing band broadening and tailing.[2][5]

Protocol 1: Column Re-installation
  • Cool Down: Safely cool the GC inlet and oven.

  • Remove Column: Carefully remove the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a specialized tool, trim 5-10 cm from the front of the column. The cut must be clean and perfectly perpendicular (90°) to the column wall.[5]

  • Inspect the Cut: Use a small magnifier to ensure the cut is clean, with no jagged edges or shards of fused silica.[5]

  • Position the Column: Following your instrument manufacturer's guidelines, re-install the column to the correct height within the inlet.

  • Leak Check: After re-installation, perform a thorough leak check.

Q3: I've re-installed the column, but the tailing persists. What should I check next in the inlet?

If column installation isn't the culprit, the issue likely lies with other consumable components within the inlet, which can become contaminated or degraded over time.

Causality:

  • Contaminated Inlet Liner: The liner is the first point of contact for your sample. Over time, non-volatile residues from your sample matrix can accumulate in the liner.[6][7] These residues can create active sites that interact with analytes or physically obstruct the sample path. Glass wool in the liner, if present, can also become compacted or contaminated.[8]

  • Degraded Septum: Particles from a cored or over-tightened septum can fall into the liner, creating blockages and active sites.[9]

  • Leaking Inlet Seal: A poor seal at the base of the inlet can also disrupt the flow path and introduce contaminants.

Protocol 2: Inlet Maintenance
  • Cool Down: Ensure the inlet has cooled to a safe temperature.

  • Disassemble Inlet: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace:

    • Liner: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile contaminants.[7]

    • O-ring: Replace the O-ring that seals the liner.

    • Septum: Install a fresh, high-quality septum. Avoid over-tightening the septum nut to prevent coring.

    • Gold Seal: Inspect the gold seal at the base of the inlet and replace it if it appears damaged or contaminated.

  • Clean the Inlet: While the liner is removed, inspect the inside of the inlet body for any visible particles and clean if necessary.[9]

  • Reassemble and Leak Check: Reassemble the inlet, re-install the column, and perform a leak check.

Component Recommended Action Frequency
Inlet Liner ReplaceEvery 50-100 injections (matrix dependent)
Septum ReplaceEvery 50-100 injections or as needed
O-Ring ReplaceWith every liner change
Gold Seal Inspect & ReplaceAs needed, during inlet maintenance

Table 1: Recommended Inlet Maintenance Schedule.

Part 2: Analyte-Specific Peak Tailing (Chemical Interactions)

If you observe tailing primarily for this compound and other polar or active compounds, while non-polar compounds (like hydrocarbons) have good peak shape, the problem is likely chemical in nature. This is due to unwanted interactions between your analyte and "active sites" within the GC system.[4][8]

Q4: What are "active sites" and why do they affect this compound?

Active sites are locations in the GC flow path that are not chemically inert and can reversibly adsorb polar analytes.[1] For this compound, the ester functional group contains electronegative oxygen atoms, making it susceptible to interactions with these sites.

Causality:

  • Silanol Groups (-Si-OH): These are the most common active sites. They exist on the surfaces of untreated glass liners, the fused silica column itself (if the stationary phase is damaged), or on contaminants.[3] The slightly acidic proton of the silanol group can interact with the lone pair of electrons on the oxygen atoms of the ester, delaying its elution and causing tailing.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create a new, active surface for your analyte to interact with.[6][8]

  • Stationary Phase Degradation: Over time, especially at high temperatures or in the presence of oxygen, the bonded stationary phase of the column can degrade, exposing the underlying active fused silica surface.[6][10]

G cluster_0 GC Flow Path analyte This compound (Ester Group) active_site Active Site (e.g., Silanol Group -Si-OH) analyte->active_site Reversible Adsorption (Hydrogen Bonding) active_site->analyte result Delayed Elution & Peak Tailing active_site->result Causes

Caption: Interaction of a polar analyte with an active site.

Q5: How can I eliminate these active sites?

Addressing active sites involves ensuring all surfaces in the sample path are as inert as possible.

  • Use a Deactivated Liner: Always use high-quality, deactivated (silanized) inlet liners. This is the most critical step in preventing inlet activity.[5]

  • Column Conditioning: Properly condition a new column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline. For a column already in use, baking it out at a high temperature (below the column's maximum limit) can help remove semi-volatile contaminants.[11]

  • Column Trimming: If the front end of the column is contaminated, trimming it is an effective solution.[6][11] Removing 10-20 cm from the column inlet can eliminate the most contaminated section and restore peak shape.[5]

Q6: Could my injection parameters or sample solvent be the cause of tailing?

Yes, method parameters can significantly influence peak shape, especially for esters.

Causality:

  • Inlet Temperature: While the inlet needs to be hot enough to ensure complete and rapid vaporization of this compound (Boiling Point: ~140-144°C[12]), an excessively high temperature can cause thermal decomposition of the analyte or degradation of the liner's deactivation layer, creating active sites.[3][13]

  • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.[14][15] For example, injecting a polar solvent onto a non-polar column in splitless mode can lead to poor peak focusing and tailing.[5] This is known as the "solvent effect."[16]

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a broadened, tailing peak.[11] This is a common cause of asymmetrical peaks that often gets overlooked.

Protocol 3: Method Optimization
  • Optimize Inlet Temperature: Start with an inlet temperature ~75-100°C above the boiling point of this compound (e.g., 220-240°C). If tailing persists, you can experiment with slightly lower or higher temperatures, but avoid exceeding the column's maximum operating temperature.

  • Evaluate Sample Solvent:

    • Ensure your solvent is compatible with your stationary phase (e.g., use a non-polar solvent like hexane for a non-polar DB-5 column).

    • If using splitless injection, the initial oven temperature should be set about 20°C below the boiling point of your solvent to ensure proper "solvent focusing."[5][17]

  • Check for Overload:

    • Dilute your sample by a factor of 10 and re-inject.

    • If the peak shape improves and becomes more symmetrical, you are likely overloading the column.

    • To resolve this, you can either inject a smaller volume, further dilute the sample, or increase the split ratio if using a split injection.

Parameter Potential Issue Recommended Action
Inlet Temperature Too low: Incomplete vaporization. Too high: Analyte/liner degradation.Set 75-100°C above analyte boiling point.
Initial Oven Temp. Too high in splitless mode.Set ~20°C below solvent boiling point for focusing.[5]
Sample Conc. Column overload.Dilute sample and re-inject to confirm.
Sample Solvent Polarity mismatch with stationary phase.Choose a solvent with similar polarity to the phase.[14]

Table 2: Method Parameters Affecting Peak Shape.

By systematically working through these physical and chemical troubleshooting steps, you can effectively diagnose and resolve the root cause of peak tailing in your GC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing Injection Parameters for Isopropyl 2-methylbutyrate GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful analysis of Isopropyl 2-methylbutyrate via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As a volatile ester with a characteristic fruity aroma, this compound is a common analyte in the flavor, fragrance, and food industries.[1][2][3] Achieving robust and reproducible results requires careful consideration of the injection parameters, which are critical for ensuring efficient sample vaporization and transfer onto the analytical column.

This resource will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding of the "why" behind each parameter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the GC-MS analysis of this compound.

Q1: What are the key chemical properties of this compound that influence its GC-MS analysis?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a robust GC-MS method. Key properties include:

  • Boiling Point: Approximately 140-144 °C.[1][2][4][5][6] This relatively low boiling point indicates that it is a volatile compound, well-suited for GC analysis. The injector temperature must be set sufficiently above this to ensure rapid and complete vaporization.

  • Polarity: As a fatty acid ester, it possesses moderate polarity.[1] This will influence the choice of GC column, with a mid-polar stationary phase often providing the best peak shape and resolution.

  • Molecular Weight: 144.21 g/mol .[1][2][4] This falls well within the typical mass range for standard GC-MS systems.

Q2: What is a good starting point for the injector temperature?

A2: A general rule of thumb is to set the injector temperature at least 50-75 °C above the boiling point of the least volatile analyte in your sample. For this compound, a starting injector temperature of 220-250 °C is recommended. This ensures rapid vaporization, which is crucial for achieving sharp peaks and preventing discrimination against less volatile components.[7] An insufficient injector temperature can lead to slow sample vaporization, resulting in broad, tailing peaks.

Q3: Should I use a split or splitless injection?

A3: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[8]

  • Split Injection: This is the most common and versatile injection technique.[9] It is ideal when your analyte concentration is high enough to allow for a portion of the sample to be discarded without compromising detection limits.[9] A split injection uses a higher flow rate through the inlet, leading to sharp, narrow peaks and minimizing the risk of column overload.[9] For routine analysis of flavor and fragrance compounds, a split injection is often the preferred method.

  • Splitless Injection: This technique is best suited for trace analysis where the analyte concentration is very low. In a splitless injection, the split vent is closed during the injection, allowing for the transfer of the entire vaporized sample onto the column, thereby maximizing sensitivity.[10] However, the slower transfer can lead to broader peaks, especially for volatile compounds like this compound.

Q4: What split ratio should I start with for a split injection?

A4: The split ratio determines the portion of the sample that enters the column versus the amount vented.[8][9] A typical starting split ratio for a moderately concentrated sample of a volatile ester is 50:1 . This means for every 51 parts of sample vapor, 1 part enters the column and 50 parts are vented. This can be adjusted based on the observed peak intensity and shape.

  • If your peaks are overloading the detector (flat-topped), increase the split ratio (e.g., to 100:1 or higher).[8]

  • If your peaks are too small, decrease the split ratio (e.g., to 20:1 or 10:1).[8]

ParameterRecommended Starting ValueRationale
Injector Temperature 220-250 °CEnsures rapid and complete vaporization of the analyte (Boiling Point: 140-144 °C).[1][2][4][5][6]
Injection Mode SplitIdeal for moderately concentrated samples, providing sharp peaks and preventing column overload.[9]
Split Ratio 50:1A good starting point to achieve detectable peaks without overloading the system.[7][11]
Injection Volume 1 µLA standard injection volume that balances sensitivity with the risk of column overload.
Inlet Liner Single taper with glass woolThe taper design helps to focus the sample onto the column, while the glass wool aids in vaporization and traps non-volatile residues.[12][13]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.0-1.5 mL/minA typical flow rate for a 0.25 mm ID column to achieve optimal separation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Q: My chromatogram shows significant peak tailing for this compound. What are the potential causes and how can I fix this?

A: Peak tailing is a common issue in GC, particularly with polar compounds like esters, and can compromise both resolution and quantification.

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanations and Solutions:

  • Active Sites in the System: Esters can interact with active sites (silanol groups) in the inlet liner or on the column, leading to secondary interactions that cause peak tailing.[14]

    • Solution: Replace the inlet liner with a fresh, deactivated one.[14] Liners with glass wool can be particularly problematic if the wool is not properly deactivated.[13] Consider using a liner specifically designed for inertness. If the problem persists, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[15]

  • Injector Temperature Too Low: As previously mentioned, an inadequate injector temperature will result in slow vaporization and can cause peak tailing.

    • Solution: Increase the injector temperature in 10-20 °C increments, ensuring not to exceed the maximum recommended temperature for your column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting, but tailing can also occur.

    • Solution: Increase the split ratio to reduce the amount of sample entering the column. Alternatively, dilute your sample.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector can create dead volume and disrupt the sample flow path, causing peak tailing.[14][16]

    • Solution: Re-cut the column ensuring a clean, 90-degree cut. Re-install the column according to the manufacturer's instructions for the correct insertion depth.

Issue 2: Poor Reproducibility of Peak Areas

Q: I am observing significant variability in the peak areas for this compound across multiple injections. What could be the cause?

A: Poor reproducibility is often linked to issues in the injection process.

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Explanations and Solutions:

  • Syringe Issues: A dirty or damaged syringe can lead to inconsistent injection volumes.

    • Solution: Clean the syringe with an appropriate solvent. If the problem persists, replace the syringe.

  • Inlet Leaks: A leak in the septum or ferrules will cause a loss of sample and carrier gas, leading to inconsistent results.

    • Solution: Replace the septum. Check and tighten the column and inlet ferrules. Be careful not to overtighten, as this can damage the column.

  • Inlet Liner Contamination: Non-volatile residues from previous injections can accumulate in the liner, affecting the vaporization of subsequent samples.

    • Solution: Replace the inlet liner. For samples with a complex matrix, more frequent liner changes may be necessary. Using a liner with glass wool can help trap non-volatile contaminants.[12]

Experimental Protocols

Protocol 1: Recommended Starting GC-MS Parameters for this compound

This protocol provides a robust starting point for the analysis of this compound in a relatively clean matrix.

Instrumentation:

  • Gas Chromatograph with a Split/Splitless Inlet

  • Mass Spectrometer

GC Conditions:

  • Inlet: Split

  • Injector Temperature: 240 °C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Inlet Liner: Deactivated, single taper with glass wool[12][13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: Mid-polar (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

MS Conditions:

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 40-200)

References

Technical Support Center: Minimizing Water Content in Fischer Esterification of Isopropyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropyl 2-methylbutyrate via Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction, with a specific focus on the persistent challenge of minimizing water content to maximize ester yield.

The Challenge: Water as a Reaction Inhibitor

The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid (2-methylbutyric acid) and an alcohol (isopropanol) to form an ester (this compound) and water, is a fundamentally reversible process.[1][2][3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.[1][4][5] This phenomenon is governed by Le Chatelier's principle, which states that a system at equilibrium will adjust to counteract any changes in concentration, temperature, or pressure.[6][7] Therefore, effective removal of water is paramount to achieving high conversion rates.

Troubleshooting Guides & FAQs

This section addresses common issues related to water contamination and provides actionable solutions.

Issue 1: Low Ester Yield Despite Extended Reaction Times

Q1: My Fischer esterification of this compound has been refluxing for several hours, but analysis (e.g., GC, NMR) shows a low conversion rate and significant amounts of unreacted 2-methylbutyric acid and isopropanol. What are the primary causes related to water?

A1: This is a classic symptom of equilibrium limitation due to the presence of water. The primary sources of water contamination can be categorized as follows:

  • Water present in reagents and solvents at the start of the reaction. Even "anhydrous" reagents can contain trace amounts of water.

  • Water introduced from improperly dried glassware. [5]

  • Water generated as a byproduct of the esterification reaction itself. [1][8]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Reagents: Use freshly opened, high-purity anhydrous isopropanol and 2-methylbutyric acid. If the purity is questionable, consider drying the isopropanol over activated molecular sieves (3Å or 4Å) prior to use.

    • Glassware: All glassware, including the reaction flask, condenser, and any addition funnels, must be thoroughly dried. Oven-drying at >100°C for several hours or flame-drying under a stream of inert gas (nitrogen or argon) are effective methods.

  • Implement Water Removal Strategies During the Reaction:

    • Physical Water Removal: The most effective method is to physically remove the water as it is formed. This can be achieved using a Dean-Stark apparatus.[8][9] The apparatus collects the water-isopropanol azeotrope, separates the denser water, and returns the isopropanol to the reaction mixture.

    • Chemical Water Sequestration:

      • Sulfuric Acid: Concentrated sulfuric acid (H₂SO₄) is a common catalyst for Fischer esterification and also acts as a powerful dehydrating agent, sequestering the water formed during the reaction.[1][10][11]

      • Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves to the reaction mixture can effectively trap water molecules.[12][13] However, be aware that the acidic conditions of the Fischer esterification can potentially degrade the aluminosilicate structure of the sieves.[14]

dot

Caption: Troubleshooting workflow for low ester yield.

Issue 2: Choosing the Right Water Removal Technique

Q2: What are the pros and cons of using a Dean-Stark apparatus versus in-situ chemical desiccants like molecular sieves for the synthesis of this compound?

A2: The choice between these methods depends on the scale of the reaction, the desired purity of the final product, and the available equipment.

TechniqueProsCons
Dean-Stark Apparatus - Highly efficient for continuous water removal.[8] - Allows for monitoring of reaction progress by observing the volume of water collected. - Does not introduce additional chemical reagents into the reaction mixture.- Requires specialized glassware.[9] - Can be less practical for very small-scale reactions. - Requires the formation of a suitable azeotrope with the solvent or one of the reactants.
Molecular Sieves - Simple to implement; just add to the reaction flask.[15] - Effective for small to medium-scale reactions. - Can be used when a suitable azeotrope for a Dean-Stark apparatus is not formed.- Can be degraded by the acidic catalyst.[14] - Can complicate post-reaction workup (filtration is required). - The capacity of the sieves is finite and may become saturated in reactions that produce a large amount of water.
Excess Sulfuric Acid - Acts as both a catalyst and a dehydrating agent.[1][11] - Simple to add to the reaction.- Can lead to side reactions, such as dehydration of the alcohol or charring of organic material, especially at higher temperatures. - Requires careful neutralization and removal during workup.

Recommendation: For the synthesis of this compound, which involves a relatively volatile alcohol (isopropanol), a Dean-Stark apparatus is generally the preferred method for efficient and clean water removal, especially for larger-scale preparations. For smaller-scale reactions where simplicity is key, using an excess of the alcohol reactant along with sulfuric acid as a catalyst and dehydrating agent is a viable strategy.[8][16]

Issue 3: Post-Reaction Water Removal and Product Purification

Q3: After the reaction is complete, how do I effectively remove any remaining water and unreacted starting materials during the workup of this compound?

A3: A thorough workup procedure is crucial to isolate the pure ester and remove all traces of water, acid catalyst, and unreacted starting materials.

Step-by-Step Workup Protocol:

  • Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.

  • Quench the Reaction: Carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the sulfuric acid catalyst and any unreacted 2-methylbutyric acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. The this compound will partition into the organic layer.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining salts.

    • Follow with a wash using a saturated aqueous sodium chloride solution (brine). This helps to break up any emulsions and begins the drying process by drawing water out of the organic layer.[17]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator.

  • Purification: The crude ester can be further purified by distillation to obtain the final, high-purity this compound.

dot

Workup_Protocol Start Reaction Mixture Cool Cool to Room Temperature Start->Cool Quench Quench with NaHCO3 (aq) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Water Wash with Water Extract->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Anhydrous Salt Wash_Brine->Dry Filter Filter Dry->Filter Rotovap Solvent Removal (Rotovap) Filter->Rotovap Distill Purify by Distillation Rotovap->Distill Product Pure this compound Distill->Product

Caption: Post-reaction workup and purification workflow.

Frequently Asked Questions (FAQs)

Q: Can I use other acid catalysts besides sulfuric acid?

A: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used.[12] Lewis acids have also been shown to be effective catalysts.[12] The choice of catalyst can influence reaction rates and the potential for side reactions. Sulfuric acid is widely used due to its dual role as a catalyst and dehydrating agent.[11][18][19]

Q: How can I quantify the amount of water in my reagents or reaction mixture?

A: Karl Fischer titration is the gold standard for accurately determining water content in organic solvents and reaction mixtures.[20] More recently, methods involving mass spectrometry have been developed for rapid and sensitive water quantification.[21]

Q: Is it possible to drive the reaction to completion without actively removing water?

A: While challenging, you can significantly shift the equilibrium towards the products by using a large excess of one of the reactants, typically the less expensive one (in this case, isopropanol).[2][6][8] By using isopropanol as the solvent, its high concentration helps to drive the reaction forward according to Le Chatelier's principle.[7]

Q: What is the expected yield for this reaction?

A: With proper water removal techniques, yields for Fischer esterifications can be quite high, often exceeding 80-90%.[22] Without effective water removal, the equilibrium of the reaction may limit the yield to around 60-70%.[1]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Isopropyl 2-methylbutyrate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of Isopropyl 2-methylbutyrate, a common flavoring and fragrance agent. We will delve into the validation of these methods, grounded in scientific integrity and aligned with regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[1][2] This guide will explore the validation of two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Crucial Role of Method Validation

Analytical method validation is a critical component of quality assurance in the pharmaceutical and related industries.[3][4] It provides documented evidence that an analytical procedure is suitable for its intended use.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which serve as the foundation for the principles discussed in this guide.[5][6][7] The recently updated ICH Q2(R2) and the complementary Q14 guideline emphasize a lifecycle-based approach to analytical procedure validation, moving from a one-time event to a continuous process of ensuring a method's suitability.[6][8]

Comparing Analytical Techniques: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC): GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[9][10] Given that this compound is a volatile ester, GC is a natural choice for its quantification.[11][12] The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. Detection is often performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase that is forced through a column packed with a solid stationary phase.[13][14] While this compound is volatile, HPLC can also be effectively employed for its analysis, particularly in complex matrices where GC might require extensive sample cleanup.[13] A common approach for esters like this compound is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[13][14] Detection is typically achieved using an ultraviolet (UV) detector or a mass spectrometer (MS).

Below is a comparative summary of typical performance characteristics for GC and HPLC methods for this compound quantification.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/MS)Rationale for Performance
Linearity (R²) > 0.99> 0.99A high correlation coefficient indicates a direct and proportional relationship between concentration and response over a defined range.[3][15]
Accuracy (% Recovery) 95 - 105%98 - 102%Accuracy reflects the closeness of the measured value to the true value. HPLC often provides slightly better accuracy due to lower analyte volatility during injection.[15][16]
Precision (%RSD) < 5%< 2%Precision measures the degree of agreement among individual test results. HPLC systems often exhibit higher precision due to automated and highly controlled injection volumes.[4][15]
Limit of Detection (LOD) ng/mL rangeµg/mL to ng/mL rangeLOD is the lowest amount of analyte that can be detected. GC-FID is inherently very sensitive to hydrocarbons. HPLC sensitivity depends on the detector, with MS being more sensitive than UV.[17][18]
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeµg/mL to ng/mL rangeLOQ is the lowest amount of analyte that can be quantified with acceptable precision and accuracy.[17][18]

The Workflow of Analytical Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, emphasizing the interconnectedness of each validation parameter.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Routine Routine Use & Monitoring Report->Routine

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols for Validation

Here, we provide step-by-step methodologies for key validation experiments. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][15]

Protocol:

  • Prepare a blank sample: Analyze a sample matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.

  • Prepare a placebo sample (if applicable): For formulated products, analyze a sample containing all excipients except the analyte.

  • Prepare a spiked sample: Spike the blank or placebo sample with a known concentration of this compound and potential impurities.

  • Analyze the samples: Run the samples through the chromatographic system.

  • Evaluation: The method is considered specific if there is no interference at the retention time of this compound and if the analyte peak is well-resolved from any other peaks.

Linearity and Range

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[3][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][17]

Protocol:

  • Prepare a stock solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent.

  • Prepare a series of calibration standards: Prepare at least five concentrations of the analyte by diluting the stock solution. The range should typically cover 80% to 120% of the expected sample concentration.

  • Analyze the standards: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (R²) is ≥ 0.99.[19]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[4][15]

Protocol:

  • Prepare spiked samples: Spike a blank sample matrix with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the samples: Analyze the spiked samples and a non-spiked blank.

  • Evaluation: Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0% for drug products.[16][19]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data.

  • Evaluation: The acceptance criterion for precision is typically an RSD of ≤ 2%.[3][19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[17][18]

Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio: Analyze a series of diluted solutions of this compound.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation of LOQ: The precision and accuracy at the determined LOQ should be acceptable (e.g., RSD ≤ 10%).

Selecting the Appropriate Analytical Method

The choice between GC and HPLC for this compound quantification is a critical decision. The following diagram outlines a logical decision-making process to guide this selection.

G node_s node_s start Start volatile Is the analyte volatile? start->volatile matrix Is the sample matrix complex? volatile->matrix Yes hplc Select HPLC volatile->hplc No sensitivity Is high sensitivity required (ng/mL)? matrix->sensitivity Yes gc Select GC matrix->gc No sensitivity->hplc No hplc_ms Consider HPLC-MS sensitivity->hplc_ms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for the quantification of this compound is a rigorous process that ensures the reliability and accuracy of analytical data. Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for this purpose, each with its own set of advantages. By following a systematic validation workflow and adhering to the principles outlined in regulatory guidelines, researchers and scientists can have high confidence in their analytical results, which is fundamental to the integrity of their work in drug development and other scientific endeavors.

References

A Guide to Inter-Laboratory Comparison of Isopropyl 2-Methylbutyrate Analysis: Methodologies, Data Interpretation, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of flavor and fragrance analysis, the accurate quantification of characteristic compounds is paramount for quality control, product development, and regulatory compliance. Isopropyl 2-methylbutyrate, a key ester contributing to the fruity and sweet aroma profiles of many food and beverage products, presents a unique analytical challenge due to its volatility and potential for matrix interference. This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of this compound, offering insights into method validation, data interpretation, and the establishment of robust analytical practices. Drawing upon established international standards, this document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their analytical measurements.

The Significance of Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[1][2] They provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories analyzing the same homogenous sample. Participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025.[1] The primary goals of an inter-laboratory study are to:

  • Assess the performance of individual laboratories: Identify potential biases, sources of error, and areas for improvement in analytical procedures.

  • Determine the precision of an analytical method: Establish repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) data for a specific method.[3]

  • Validate new analytical methods: Demonstrate the ruggedness and reliability of a new method across different laboratory environments.

  • Harmonize analytical measurements: Promote consistency and comparability of results among different testing facilities.

This guide will simulate an inter-laboratory study designed to compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound in a fruit juice matrix.

Chemical Profile: this compound

A clear understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue
IUPAC Name propan-2-yl 2-methylbutanoate
Synonyms Isopropyl 2-methylbutanoate
CAS Number 66576-71-4
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Boiling Point 140-144 °C
Organoleptic Profile Fruity, pear-like, pineapple, green, fresh, diffusive

Designing the Inter-Laboratory Study

The design of this hypothetical inter-laboratory study is guided by the principles outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method".[4][5][6][7]

Study Participants

A total of ten laboratories with expertise in food analysis were invited to participate.

Test Material

A commercially available apple juice was selected as the matrix. The juice was fortified with a known concentration of this compound to create a homogenous and stable test sample.

Analytical Methods

Participants were instructed to analyze the sample using their in-house, validated GC-MS and/or HPLC methods. Detailed protocols for both techniques are provided below as a reference.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4][8]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile analytes from a liquid matrix.[9][10]

  • Pipette 5 mL of the apple juice sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add a magnetic stir bar and seal the vial with a PTFE/silicone septum.

  • Place the vial in a heating block with stirring at 60°C for 15 minutes to allow for equilibration of the headspace.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 20 minutes while maintaining the temperature and stirring.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 88
Qualifier Ions m/z 57, 101

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Apple Juice Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Equilibrate Equilibrate at 60°C for 15 min Seal_Vial->Equilibrate Expose_Fiber Expose SPME Fiber (20 min) Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Concentration Quantify->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Apple Juice Sample (10 mL) Add_Hexane Add n-Hexane (10 mL) Sample->Add_Hexane Vortex Vortex (2 min) Add_Hexane->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect_Hexane Collect Hexane Layer Centrifuge->Collect_Hexane Evaporate Evaporate to Dryness Collect_Hexane->Evaporate Reconstitute Reconstitute in Mobile Phase (1 mL) Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Concentration Quantify->Report

References

A Comparative Sensory Analysis of Isopropyl 2-methylbutyrate and Ethyl 2-methylbutyrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of flavor and fragrance chemistry, the subtle substitution of one alkyl group for another in an ester can elicit profound differences in sensory perception. This guide provides a comprehensive comparative analysis of two such structurally similar yet olfactively distinct esters: Isopropyl 2-methylbutyrate and Ethyl 2-methylbutyrate. Aimed at researchers, scientists, and professionals in drug development, this document will delve into the sensory profiles of these compounds, supported by their physicochemical properties and a detailed experimental framework for their direct comparison.

Introduction: The Significance of Ester Structure in Sensory Perception

Esters are fundamental to the characteristic aromas of many fruits and fermented products.[1][2] Their sensory character is dictated by the parent carboxylic acid and alcohol from which they are derived.[1] this compound and Ethyl 2-methylbutyrate share the same 2-methylbutyrate backbone, a key contributor to their fruity notes. However, the seemingly minor difference in their esterifying alcohol—isopropanol versus ethanol—results in distinct olfactory experiences. Understanding these differences is crucial for the precise formulation of flavors, fragrances, and even the masking of off-notes in pharmaceuticals.

This guide will first present a comparative overview of the known sensory and physical properties of these two esters. Subsequently, a rigorous, self-validating experimental protocol will be detailed, enabling researchers to conduct their own in-depth sensory analysis.

Physicochemical and Sensory Profile Comparison

A foundational understanding of the physicochemical properties of these esters provides context for their sensory differences. Volatility, polarity, and molecular shape all influence how these molecules interact with olfactory receptors.

PropertyThis compoundEthyl 2-methylbutyrate
Molecular Formula C8H16O2[3][4][5][6]C7H14O2[7][8][9][10]
Molecular Weight 144.21 g/mol [4][5]130.19 g/mol [7][8][9]
Boiling Point 140-144 °C[4][11]132-134 °C[9]
Density ~0.85 g/mL at 25 °C[11][12]~0.87 g/mL at 25 °C[10]
FEMA Number 3699[3][4][5][11][13]2443[7][14][8][10]
Odor Description Green, oily, fruity, ethereal, sweet, with pear and apple notes.[3][5][11][12]Powerful, diffusive green-fruity with notes of apple, pineapple, and unripe plum.[8][10][15][16]
Flavor Detection Threshold Not readily available10 ppb in water[17]

Expert Insight: The lower molecular weight and boiling point of Ethyl 2-methylbutyrate suggest a higher volatility compared to its isopropyl counterpart. This often translates to a more immediate and impactful "top note" in fragrance applications. The sensory descriptors, while both firmly in the "fruity" category, hint at nuanced differences: the "oily" and "sweet" character of the isopropyl ester versus the "powerful" and "pungent" greenness of the ethyl ester.

Experimental Design for Comparative Sensory Analysis

To objectively and reproducibly compare these two esters, a multi-faceted approach to sensory evaluation is recommended. This involves difference testing to establish if a perceptible difference exists, followed by descriptive analysis to characterize and quantify those differences.

Purity and Preparation of Ester Samples

The validity of any sensory data is contingent on the purity of the stimuli. It is imperative to source this compound and Ethyl 2-methylbutyrate of the highest possible purity, ideally ≥98%.

Protocol for Sample Preparation:

  • Purity Verification: Confirm the purity of the esters via Gas Chromatography-Mass Spectrometry (GC-MS). This ensures that trace impurities are not confounding the sensory results.

  • Solvent Selection: Prepare solutions of each ester in a neutral, odorless solvent. For olfaction, dipropylene glycol or ethanol are common choices. For gustatory analysis, deionized, filtered water or a neutral oil (like mineral oil) can be used.

  • Concentration Standardization: Prepare equimolar solutions of both esters to ensure that any perceived intensity differences are not due to concentration discrepancies. A starting concentration of 0.1% (w/v) is recommended, with serial dilutions prepared for threshold testing.

Caption: Experimental workflow for the comparative sensory analysis of esters.

Difference Testing: The Triangle Test

The Triangle Test is a discriminative method used to determine if a sensory difference exists between two products.[18][19][20][21][22]

Protocol for Triangle Test:

  • Panelist Selection: Recruit a panel of 20-40 individuals.[18] Panelists should be screened for their ability to detect basic tastes and aromas.

  • Sample Presentation: Present each panelist with three coded samples, two of which are identical and one is different.[20] The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[20][22]

  • Evaluation: Instruct panelists to identify the "odd" or "different" sample.[19]

  • Data Analysis: Analyze the results using a chi-square test or by consulting a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.[20] The probability of a correct guess by chance is 1/3.[20]

Causality Behind Experimental Choices: The forced-choice nature of the triangle test is highly effective at detecting subtle differences that may not be readily apparent in a more complex descriptive analysis.[18] A statistically significant result from this test validates the need for a more in-depth descriptive analysis.

Quantitative Descriptive Analysis (QDA)

QDA is a powerful sensory evaluation method that quantifies the sensory attributes of a product using a trained panel.[23][24][25][26][27]

Protocol for Quantitative Descriptive Analysis:

  • Panelist Training: A panel of 8-15 individuals undergoes extensive training (40-120 hours) to develop a standardized vocabulary to describe the aromas and flavors of the esters.[27] The panel, not the researchers, develops this lexicon.[24]

  • Attribute Generation: Through exposure to the two esters and other reference standards (e.g., pure apple, pineapple, and green leaf aldehydes), the panel will come to a consensus on a list of descriptive attributes.

  • Intensity Scaling: Panelists independently rate the intensity of each attribute for each ester on a continuous line scale (e.g., a 15 cm line anchored with "low" and "high").[27]

  • Data Collection: Each panelist evaluates the coded samples multiple times to ensure reproducibility.[23]

  • Data Analysis: The data from the line scales are converted to numerical values and analyzed using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the intensity of each attribute between the two esters. The results can be visualized using spider or radar plots.

qda_process cluster_panel Panel Management cluster_method Descriptive Method cluster_eval Product Evaluation cluster_data Data Analysis Selection Panelist Selection & Screening Training Intensive Training (40-120 hrs) Selection->Training Lexicon Lexicon Development Training->Lexicon Scaling Intensity Scaling Practice Lexicon->Scaling Evaluation Independent Sample Evaluation Scaling->Evaluation Replication Replicated Measurements Evaluation->Replication Analysis Statistical Analysis (ANOVA) Replication->Analysis Visualization Data Visualization (Spider Plots) Analysis->Visualization

Caption: The Quantitative Descriptive Analysis (QDA) process flow.

Instrumental Correlation: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[28][29][30][31][32] This allows for the identification of odor-active compounds in a sample.

Protocol for GC-O Analysis:

  • Sample Injection: Inject a diluted sample of each ester into the GC.

  • Column Effluent Splitting: The effluent from the GC column is split, with one portion going to a standard detector (e.g., FID or MS) and the other to a heated sniffing port.

  • Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a description of any detected odors.

  • Data Correlation: The olfactometric data is correlated with the instrumental data to identify the specific chemical compounds responsible for the perceived aromas.

Expert Insight: While this guide focuses on the sensory analysis of the pure esters, GC-O would be an invaluable tool for identifying any trace impurities that might be contributing to the overall aroma profile, further ensuring the integrity of the sensory data.

Conclusion

The sensory comparison of this compound and Ethyl 2-methylbutyrate serves as a compelling case study in the structure-activity relationships that govern flavor and aroma perception. While both are characterized as fruity esters, their distinct sensory profiles, driven by the nature of their alkyl groups, underscore the importance of precise molecular design in the development of consumer products and pharmaceuticals. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed and reliable comparative sensory analyses, contributing to a deeper understanding of these and other important flavor and fragrance compounds.

References

A Senior Application Scientist's Guide: Comparing the Solvency Power of Isopropyl 2-methylbutyrate to Other Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and the physicochemical properties of the final formulation. Esters, as a class of solvents, are widely employed for their versatile solvency, favorable safety profiles, and tunable properties. This guide provides an in-depth comparative analysis of Isopropyl 2-methylbutyrate, a branched-chain ester, evaluating its solvency power against a range of commonly used ester alternatives.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of physical properties to explore the underlying principles of solvency, provide actionable experimental protocols for solvent screening, and offer a data-driven framework for making informed solvent selection decisions. Through a synthesis of theoretical principles and practical methodologies, we aim to elucidate the unique characteristics of this compound and its position within the broader family of ester solvents.

The Theoretical Framework of Solvency

The age-old axiom "like dissolves like" serves as a foundational principle in solubility science.[1][2] This concept, which describes the tendency of substances with similar intermolecular forces to be miscible, has been quantified through several theoretical models that provide a robust framework for predicting and comparing solvent performance.[1][3][4]

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) system offers a powerful, three-dimensional approach to characterizing the cohesive energy density of a substance.[5][6][7] It dissects the total Hildebrand solubility parameter into three distinct components, providing a more nuanced understanding of intermolecular interactions:[4][5][8]

  • δd (Dispersion): Represents the energy derived from van der Waals forces, which are present in all molecules.

  • δp (Polar): Accounts for the energy from dipole-dipole interactions between polar molecules.

  • δh (Hydrogen Bonding): Represents the energy associated with hydrogen bond donor and acceptor capabilities.

Each solvent and solute can be assigned a unique point in this three-dimensional "Hansen space." The principle of HSP is that substances with closer coordinates in this space are more likely to be miscible.[5] This "distance" (Ra) between two substances (e.g., a solvent and a solute) is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [9]

A smaller Ra value indicates a higher affinity and greater likelihood of solubility. For any given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose coordinates fall within this sphere are considered effective solvents for that solute.[7]

LogP: The Octanol-Water Partition Coefficient

The partition coefficient (P), or its logarithmic form (LogP), is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. It is a critical parameter in drug development for predicting the lipophilicity or hydrophobicity of a molecule. A positive LogP value indicates a preference for the lipophilic (octanol) phase, while a negative value indicates a preference for the hydrophilic (water) phase. While not a direct measure of solvency for all solutes, it is an excellent indicator of a solvent's polarity and its ability to dissolve non-polar compounds.

Visualizing Solvency Concepts

To better illustrate these theoretical underpinnings, the following diagrams visualize the key concepts of solvency and experimental design.

Fig. 1: The Hansen Solubility Space cluster_solute Solute Solubility Sphere origin x origin->x δd (Dispersion) y origin->y δp (Polar) z origin->z δh (H-Bonding) center Solute good_solvent Good Solvent (Inside Sphere) center->good_solvent Ra (small) bad_solvent Poor Solvent (Outside Sphere) center->bad_solvent Ra (large)

Caption: A conceptual diagram of the 3D Hansen Solubility Space.

Comparative Analysis of Ester Solvents

This compound is an ester characterized by its branched alkyl chains in both the acid and alcohol moieties. This unique structure influences its physical and solvency properties compared to more common linear or less-branched esters. The following table provides a comparative overview of its key properties against other widely used ester solvents.

PropertyThis compoundEthyl Acetaten-Butyl AcetateIsopropyl Acetatetert-Butyl Acetate
CAS Number 66576-71-4[10]141-78-6123-86-4108-21-4540-88-5
Molecular Formula C₈H₁₆O₂[10]C₄H₈O₂C₆H₁₂O₂C₅H₁₀O₂C₆H₁₂O₂
Molecular Weight ( g/mol ) 144.21[10]88.11116.16102.13116.16
Boiling Point (°C) 140-144[10]77.11268998
Density (g/cm³ at 20°C) ~0.874[11]0.9020.880.8720.866
Water Solubility (mg/L) 691 at 20°C[11]83,0006,80029,0004,300
LogP (o/w) ~2.3 - 2.56[11][12]0.731.821.021.68
Hansen Parameters (MPa⁰·⁵)
δd (Dispersion)Est. ~15.5-16.015.815.815.115.1
δp (Polar)Est. ~3.5-4.55.33.74.53.7
δh (H-Bonding)Est. ~5.0-6.07.26.36.16.3

Note: Hansen Solubility Parameters for this compound are estimated based on its structure and comparison with similar esters, as directly cited values were not available in the initial search. Precise values would require experimental determination.

Interpretation of Comparative Data
  • Structure and Polarity: this compound's branched structure and longer carbon chain contribute to its lower water solubility and higher LogP value compared to shorter-chain esters like ethyl acetate and isopropyl acetate. This suggests it is a more lipophilic solvent, making it potentially more effective for dissolving non-polar active pharmaceutical ingredients (APIs) and excipients.[13]

  • Boiling Point and Volatility: With a boiling point of 140-144°C, this compound is significantly less volatile than ethyl acetate or isopropyl acetate. This can be advantageous in processes requiring higher temperatures or where slower, more controlled evaporation is desired to prevent issues like film cracking in coatings or rapid precipitation.

  • Solvency Power: The estimated Hansen parameters place this compound in a region of moderate polarity and hydrogen bonding capability. Its lower estimated δp and δh values compared to ethyl acetate suggest it is a less polar solvent, aligning with its higher LogP. This positions it as a valuable intermediate solvent, capable of dissolving a range of solutes that may be insoluble in highly polar or purely non-polar hydrocarbon solvents.

Experimental Protocols for Solvency Determination

To move from theoretical prediction to empirical validation, rigorous experimental testing is essential. The following protocols outline standard methodologies for quantifying and comparing the solvency power of different solvents for a specific solute, such as an API.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility of a solid solute in a solvent at a specific temperature, a cornerstone of pre-formulation studies.[14][15]

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Detailed Steps:

  • Preparation: To a series of glass vials, add a precisely measured volume (e.g., 2 mL) of the test solvent (this compound and comparative esters).

  • Addition of Solute: Add an excess amount of the solid solute to each vial, ensuring that a solid phase remains after equilibrium is reached. This confirms saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 37 ± 1 °C for biopharmaceutical relevance).[16][17] Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the required time.[17]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately attach a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtrate into a clean analysis vial. This step is critical to prevent undissolved microparticles from artificially inflating the concentration measurement.

  • Analysis: Prepare accurate dilutions of the filtrate and quantify the concentration of the dissolved solute using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC).[18]

  • Calculation: The solubility is reported as mass per unit volume (e.g., mg/mL or µg/mL). The experiment should be performed in triplicate for each solvent to ensure statistical validity.[16]

Protocol 2: Determination of a Solute's Hansen Solubility Sphere

This method involves testing the solubility of a solute in a series of well-characterized solvents to define its preferred region in Hansen space. This allows for the targeted design of optimal solvent blends. The methodology is based on principles outlined in standards like ASTM D3132.[19][20]

Detailed Steps:

  • Solvent Selection: Select a set of 20-30 diverse solvents for which the Hansen Solubility Parameters (δd, δp, δh) are accurately known. The set should cover a wide range of the Hansen space.

  • Qualitative Solubility Assessment: For each selected solvent, determine if the solute is soluble or insoluble at a specific concentration (e.g., 10 mg/mL). This is often done by visual inspection. A score of "1" is assigned to solvents that fully dissolve the solute, and "0" to those that do not.

  • Data Analysis (HSPiP Software): Input the list of solvents, their known HSP values, and the corresponding solubility scores (1 or 0) into specialized software like Hansen Solubility Parameters in Practice (HSPiP).

  • Sphere Calculation: The software algorithm calculates the center point (the HSP of the solute: δd_solute, δp_solute, δh_solute) and the radius (Ra) of the smallest sphere in Hansen space that encompasses all the "good" solvents (score = 1) while excluding the "bad" ones (score = 0).

  • Solvent Comparison: Once the solute's HSP is determined, the distance (Ra) from this center point to any potential solvent, including this compound and other esters, can be calculated. Solvents with the smallest Ra values are predicted to be the most effective.

Caption: A logical workflow for solvent selection based on solute and process needs.

Conclusion

This compound presents a distinct and valuable profile within the family of ester solvents. Its branched structure imparts a moderate polarity and higher lipophilicity (LogP ~2.4) compared to shorter-chain esters, making it a compelling candidate for dissolving non-polar or moderately polar APIs and excipients. Its relatively high boiling point and correspondingly low volatility are significant advantages in applications requiring controlled evaporation or elevated processing temperatures.

While theoretical parameters like HSP and LogP provide an excellent framework for initial screening, the final selection of a solvent must be validated through empirical testing. The experimental protocols detailed in this guide provide a robust methodology for such validation. By combining a strong theoretical understanding with rigorous experimental practice, researchers can confidently select the most effective solvent system, optimizing for solubility, stability, and process efficiency. This compound, with its balanced properties, warrants strong consideration as a versatile and effective solvent in the modern pharmaceutical and chemical laboratory.

References

A Comparative Guide to the Synthesis of Isopropyl 2-methylbutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isopropyl 2-methylbutyrate is a valuable ester recognized for its characteristic fruity and sweet aroma, reminiscent of apple and apricot.[1] This profile makes it a significant component in the flavor and fragrance industries.[1] Beyond its sensory applications, its properties as a solvent and its role as a chemical intermediate are of great interest to researchers and professionals in drug development and industrial chemistry.[1] The synthesis of this ester can be approached through several methodologies, each with distinct advantages and drawbacks.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound: Fischer-Speier Esterification, Transesterification, and Enzymatic Synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data. This document is intended to serve as a practical resource for scientists selecting the optimal synthesis strategy for their specific application, considering factors such as yield, purity, scalability, and environmental impact.

Methods of Synthesis: A Comparative Overview

The selection of a synthetic method is a critical decision in chemical production, governed by a balance of efficiency, cost, and environmental considerations. The following sections will explore the three principal methods for synthesizing this compound.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This equilibrium-driven process typically requires an excess of one reactant or the removal of water to shift the equilibrium towards the product, in accordance with Le Châtelier's Principle.[2]

Causality Behind Experimental Choices

The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3] Refluxing the reaction mixture ensures a sustained reaction temperature to overcome the activation energy barrier. The work-up procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, followed by drying and purification to isolate the final ester product.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 2-Methylbutyric acid

  • Isopropanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbutyric acid (1.0 mol), isopropanol (2.0 mol, as the excess reagent and solvent), and a catalytic amount of concentrated sulfuric acid (0.05 mol).

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by fractional distillation to obtain pure this compound.

Workflow Diagram

Fischer_Esterification Reactants 2-Methylbutyric Acid Isopropanol H₂SO₄ (cat.) Reflux Reflux (4-6 hours) Reactants->Reflux Workup Work-up (Extraction & Washing) Reflux->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product

Caption: Fischer-Speier Esterification Workflow.

Transesterification: An Alternative Chemical Route
Causality Behind Experimental Choices

In this guide, we will focus on an acid-catalyzed transesterification. Similar to Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the starting ester, making it more susceptible to nucleophilic attack by isopropanol. The equilibrium is driven towards the product by using a large excess of isopropanol and/or by removing the lower-boiling alcohol byproduct (in this case, methanol from a starting methyl ester) by distillation.

Experimental Protocol: Transesterification

Materials:

  • Methyl 2-methylbutyrate

  • Isopropanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask fitted with a distillation head, add methyl 2-methylbutyrate (1.0 mol), a large excess of isopropanol (5.0 mol), and a catalytic amount of p-toluenesulfonic acid (0.05 mol).

  • Heat the reaction mixture to reflux. Slowly distill off the methanol byproduct as it forms to drive the equilibrium towards the product.

  • Monitor the reaction by GC until the starting ester is consumed.

  • After cooling, dilute the reaction mixture with toluene and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by fractional distillation.

Workflow Diagram

Transesterification Reactants Methyl 2-methylbutyrate Isopropanol p-TsOH (cat.) Reaction_Distillation Reaction with Byproduct Distillation Reactants->Reaction_Distillation Workup Work-up (Washing) Reaction_Distillation->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Transesterification Workflow.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods. Lipases, in particular, are widely used for ester synthesis due to their high selectivity, mild reaction conditions, and biodegradability.[5] Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), offer the additional benefits of easy separation and reusability.[6]

Causality Behind Experimental Choices

The enzymatic reaction proceeds via a "ping-pong bi-bi" mechanism, where the lipase is first acylated by the carboxylic acid, followed by the transfer of the acyl group to the alcohol. The reaction is typically performed in a non-aqueous solvent or in a solvent-free system to favor synthesis over hydrolysis.[7] The removal of the water byproduct, often with molecular sieves, is crucial for achieving high conversion rates. The mild reaction temperatures preserve the enzyme's activity and prevent side reactions.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • 2-Methylbutyric acid

  • Isopropanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (3Å)

  • Heptane (or solvent-free)

Procedure:

  • In a screw-capped flask, combine 2-methylbutyric acid (1.0 mol), isopropanol (1.2 mol), and immobilized lipase (e.g., 5-10% w/w of substrates).

  • Add activated molecular sieves to the reaction mixture to remove the water formed during the reaction.

  • If using a solvent, add heptane. For a solvent-free system, proceed without.

  • Incubate the mixture in a shaker at a controlled temperature (typically 40-60°C) for 24-48 hours.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Upon completion, separate the immobilized enzyme by simple filtration for reuse.

  • The product can be purified by vacuum distillation if necessary, although enzymatic reactions often yield high purity products directly.

Workflow Diagram

Enzymatic_Synthesis Reactants 2-Methylbutyric Acid Isopropanol Immobilized Lipase Molecular Sieves Incubation Incubation (40-60°C, 24-48h) Reactants->Incubation Enzyme_Separation Enzyme Separation (Filtration) Incubation->Enzyme_Separation Purification Purification (Vacuum Distillation) Enzyme_Separation->Purification Product This compound Purification->Product

Caption: Enzymatic Synthesis Workflow.

Comparative Performance Data

The following table summarizes the key performance indicators for each synthesis method, based on literature values for similar esterifications and general principles of each reaction type.

ParameterFischer-Speier EsterificationTransesterificationEnzymatic Synthesis
Typical Yield 60-80%70-90%>95%
Reaction Temperature High (Reflux)Moderate to HighMild (40-60°C)
Reaction Time 4-12 hours2-8 hours24-72 hours
Catalyst Strong Acid (H₂SO₄, p-TsOH)Acid or BaseLipase (e.g., Novozym® 435)
Catalyst Reusability NoNoYes (Immobilized)
Byproducts WaterAlcohol, WaterWater
Environmental Impact High (corrosive acids, high energy)ModerateLow (mild conditions, biodegradable)
Purity of Crude Product ModerateModerate to HighHigh

Conclusion and Recommendations

The choice of synthesis method for this compound is highly dependent on the specific needs of the researcher or organization.

  • Fischer-Speier Esterification remains a viable option for small-scale laboratory synthesis due to its simplicity and the low cost of reagents. However, its environmental impact and moderate yields make it less attractive for large-scale, sustainable production.

  • Transesterification offers a good alternative, particularly if a suitable starting ester is readily available. It can provide higher yields and potentially shorter reaction times than Fischer esterification.

  • Enzymatic Synthesis represents the most promising approach for modern, sustainable chemical production. While the initial investment in the immobilized enzyme may be higher, the mild reaction conditions, high yields and purity, and the reusability of the catalyst make it a cost-effective and environmentally friendly option for industrial applications.[6] The high selectivity of enzymes also minimizes the formation of byproducts, simplifying purification processes.[7]

For researchers in drug development and other high-value sectors where purity and process control are paramount, the enzymatic route is highly recommended. For applications where cost and speed are the primary drivers and environmental considerations are less critical, traditional chemical methods may still find utility.

References

A Comparative Guide to the Stability of Isopropyl 2-Methylbutyrate and Other Common Flavor Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and formulation experts in the pharmaceutical and food sciences, the chemical stability of an excipient or ingredient is a cornerstone of product integrity. Flavor esters, while constituting a minor fraction of a total formulation, are pivotal to patient compliance and consumer acceptance. Their degradation can lead to the loss of desirable sensory attributes and the emergence of off-flavors, compromising the product's shelf-life and brand consistency[1]. This guide provides an in-depth comparison of the stability of Isopropyl 2-methylbutyrate against other widely used flavor esters, such as Ethyl acetate and Isoamyl acetate. We will explore the primary degradation pathways—hydrolysis, oxidation, and thermal decomposition—supported by detailed experimental protocols and comparative data.

Introduction to Flavor Ester Stability

Flavor esters are volatile organic compounds responsible for the characteristic fruity and sweet aromas in many products[1][2]. Their chemical structure, an alcohol moiety linked to a carboxylic acid, is inherently susceptible to chemical transformation. The stability of an ester in a given formulation is not an intrinsic property but is profoundly influenced by factors such as pH, moisture content, exposure to oxygen and light, and processing temperatures[1][3]. Understanding these degradation mechanisms is crucial for developing robust formulations with a predictable and acceptable shelf-life.

The primary degradation pathways that concern formulators are:

  • Hydrolysis: The cleavage of the ester bond by water, often catalyzed by acid or base, yielding the parent carboxylic acid and alcohol[2][4].

  • Oxidation: A reaction, typically involving oxygen, that can alter the chemical structure of the ester or its degradation products, leading to undesirable flavors like rancidity[1][5].

  • Thermal Degradation: Decomposition at elevated temperatures experienced during processing, which can break down the ester into smaller, often undesirable, volatile compounds[6][7].

This guide focuses on this compound, a flavorant known for its fresh, green, and fruity (apple/pear) notes[8][9], and compares its stability profile to two ubiquitous esters: Ethyl acetate (fruity, solvent-like) and Isoamyl acetate (banana/pear).

Table 1: Physicochemical Properties of Selected Flavor Esters

PropertyThis compoundEthyl AcetateIsoamyl Acetate
Molecular Formula C₈H₁₆O₂[8][10]C₄H₈O₂[11]C₇H₁₄O₂
Molecular Weight 144.21 g/mol [12]88.11 g/mol [13]130.18 g/mol [14]
Boiling Point 140-144 °C[9]77.1 °C[15]142.5 °C[16]
Flash Point 32 °C (89.6 °F)[10]-4 °C (24.8 °F)[13]33 °C (91.4 °F)[16]
Water Solubility Low8.3 g/100 mL[11]Slightly Soluble (2 g/L)[16][17]
Odor Profile Fruity, Pear, Pineapple, Green[9]Fruity, Sweet, Pear-like[11]Banana, Pear[17][18]

Hydrolytic Stability: The Impact of Water and pH

Hydrolysis is arguably the most significant degradation pathway for esters in aqueous formulations or in the presence of moisture[19]. The reaction is catalyzed by both acids (H⁺) and bases (OH⁻), with the rate being significantly faster under basic conditions[4][20].

The general mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester. From a structural standpoint, esters with greater steric hindrance around the carbonyl group tend to hydrolyze more slowly. This compound, with its branched isopropyl alcohol and 2-methylbutyric acid moieties, possesses more steric bulk compared to the linear structures of Ethyl acetate and Isoamyl acetate. This suggests a potentially higher resistance to hydrolysis.

Comparative Insights
  • Ethyl Acetate: As a relatively small and unhindered ester, it is known to be prone to hydrolysis, especially in the presence of moisture and acid or base catalysts[11][21].

  • Isoamyl Acetate: While more sterically hindered than Ethyl acetate, it is still susceptible to hydrolysis under strong acidic or basic conditions, breaking down into isoamyl alcohol and acetic acid[17].

  • This compound: The branching on both the alcohol and acid sides of the ester bond provides significant steric hindrance, which is expected to slow the rate of nucleophilic attack and thus confer greater hydrolytic stability compared to its less-branched counterparts.

Experimental Protocol: Accelerated Hydrolysis by Titration

This protocol describes a classic method to quantify and compare the rate of acid-catalyzed hydrolysis for different esters.

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of various flavor esters.

Causality of Experimental Design: By using a significant excess of water (from the dilute acid solution), the concentration of water remains effectively constant, allowing the reaction to be treated as a pseudo-first-order reaction with respect to the ester concentration[22]. This simplifies the kinetic analysis. Titrating the liberated carboxylic acid at various time points allows for the direct measurement of the reaction's progress.

Methodology:

  • Reagent Preparation: Prepare a 0.5 M HCl solution and a standardized 0.2 M NaOH solution.

  • Reaction Initiation: In a 250 mL conical flask, add 100 mL of 0.5 M HCl and place it in a temperature-controlled water bath (e.g., 40 °C) to equilibrate.

  • Add 5 mL of the flavor ester (e.g., this compound) to the flask, start a stopwatch immediately, and mix thoroughly. This is time t=0.

  • Initial Sample (t=0): Immediately withdraw a 5 mL aliquot of the reaction mixture and transfer it to a separate flask containing ~20 mL of ice-cold deionized water. The cold water quenches the reaction.

  • Titration: Add 2-3 drops of phenolphthalein indicator and titrate the sample against the standardized 0.2 M NaOH solution until a faint, persistent pink color is observed. Record this volume as V₀[22].

  • Time-Course Sampling: Withdraw 5 mL aliquots at regular intervals (e.g., 10, 20, 30, 60, and 90 minutes). Quench each aliquot in ice-cold water and titrate as in step 5. Record these volumes as Vₜ[22].

  • Final Sample (V∞): To determine the titration volume at the completion of the reaction, heat a separate 10 mL portion of the reaction mixture in a sealed tube in a boiling water bath for 1 hour to drive the reaction to completion. Cool, withdraw a 5 mL aliquot, and titrate as before. Record this volume as V∞[22].

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vₜ) versus time (t). The slope of this plot will be equal to -k. Comparing the calculated k values provides a quantitative measure of the relative hydrolytic stability of the esters.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Equilibrate 0.5M HCl in Water Bath C Add Ester to HCl (Start t=0) A->C B Prepare Standardized 0.2M NaOH F Titrate with NaOH (Record Vₜ) B->F D Withdraw Aliquots at Time Intervals (t) C->D E Quench in Ice-Cold Water D->E E->F G Plot ln(V∞ - Vₜ) vs. time F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for determining ester hydrolysis rate via titration.

Oxidative Stability: Resisting Degradation from Oxygen

Oxidation is a primary cause of flavor degradation, often resulting in rancid or cardboard-like off-notes[1]. The process can be initiated by exposure to oxygen, light, heat, or the presence of transition metals[1][5]. While saturated esters are generally quite stable against oxidation, impurities or other components in a formulation can act as catalysts. The degradation products are typically aldehydes, ketones, and smaller carboxylic acids[3][5].

Comparative Insights

The susceptibility of these esters to oxidation is primarily linked to the presence of abstractable protons. The branched structure of this compound might offer some protection, but the tertiary hydrogen at the 2-position of the butyrate moiety could be a potential site for radical initiation. However, compared to unsaturated esters (not discussed here), all three saturated esters are expected to exhibit relatively good oxidative stability. The key differentiator in a real-world formulation will be the purity of the ester and the presence of pro-oxidants or antioxidants in the matrix.

Experimental Protocol: Accelerated Oxidation with GC-MS Analysis

This protocol uses accelerated conditions to induce oxidation and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products.

Objective: To identify and compare the oxidative degradation products of flavor esters under accelerated conditions.

Causality of Experimental Design: Exposing the esters to elevated temperatures and an oxygen-rich atmosphere accelerates the oxidative reactions that would occur over a much longer period under normal storage[23][24]. GC-MS is the gold standard for analyzing volatile flavor compounds because it combines the powerful separation capabilities of gas chromatography with the definitive identification capabilities of mass spectrometry[25][26][27]. This allows for the precise identification of even trace amounts of degradation products[28].

Methodology:

  • Sample Preparation: Place 1 g of each ester into separate amber glass vials with screw caps fitted with PTFE/silicone septa.

  • Accelerated Aging: Place the vials in an oven at a controlled temperature (e.g., 60 °C) for a set period (e.g., 1, 2, and 4 weeks). A control set should be stored at a lower temperature (e.g., 4 °C) in the dark. For a more aggressive test, the headspace of the vials can be flushed with pure oxygen before sealing.

  • Analysis Technique - Headspace GC-MS:

    • Sampling: After the aging period, transfer the vials to a headspace autosampler. The vial is heated (e.g., 80 °C for 15 min) to allow volatile degradation products to partition into the headspace gas.

    • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

    • GC Separation: The volatile compounds are separated on a suitable capillary column (e.g., DB-5ms) with a programmed temperature ramp.

    • MS Detection: As compounds elute from the GC column, they are fragmented and ionized in the mass spectrometer. The resulting mass spectra act as a chemical "fingerprint"[26].

  • Data Analysis:

    • Identify degradation products by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the relative increase in degradation products and the decrease in the parent ester peak area over time to compare the oxidative stability of the samples.

Oxidation_Workflow cluster_aging Accelerated Aging cluster_analysis Headspace GC-MS Analysis cluster_results Data Interpretation A1 Ester in Vial A2 Incubate at 60°C (e.g., 1-4 weeks) A1->A2 B1 Heat Vial in Headspace Sampler A2->B1 B2 Inject Headspace Gas B1->B2 B3 Separate Volatiles (GC) B2->B3 B4 Identify Fragments (MS) B3->B4 C1 Identify Degradation Products (Library Match) B4->C1 C2 Quantify Peak Area Changes C1->C2 C3 Compare Stability C2->C3

Caption: Workflow for oxidative stability testing using Headspace GC-MS.

Thermal Stability: Performance Under Heat Stress

Thermal degradation is a concern for products that undergo heat treatment during manufacturing, such as pasteurization, baking, or autoclaving. At high temperatures, esters can decompose through various mechanisms, including elimination reactions, to form alkenes and carboxylic acids[7].

Comparative Insights

The thermal stability of an ester is related to its boiling point and molecular structure.

  • Ethyl Acetate: With the lowest boiling point (77.1 °C), it is the most volatile of the three. It is known to decompose at very high temperatures (above 1200 K) into acetic acid and ethylene[7].

  • Isoamyl Acetate & this compound: These esters have significantly higher boiling points (~142 °C) and are thus expected to be more thermally stable than Ethyl acetate under typical food and pharmaceutical processing conditions[8][17]. Studies on similar esters show significant degradation occurs at temperatures above 180°C[6][29]. The subtle differences in their decomposition profiles would likely be influenced by the specific bond energies within their structures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides a direct and quantitative measure of thermal stability by monitoring the mass of a sample as it is heated in a controlled atmosphere.

Objective: To determine and compare the onset decomposition temperatures of the flavor esters.

Causality of Experimental Design: TGA measures mass loss as a function of temperature. For a volatile compound like an ester, the initial mass loss is due to evaporation. The subsequent, more rapid mass loss at a higher temperature corresponds to thermal decomposition. The onset temperature of this decomposition event is a reliable indicator of the material's thermal stability.

Methodology:

  • Sample Preparation: Place a small, precise amount of the liquid ester (5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Analysis Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, to prevent oxidation).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The resulting curve will show one or more steps, corresponding to mass loss events.

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

    • Compare the onset temperatures. A higher onset temperature indicates greater thermal stability.

Table 2: Summary of Expected Stability Comparison

Stability FactorEthyl AcetateIsoamyl AcetateThis compoundRationale
Hydrolytic Stability LowMediumHighIncreased steric hindrance in this compound reduces the rate of nucleophilic attack.
Oxidative Stability GoodGoodGoodAll are saturated esters, generally resistant to oxidation. Differences depend on purity and matrix effects.
Thermal Stability LowHighHighStability correlates with boiling point. Ethyl acetate is significantly more volatile.

Conclusion

The stability of a flavor ester is a multi-faceted characteristic critical to final product quality. This guide demonstrates that while simple esters like Ethyl acetate are functional, they may present stability challenges, particularly concerning hydrolysis and thermal processing.

This compound emerges as a robust flavor ingredient. Its branched structure confers superior hydrolytic stability compared to less hindered esters like Ethyl acetate and Isoamyl acetate. Furthermore, its high boiling point ensures it can withstand moderate heat processing conditions without significant degradation. While its oxidative stability is comparable to other saturated esters, its overall profile makes it an excellent choice for applications requiring a long shelf-life, especially in aqueous or heat-processed formulations.

For the formulation scientist, the selection of a flavor ester should be a deliberate choice based on empirical data. The protocols outlined herein provide a framework for conducting self-validating stability studies, enabling the development of high-quality, stable products that meet the expectations of both regulators and consumers.

References

A Spectroscopic Guide to Isopropyl 2-methylbutyrate and Its Isomers: Distinguishing Structural Nuances

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of flavor chemistry, materials science, and drug development, the precise characterization of isomeric compounds is paramount. Structural isomers, while sharing the same molecular formula, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Isopropyl 2-methylbutyrate and its key structural isomers, all sharing the molecular formula C8H16O2. As a Senior Application Scientist, this document is crafted to provide not only the raw spectroscopic data but also the underlying principles that govern the observed differences, empowering researchers to confidently distinguish between these closely related compounds.

The Isomers in Focus

This compound is an ester with a branched acyl and a branched alkyl group. For this guide, we will compare it to a selection of its structural isomers that represent variations in chain length and branching of both the carboxylic acid and alcohol moieties. The chosen isomers for this comparative analysis are:

  • This compound: The primary compound of interest.

  • Propyl pentanoate: A straight-chain ester.

  • Butyl butyrate: Another straight-chain ester, isomeric to propyl pentanoate.

  • Pentyl propanoate: A further variation of a straight-chain ester.

  • Hexyl acetate: An ester with a longer alcohol chain and a short acyl chain.

  • sec-Butyl acetate: An ester with a branched alcohol component.

  • Isobutyl propionate: An ester with a branched alcohol component.

  • tert-Butyl propionate: An ester with a highly branched alcohol component.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the signals provide a detailed map of the proton environments within each molecule. The key diagnostic regions are the signals for protons on the carbon adjacent to the carbonyl group (α-protons on the acyl side) and the protons on the carbon attached to the ester oxygen (α'-protons on the alkyl side).[1][2]

Comparative ¹H NMR Data
Compoundα-Protons (Acyl) (ppm)Multiplicity (Acyl)α'-Protons (Alkyl) (ppm)Multiplicity (Alkyl)Other Key Signals (ppm)
This compound ~2.3-2.5Multiplet~4.9-5.1SeptetDoublet (~1.2), Doublet (~1.1), Triplet (~0.9)
Propyl pentanoate ~2.2Triplet~4.0TripletMultiplets (~1.3-1.7), Triplets (~0.9)
Butyl butyrate ~2.2Triplet~4.1TripletMultiplets (~1.4-1.7), Triplets (~0.9)
Pentyl propanoate ~2.3Quartet~4.0TripletMultiplets (~1.3-1.7), Triplets (~0.9)
Hexyl acetate ~2.0Singlet~4.0TripletMultiplets (~1.3-1.6), Triplet (~0.9)
sec-Butyl acetate ~2.0Singlet~4.8SextetDoublet (~1.2), Triplet (~0.9)
Isobutyl propionate ~2.3Quartet~3.8DoubletMultiplet (~1.9), Doublet (~0.9)
tert-Butyl propionate ~2.3Quartet--Singlet (~1.45)

Causality Behind the Chemical Shifts and Splitting Patterns:

  • α-Protons (Acyl): The chemical shift of these protons is influenced by the electron-withdrawing effect of the carbonyl group, typically appearing around 2.0-2.5 ppm.[1] The splitting pattern is determined by the number of adjacent protons. For example, the singlet for the acetyl group in hexyl acetate and sec-butyl acetate is highly characteristic. In contrast, the quartet for the propionyl group in pentyl propanoate, isobutyl propionate, and tert-butyl propionate indicates three neighboring protons.

  • α'-Protons (Alkyl): These protons are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 3.7-4.8 ppm.[1] The degree of substitution on the α'-carbon has a significant impact. The septet for the isopropyl group in this compound is a clear indicator of six neighboring equivalent protons. The absence of α'-protons in tert-butyl propionate results in a complete lack of a signal in this region, a definitive distinguishing feature.

  • Branching: Branching in the alkyl or acyl chain introduces complexity in the spectra. For instance, the multiple multiplets in this compound arise from the diastereotopic nature of the methylene protons in the 2-methylbutyryl group and the non-equivalent methyl groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by revealing the number of unique carbon environments and their electronic nature. The chemical shift of the carbonyl carbon is particularly diagnostic.

Comparative ¹³C NMR Data
CompoundCarbonyl Carbon (C=O) (ppm)α'-Carbon (Alkyl) (ppm)Other Key Signals (ppm)
This compound ~176~67Multiple signals in the alkyl region
Propyl pentanoate ~174~66Multiple signals in the alkyl region
Butyl butyrate ~173~64Multiple signals in the alkyl region
Pentyl propanoate ~174~65Multiple signals in the alkyl region
Hexyl acetate ~171~65Multiple signals in the alkyl region
sec-Butyl acetate ~170~72Multiple signals in the alkyl region
Isobutyl propionate ~174~71Multiple signals in the alkyl region
tert-Butyl propionate ~174~80Multiple signals in the alkyl region

Expert Insights on ¹³C Chemical Shifts:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon in esters typically falls within the 170-180 ppm range. Subtle shifts within this range can sometimes be correlated with the electronic environment, though overlap between isomers is common.

  • α'-Carbon (Alkyl): The chemical shift of the carbon bonded to the ester oxygen is highly sensitive to its substitution pattern. The significantly downfield shift of the quaternary carbon in tert-butyl propionate (~80 ppm) is a key identifier. Similarly, the position of this signal can help differentiate between primary, secondary, and tertiary alcohol-derived esters.

  • Symmetry: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbons. Isomers with higher symmetry will exhibit fewer signals.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of the ester functional group. The key absorptions are the C=O stretch and the C-O stretches.[3][4][5] While all isomers will show these characteristic peaks, subtle shifts in their positions can provide clues about the molecular structure.

Comparative IR Data
CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~1735~1180, ~1100
Propyl pentanoate ~1740~1175, ~1090
Butyl butyrate ~1738~1180, ~1095
Pentyl propanoate ~1739~1170, ~1085
Hexyl acetate ~1742~1240, ~1040
sec-Butyl acetate ~1737~1245, ~1060
Isobutyl propionate ~1738~1185, ~1070
tert-Butyl propionate ~1730~1260, ~1150

Interpreting the Vibrational Frequencies:

  • C=O Stretch: The strong carbonyl stretch is the most prominent feature in the IR spectrum of an ester, typically appearing between 1735 and 1750 cm⁻¹ for saturated aliphatic esters.[6] The exact position can be influenced by electronic and steric effects. For instance, the slightly lower frequency for tert-butyl propionate may be attributed to hyperconjugation effects from the t-butyl group.

  • C-O Stretches: Esters exhibit two distinct C-O stretching vibrations: one for the C-O bond of the carbonyl group and another for the O-C bond of the alkyl group. These typically appear as strong bands in the 1300-1000 cm⁻¹ region.[3] The precise positions and shapes of these bands can vary between isomers and contribute to the unique "fingerprint" of each compound.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For ester isomers, which have the same molecular weight, the fragmentation pattern is crucial for differentiation. Electron ionization (EI) is a common technique that induces characteristic fragmentation pathways.[7]

Key Fragmentation Pathways for Ester Isomers

A common fragmentation pathway for esters is the McLafferty rearrangement, which is possible if the acyl chain has a γ-hydrogen. Another significant fragmentation is the α-cleavage at the carbonyl group, leading to the formation of an acylium ion. The fragmentation of the alkyl portion of the ester is also diagnostic.

G cluster_acyl Acyl Chain Fragmentation cluster_alkyl Alkyl Chain Fragmentation M Molecular Ion [M]⁺˙ Acylium Acylium Ion [R-C=O]⁺ M->Acylium α-cleavage McLafferty McLafferty Rearrangement Ion M->McLafferty γ-H transfer Alkene Alkene Radical Cation [R']⁺˙ M->Alkene H-rearrangement Carbocation Carbocation [R']⁺ M->Carbocation C-O cleavage

Common fragmentation pathways of esters in mass spectrometry.

Differentiating Isomers by their Fragments:

  • Acylium Ion ([RCO]⁺): The m/z value of the acylium ion directly reveals the mass of the acyl group. For example, acetate isomers (hexyl acetate, sec-butyl acetate) will show a prominent peak at m/z 43 (CH₃CO⁺). Propionate isomers will show a peak at m/z 57 (CH₃CH₂CO⁺), and butyrate isomers at m/z 71 (CH₃CH₂CH₂CO⁺). The 2-methylbutyrate group of the parent compound will give a characteristic acylium ion at m/z 85.

  • Alkyl Fragments: The fragmentation of the alkyl chain provides information about the alcohol portion. Loss of the alkyl group as a radical or an alkene can be observed. For example, tert-butyl propionate will readily lose a methyl radical from the t-butyl group to form a stable carbocation at m/z 57.

  • McLafferty Rearrangement: Esters with an acyl chain of at least three carbons and a γ-hydrogen can undergo a McLafferty rearrangement. For example, butyl butyrate can produce a fragment at m/z 88.

Comparative Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺˙) (m/z 144)Acylium Ion [RCO]⁺Key Alkyl FragmentsMcLafferty Rearrangement
This compound Present, weak8543, 41102
Propyl pentanoate Present, weak8543, 41102
Butyl butyrate Present, weak7157, 4188
Pentyl propanoate Present, weak5770, 43, 4174
Hexyl acetate Present, weak4384, 56, 4360
sec-Butyl acetate Present, weak4357, 41-
Isobutyl propionate Present, weak5756, 4174
tert-Butyl propionate Absent or very weak5757 (base peak), 41-

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-20 mg of the ester in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. B Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube. A->B C Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). D Lock and shim the instrument on the deuterium signal of CDCl₃. C->D E Acquire the ¹H spectrum with appropriate parameters (e.g., 16 scans, 2s relaxation delay). D->E F Acquire the ¹³C spectrum with proton decoupling (e.g., 1024 scans, 2s relaxation delay). E->F G Apply Fourier transform, phase correction, and baseline correction to the FID. H Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm. G->H I Integrate the signals in the ¹H spectrum. H->I

Workflow for acquiring NMR spectra of ester isomers.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

G A Ensure the ATR crystal (e.g., diamond) is clean by wiping with isopropanol. B Record a background spectrum of the clean, empty ATR crystal. A->B C Place a single drop of the neat liquid ester onto the center of the crystal. B->C D Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). C->D E The instrument software automatically ratios the sample spectrum to the background spectrum. D->E F Clean the crystal thoroughly with an appropriate solvent after analysis. E->F

Procedure for obtaining an ATR-IR spectrum.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

G cluster_intro Sample Introduction (GC-MS) cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Inject a dilute solution of the ester (e.g., 1 µL of a 100 ppm solution in hexane) into the GC. B Separate the components on a suitable capillary column (e.g., DB-5ms). A->B C The eluent from the GC enters the ion source of the mass spectrometer. B->C D Ionize the molecules using a standard electron energy of 70 eV. C->D E Scan a mass range of m/z 35-300. D->E F Identify the molecular ion peak and characteristic fragment ions. E->F G Compare the obtained spectrum with a library database (e.g., NIST) for confirmation. F->G

Workflow for EI-MS analysis of volatile esters.

Conclusion

The differentiation of this compound from its structural isomers is readily achievable through a combined spectroscopic approach. ¹H NMR provides the most definitive data for structural elucidation due to the distinct chemical shifts and coupling patterns of protons in unique electronic environments. ¹³C NMR complements this by confirming the carbon framework and identifying key functional group carbons. IR spectroscopy serves as a rapid method to verify the presence of the ester functionality, with subtle shifts in vibrational frequencies offering additional clues. Finally, mass spectrometry is invaluable for confirming the molecular weight and, more importantly, for distinguishing isomers through their characteristic fragmentation patterns. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently identify and characterize these closely related ester isomers.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Isopropyl 2-methylbutyrate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a molecule in biological assays is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of Isopropyl 2-methylbutyrate, a common flavoring and fragrance agent. In the absence of direct cross-reactivity data for this specific molecule, this guide will focus on a predictive and methodological framework, explaining the rationale behind experimental choices and providing actionable protocols.

Introduction: The Challenge of Cross-Reactivity with Small Molecules

This compound is a small ester molecule used in various consumer products.[1] While generally recognized as safe at current intake levels, its interaction with biological systems, particularly in sensitive assays, is not extensively characterized.[2] Cross-reactivity, the binding of an antibody or receptor to molecules other than the intended target, is a significant concern for small molecules (haptens) like this compound.[3] These molecules are too small to elicit an immune response on their own and require conjugation to a carrier protein to generate antibodies.[3] This process can lead to antibodies that recognize not only the hapten but also structurally similar molecules, leading to false positives or inaccurate quantification in immunoassays.[3] Similarly, in receptor-binding assays, structural analogs can compete with the target ligand, leading to misleading interpretations of a compound's activity.

This guide will navigate the complexities of designing and executing cross-reactivity studies for this compound, focusing on two primary assay platforms: competitive immunoassays and receptor binding assays. We will explore how to predict potential cross-reactants and provide detailed protocols for their evaluation.

Predicting Potential Cross-Reactants: An In Silico Approach

Given the lack of published cross-reactivity data for this compound, a crucial first step is to identify potential cross-reactants through computational methods. This predictive approach allows for a more targeted and efficient experimental design.

Identifying Structural Analogs

The fundamental principle of cross-reactivity is molecular similarity.[4] Compounds with a high degree of structural resemblance to this compound are more likely to cross-react in an immunoassay or receptor binding assay.[5] Publicly available chemical databases such as PubChem and FooDB can be used to identify structural analogs.[2][6]

Key Structural Features of this compound to Consider:

  • Ester Functional Group: The central ester linkage is a key feature.

  • Isopropyl Group: The branched isopropyl group on the alcohol side of the ester.

  • 2-methylbutyryl Group: The branched acyl group.

A search for other small esters with similar branching and chain length is warranted.

Predicting Metabolites

Metabolism can alter the structure of this compound, generating molecules that may also cross-react. In silico metabolism prediction tools can provide insights into potential phase I and phase II metabolites.[7] These tools use algorithms based on known biotransformation pathways to predict how a molecule might be modified in a biological system.[8][9]

Common Metabolic Pathways for Esters:

  • Hydrolysis: Cleavage of the ester bond to form isopropanol and 2-methylbutyric acid.

  • Oxidation: Hydroxylation of the alkyl chains.

The predicted metabolites should be included in the panel of compounds to be tested for cross-reactivity.

Comparative Analysis of Assay Platforms for Cross-Reactivity Assessment

The choice of assay platform is critical and depends on the specific research question and available resources. Here, we compare the two most relevant platforms for small molecule cross-reactivity studies.

FeatureCompetitive Immunoassay (ELISA)Receptor Binding Assay
Principle Competition between the analyte and a labeled tracer for a limited number of antibody binding sites.[10]Competition between the test compound and a labeled ligand for binding to a specific receptor.[11]
Primary Reagent Specific antibody against this compound.Purified receptor or cell membrane preparation expressing the receptor of interest.
Throughput High-throughput compatible (96- or 384-well plates).Can be high-throughput, especially with scintillation proximity assays (SPA).[12]
Sensitivity Can be highly sensitive, with some formats reaching picomolar detection limits.[13]High sensitivity is achievable, particularly with radiolabeled ligands.[14]
Information Gained Quantifies the relative affinity of cross-reactants for the antibody.Determines the inhibition constant (Ki) of the test compound for the receptor.[15]
Development Complexity Requires production and characterization of a specific antibody, which can be time-consuming.[3]Requires a source of the target receptor and a suitable labeled ligand.
Susceptibility to Matrix Effects More sensitive to matrix effects from complex biological samples.[10][16]Can also be affected by matrix components, but often to a lesser extent.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting cross-reactivity studies for this compound using both competitive ELISA and receptor binding assays.

Competitive ELISA for this compound

Since this compound is a hapten, a competitive ELISA is the most suitable immunoassay format.[17]

Competitive_ELISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Development & Validation cluster_cross Cross-Reactivity Testing Hapten_Prep Hapten Synthesis & Carrier Protein Conjugation Immunization Immunization & Antibody Production Hapten_Prep->Immunization Immunogen Tracer_Prep Tracer Synthesis (Enzyme-Hapten Conjugate) Hapten_Prep->Tracer_Prep Hapten Coating Coat Plate with Capture Antibody Immunization->Coating Capture Antibody Competition Competitive Incubation: Sample/Standard + Tracer Tracer_Prep->Competition Enzyme-Labeled Tracer Blocking Block Non-specific Sites Coating->Blocking Blocking->Competition Detection Add Substrate & Measure Signal Competition->Detection Validation Assay Validation (Precision, Accuracy, etc.) Detection->Validation Analog_Test Test Potential Cross-Reactants (Analogs & Metabolites) Validation->Analog_Test IC50_Calc Calculate IC50 Values Analog_Test->IC50_Calc Cross_React_Calc Calculate % Cross-Reactivity IC50_Calc->Cross_React_Calc

Caption: Workflow for competitive ELISA development and cross-reactivity testing.

  • Hapten-Protein Conjugate Synthesis:

    • Synthesize a derivative of this compound with a functional group (e.g., carboxyl or amino group) suitable for conjugation. The position of this linker is crucial to expose a unique epitope of the molecule.[18]

    • Covalently couple the hapten derivative to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) using a suitable cross-linker (e.g., EDC/NHS).

  • Antibody Production:

    • Immunize animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate to generate polyclonal or monoclonal antibodies.

    • Purify the antibodies from the serum or hybridoma supernatant.

  • ELISA Plate Coating:

    • Dilute the purified anti-Isopropyl 2-methylbutyrate antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of this compound in assay buffer.

    • Prepare solutions of the potential cross-reactants at various concentrations.

    • In separate tubes, mix 50 µL of the standard or test compound with 50 µL of a fixed concentration of an enzyme-labeled this compound tracer (e.g., conjugated to horseradish peroxidase - HRP).

    • Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of an HRP substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the concentration for the this compound standard curve.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Receptor Binding Assay

This assay is relevant if this compound is hypothesized to interact with a specific receptor, for example, an olfactory or pheromone receptor. This protocol describes a competitive radioligand binding assay.[19]

Receptor_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, & Test Compound Receptor_Prep->Incubation Radioligand_Prep Obtain Radiolabeled Ligand Radioligand_Prep->Incubation Separation Separate Bound & Free Ligand (e.g., Filtration) Incubation->Separation Counting Quantify Radioactivity Separation->Counting IC50_Calc Determine IC50 Value Counting->IC50_Calc Ki_Calc Calculate Ki Value (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand receptor binding assay.

  • Receptor Preparation:

    • Prepare a membrane fraction from cells or tissues known to express the target receptor.[19] This typically involves homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL of binding buffer:

      • A fixed amount of the receptor membrane preparation.

      • A fixed concentration of a suitable radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration at or below its Kd.

      • Increasing concentrations of unlabeled this compound or the potential cross-reactant.

    • Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.[15]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.[19]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log of the concentration of the test compound.

    • Determine the IC50 value for each test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]

Interpreting the Data and Ensuring Trustworthiness

A robust cross-reactivity study relies on careful data interpretation and built-in validation.

  • Defining Significant Cross-Reactivity: The threshold for what constitutes significant cross-reactivity is application-dependent. In a quantitative assay, even a few percent cross-reactivity can be problematic if the cross-reactant is present at high concentrations in the sample.

  • Matrix Effects: Biological samples can contain substances that interfere with the assay, known as matrix effects.[20][21] It is crucial to validate the assay in the relevant biological matrix (e.g., serum, urine) by performing spike and recovery experiments.[20]

  • Assay Validation: A comprehensive validation of the assay should be performed, including assessments of precision, accuracy, linearity, and the lower limit of detection.[10]

Conclusion

Assessing the cross-reactivity of a small molecule like this compound requires a systematic approach, especially in the absence of existing data. By combining in silico prediction of potential cross-reactants with rigorous experimental validation using appropriate assay platforms such as competitive ELISA or receptor binding assays, researchers can gain a comprehensive understanding of the molecule's specificity. This knowledge is critical for ensuring the accuracy and reliability of experimental results and for making informed decisions in research and drug development.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Isopropyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. Isopropyl 2-methylbutyrate (CAS No. 66576-71-4), a common ester in flavor and fragrance applications, is a flammable liquid that demands rigorous disposal protocols.[1][2][3] Improper handling can lead to significant safety hazards, including fires, and contravenes strict environmental regulations.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in regulatory standards and best practices. Its purpose is to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision, ensuring the protection of both personnel and the environment.

Hazard Profile & Regulatory Imperative

Understanding the specific hazards of this compound is the first step in managing its disposal. Its classification as a flammable liquid is the primary driver for its regulation as a hazardous waste.

PropertyValue
CAS Number 66576-71-4[1][3][4][5]
Synonyms Isopropyl 2-methylbutanoate[2][4][5]
Molecular Formula C₈H₁₆O₂[2][3][4]
Physical State Colorless to pale yellow liquid[3][5]
Flash Point ~89-91°F / 32-33°C[1][6]
GHS Hazard Class Flammable Liquid, Category 3[1][2][4]
Hazard Statements H226: Flammable liquid and vapor[1][4]
The Regulatory Mandate: RCRA and "Cradle-to-Grave"

Due to its flash point being below 140°F (60°C), this compound is classified as an ignitable hazardous waste (Waste Code: D001) under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9] This classification mandates a "cradle-to-grave" management approach, meaning the generator of the waste is legally responsible for its safe handling from the moment it is created until its final, proper disposal.[10][11][12] Disposing of this chemical down the sanitary sewer is strictly prohibited and illegal.[13][14]

Pre-Disposal Safety Protocols

Before handling waste this compound, it is essential to establish a safe working environment and utilize the correct Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or chemical splash goggles.[1][4]Protects against accidental splashes which can cause eye irritation.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4]Prevents skin contact, which can cause irritation.[2]
Body Standard lab coat. Flame-retardant clothing for large quantities.[4]Protects skin and clothing from contamination.
Respiratory Not typically required with adequate engineering controls (e.g., fume hood).[1]If ventilation is poor or a large spill occurs, an appropriate air-purifying respirator may be necessary to avoid inhaling vapors.[4]
Safe Handling Practices
  • Ventilation: Always handle waste this compound in a well-ventilated area, such as a chemical fume hood, to minimize the accumulation of flammable vapors.[1][4]

  • Ignition Sources: Keep waste containers away from all potential ignition sources, including heat, sparks, open flames, and hot surfaces.[1][4][6] Use only non-sparking tools when transferring waste.[1][4]

  • Grounding: For transfers of larger volumes, ensure the waste container and receiving equipment are properly grounded and bonded to prevent static electricity discharge, which can ignite vapors.[1][4][6]

  • Incompatibilities: Store waste this compound away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1][4]

Step-by-Step Waste Disposal Protocol

Adherence to a systematic disposal workflow is critical for maintaining safety and ensuring regulatory compliance.

1. Waste Identification and Classification: Confirm the waste is this compound. Due to its ignitability, it must be managed as a hazardous waste as per RCRA guidelines.[7][8]

2. Segregation: Keep waste this compound separate from other waste streams. Critically, do not mix it with incompatible chemicals like strong oxidizers.[13][15] If your institution's waste program requires it, keep non-halogenated solvents like this one separate from halogenated solvent waste.[16]

3. Containerization: Collect the waste in a container that is in good condition, leak-proof, and chemically compatible with the ester.[7][13] The original product container is often a suitable choice.[9] The container must be kept securely closed at all times, except when you are actively adding waste to it.[9][13]

4. Labeling: Proper labeling is a legal requirement and essential for safety. The label must include:

  • The words "Hazardous Waste" .[13]

  • The full chemical name: "this compound" . General identifiers like "Solvent Waste" are not acceptable.[9]

  • An indication of the hazards (e.g., "Flammable").

  • The date when waste was first added to the container (the "accumulation start date").[17]

5. Accumulation and Storage: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[7][15] This area must be cool, well-ventilated, and away from ignition sources.[1][6] Using a secondary containment bin is a best practice to contain potential leaks.[7][13]

6. Arranging for Disposal: Do not dispose of this waste yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[13][15][17] Be prepared to provide a copy of the Safety Data Sheet (SDS) to the waste handler.[2]

Spill and Emergency Management

Accidental spills require immediate and correct action to mitigate risks. All personnel should be familiar with these procedures before handling the chemical.

Spill Cleanup Protocol
  • ALERT & EVACUATE: Immediately alert personnel in the area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the area.[18]

  • CONTROL IGNITION SOURCES: Extinguish all nearby flames and turn off any equipment that could create a spark.[1][19]

  • ASSEMBLE PPE: Before approaching the spill, don the appropriate PPE as detailed in Section 2.[18][20]

  • CONTAIN THE SPILL: If it can be done safely, stop the source of the leak. Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material such as sand, vermiculite, or dry clay.[1][20][21] Do not use paper towels or other combustible materials. [19]

  • ABSORB & COLLECT: Slowly apply the absorbent material to the spill, working from the outside in.[20] Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a sealable, chemically compatible container.[1][19][21]

  • PACKAGE & LABEL: Seal the container and label it as "Hazardous Waste: Spill Debris containing this compound."[18]

  • DECONTAMINATE: Clean the spill surface with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.[18][20]

  • DISPOSE & REPORT: Arrange for the disposal of the spill debris through your EHS office. Report the incident to your supervisor.[18][20]

Diagram: Spill Response Workflow

SpillResponse spill Spill Discovered alert Alert Personnel Evacuate if Necessary spill->alert ignite Control Ignition Sources alert->ignite ppe Don Appropriate PPE ignite->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Liquid contain->absorb collect Collect Debris with Non-Sparking Tools absorb->collect package Package & Label as Hazardous Waste collect->package decon Decontaminate Area package->decon dispose Arrange Disposal & Report Incident decon->dispose

Caption: Workflow for responding to an this compound spill.

Sustainable Alternatives & Final Disposition

While compliant disposal is mandatory, a modern laboratory should also consider a waste management hierarchy that prioritizes sustainability.

  • Source Reduction: The most effective strategy is to minimize waste generation by carefully planning experiments and purchasing only the necessary quantities of chemicals.

  • Recycling (Solvent Reclamation): this compound is a solvent that can often be recycled.[22] This process typically involves distillation to separate the pure solvent from contaminants, allowing it to be reused.[22][23] Solvent recycling reduces the environmental impact of disposal and can offer significant cost savings by lowering both new solvent purchases and waste disposal fees.[23] Partnering with a specialized solvent recycling service can integrate this sustainable practice into your lab's operations.[24][25]

Final Disposal Methods

When recycling is not feasible, the waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The common disposal methods for flammable liquids are:

  • Incineration: This is a preferred method for organic solvents, as high-temperature combustion effectively destroys the hazardous compound.[2]

  • Fuel Blending: The waste solvent is blended with other fuels to meet specific quality requirements for use in industrial furnaces or cement kilns, recovering its energy value.[24]

Diagram: Disposal Decision Pathway

DisposalDecision start Waste Isopropyl 2-methylbutyrate Generated assess Is the waste stream suitable for recycling? start->assess recycle Engage Solvent Recycling Service assess->recycle Yes dispose Arrange for disposal via EHS / Licensed Contractor assess->dispose No reclaim Solvent Reclaimed for Reuse recycle->reclaim final Final Disposition: - Incineration - Fuel Blending dispose->final

References

Navigating the Safe Handling of Isopropyl 2-methylbutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Isopropyl 2-methylbutyrate, a common fragrance and flavoring agent, is a versatile compound in various research and development applications. However, its flammability and potential health hazards necessitate a comprehensive understanding of its safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary precautions for handling this compound.

Understanding the Inherent Risks of this compound

Before any handling protocols are established, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a flammable liquid and may be harmful if swallowed.[1][2] The primary routes of exposure are inhalation, skin and eye contact, and ingestion.

Flammability: this compound is a flammable liquid and vapor.[1][2] Vapors can travel to an ignition source and flash back. Therefore, it is crucial to work in a well-ventilated area, away from open flames, sparks, and other sources of ignition.[1][2]

Health Hazards:

  • Ingestion: May be harmful if swallowed.[1][2] Ingestion can lead to gastrointestinal irritation.[3]

  • Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.[4]

  • Skin Contact: Prolonged or repeated contact may cause skin irritation.[1]

  • Eye Contact: Direct contact can cause eye irritation.[1]

A comprehensive risk assessment should be conducted before commencing any work with this compound to identify and mitigate potential hazards specific to your experimental setup.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities in a Ventilated Hood) Safety glasses with side shields or chemical splash goggles.Butyl rubber or Neoprene gloves. Nitrile gloves are not recommended for prolonged contact with esters.[5][6][7]Laboratory coat.Not generally required if work is conducted in a certified chemical fume hood.
Dispensing or Handling Large Quantities Chemical splash goggles and a face shield.Butyl rubber or Neoprene gloves (consider double-gloving).Chemical-resistant apron over a laboratory coat.A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended. Consult with your institution's safety officer for specific cartridge selection based on exposure assessment.
Spill Cleanup Chemical splash goggles and a face shield.Butyl rubber or Neoprene gloves.Chemical-resistant suit or apron.A NIOSH-approved air-purifying respirator with an organic vapor cartridge is required. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.
The Rationale Behind Glove Selection

While nitrile gloves are a common staple in laboratories, their resistance to esters like this compound is poor.[5][8] Butyl rubber and neoprene offer superior protection against this class of chemicals.[1][4][6][7] It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Procedural Guidance for Safe Handling and Storage

Adherence to strict operational procedures is critical to minimize the risk of exposure and accidents.

Workflow for Donning and Doffing PPE

Caption: Proper sequence for donning and doffing PPE to prevent cross-contamination.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all operations involving this compound within the fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[1][2]

    • Avoid generating aerosols or vapors.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Properly doff and dispose of single-use PPE.

    • Wash hands thoroughly with soap and water.

Storage and Disposal Plan

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] It should be stored separately from oxidizing agents.

Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Never pour this chemical down the drain.

Emergency Response: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

Spill Response Protocol

Caption: Logical flow for responding to a chemical spill in the laboratory.

For a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

For a large spill:

  • Immediately evacuate the laboratory, alerting others as you leave.

  • If safe to do so, close the laboratory doors to contain the vapors.

  • Activate the fire alarm if there is an immediate risk of fire.

  • From a safe location, call your institution's emergency response number and provide details of the spill.

  • Do not re-enter the laboratory until it has been cleared by trained emergency responders.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

By integrating these scientifically-backed procedures and safety measures into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-methylbutyrate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-methylbutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.